Product packaging for Antifungal agent 85(Cat. No.:)

Antifungal agent 85

Cat. No.: B12386927
M. Wt: 417.4 g/mol
InChI Key: QFVAQJVBLPDSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 85 is a useful research compound. Its molecular formula is C23H22F3NO3 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22F3NO3 B12386927 Antifungal agent 85

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22F3NO3

Molecular Weight

417.4 g/mol

IUPAC Name

5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29)

InChI Key

QFVAQJVBLPDSCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Antifungal agent 85 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The designation "Antifungal Agent 85" does not correspond to a publicly recognized or scientifically published compound. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a representative, novel class of antifungal agents: inhibitors of β-(1,3)-D-glucan synthase . This mechanism is shared by the recently developed triterpenoid antifungal, ibrexafungerp, and the established echinocandin class of drugs. The data, protocols, and pathways described herein are based on established scientific literature for this class of antifungal agents and serve as a detailed model for understanding the core mechanism of action for such a compound.

An In-depth Technical Guide on the Core Mechanism of Action of a Novel β-(1,3)-D-Glucan Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action for this class of antifungal agents is the potent and specific inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that constitutes the main structural component of the fungal cell wall.

By non-competitively inhibiting this enzyme, the antifungal agent disrupts the formation of β-(1,3)-D-glucan polymers.[1][2][3] The depletion of this essential structural element leads to a weakened cell wall that can no longer withstand internal osmotic pressure. This compromise of cell wall integrity results in cell lysis and, consequently, fungal cell death.[4][5][6] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[6][7]

A key advantage of this target is its specificity to fungi, as mammalian cells do not possess a cell wall or the β-(1,3)-D-glucan synthase enzyme, which contributes to a favorable safety profile with low host toxicity.[1][8]

Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis and the resulting damage to the cell wall triggers a compensatory stress response in the fungus known as the Cell Wall Integrity (CWI) pathway.[9][10] This is a conserved signaling cascade, governed by a mitogen-activated protein kinase (MAPK) module, that attempts to repair cell wall damage.[11][12] The pathway senses cell wall stress at the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors. These factors upregulate the expression of genes involved in cell wall remodeling and chitin synthesis as a compensatory mechanism.[10] Understanding this pathway is crucial for characterizing the fungal response to the antifungal agent.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress (e.g., this compound) Sensors Wsc1 / Mid2 Sensors Stress->Sensors induces Rho1_GDP Rho1-GDP Sensors->Rho1_GDP activates Rom2 (GEF) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GTP exchange Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 phosphorylates Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 phosphorylates Rlm1 Rlm1 Slt2->Rlm1 activates SBF SBF (Swi4/Swi6) Slt2->SBF activates Gene_Expression Gene Expression (Cell Wall Repair, Chitin Synthesis) Rlm1->Gene_Expression SBF->Gene_Expression

Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of a novel β-(1,3)-D-glucan synthase inhibitor can be quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data for the novel agent ibrexafungerp compared to the echinocandin anidulafungin against various Candida species, including echinocandin-resistant strains with mutations in the fks gene.

Table 1: Comparative MICs (μg/mL) against Candida auris Isolates

Antifungal Agent MIC Range MIC₅₀ MIC₉₀
Ibrexafungerp 0.06 - 2.0 0.5 1.0
Anidulafungin 0.016 - >32 - -
Micafungin 0.03 - >32 - -

Data compiled from studies with over 400 isolates.[13][14]

Table 2: Ibrexafungerp Activity against Echinocandin-Resistant C. auris

Isolate Type Number of Isolates Ibrexafungerp MIC Range (μg/mL)
Echinocandin-Resistant (fks mutations) 32 0.5 - 1.0
Pan-Resistant 5 0.12 - 1.0

Data demonstrates retained activity against resistant strains.[13]

Table 3: Comparative MICs (μg/mL) against Candida glabrata Isolates

Antifungal Agent Isolate Type MIC Range MIC₅₀ MIC₉₀
Ibrexafungerp Wild-Type (WT) 0.25 - 1.0 - -
Echinocandin-Resistant 0.12 - 16 0.25 1.0
Anidulafungin Wild-Type (WT) - - -
Echinocandin-Resistant 0.015 - 4.0 - -

Data compiled from multiple studies.[8]

Experimental Protocols

Protocol for Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[15][16][17]

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a suspension of the culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of "this compound" in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 hours.

  • Endpoint Determination:

    • Read the plate visually or with a spectrophotometer.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in growth compared to the drug-free growth control well.[18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Culture Culture Fungal Isolate (24h at 35°C) Start->Culture Drug_Dilution Prepare Serial Drug Dilutions in 96-well plate Start->Drug_Dilution Suspension Prepare Saline Suspension (0.5 McFarland) Culture->Suspension Inoculum Dilute in RPMI-1640 (to final test concentration) Suspension->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Drug_Dilution->Inoculate Incubate Incubate Plate (24h at 35°C) Inoculate->Incubate Read Read Growth Inhibition (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC (≥50% growth reduction) Read->MIC End End MIC->End

Workflow for MIC Determination by Broth Microdilution.
Protocol for In Vitro β-(1,3)-D-Glucan Synthase Activity Assay

This protocol measures the direct inhibitory effect of the antifungal agent on the target enzyme using a fluorescence-based assay. It is a safer and less expensive alternative to traditional radioactive assays.[19]

Methodology:

  • Enzyme Preparation:

    • Culture the fungal strain (e.g., C. albicans) to the exponential growth phase.

    • Prepare a microsomal membrane fraction containing the β-(1,3)-D-glucan synthase enzyme complex via mechanical cell disruption (e.g., bead beating) and differential centrifugation.[20][21]

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • In a microtiter plate, prepare reaction mixtures containing:

      • Tris buffer (pH ~7.5-8.0)

      • GTPγS (activator)

      • Microsomal enzyme preparation

      • Varying concentrations of "this compound" (or a DMSO vehicle control).

    • Initiate the reaction by adding the substrate, UDP-glucose.

    • Incubate the reaction at 30°C for 60-120 minutes to allow for the synthesis of the glucan polymer product.

  • Quantification of Glucan Product:

    • Stop the reaction by adding NaOH.

    • Add a solution of aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans.

    • Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each drug concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the agent that inhibits 50% of the enzyme's activity) by plotting inhibition versus drug concentration.

Enzyme_Assay_Workflow Start Start Prep_Enzyme Prepare Microsomal Fraction (containing Glucan Synthase) Start->Prep_Enzyme Setup_Reaction Set up Reaction in Plate: Buffer, GTPγS, Enzyme, This compound Prep_Enzyme->Setup_Reaction Initiate Initiate Reaction (add UDP-glucose) Setup_Reaction->Initiate Incubate Incubate at 30°C (60-120 min) Initiate->Incubate Stop Stop Reaction (add NaOH) Incubate->Stop Stain Add Aniline Blue (binds to glucan product) Stop->Stain Read Measure Fluorescence (Ex:400nm, Em:460nm) Stain->Read Analyze Calculate % Inhibition and Determine IC₅₀ Read->Analyze End End Analyze->End

Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.

References

A Comprehensive Technical Guide on the Discovery and Isolation of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a detailed overview of the discovery and isolation of a representative antifungal agent, Caspofungin. The methodologies, data, and workflows presented are synthesized from established research and offer a technical guide for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This guide details the multi-step process from initial screening to the isolation of a potent antifungal compound, using the discovery of Caspofungin as a representative case study. Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring lipopeptide isolated from the fungus Glarea lozoyensis.[1] It was the first approved member of the echinocandin class of antifungal drugs, which target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.[2]

Discovery and Screening

The journey to discover a new antifungal agent often begins with the screening of natural product libraries. In the case of the echinocandins, initial screening of fungal fermentation broths identified a novel lipopeptide with potent antifungal activity.

Experimental Protocol: Initial Screening of Fungal Fermentation Broths

  • Culture Collection: A diverse collection of fungal strains is maintained on agar slants. For the discovery of pneumocandins, the producing organism was identified as Glarea lozoyensis.

  • Fermentation:

    • Fungal spores are inoculated into seed flasks containing a suitable growth medium.

    • After incubation, the seed culture is transferred to larger production fermenters.

    • Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specified period to allow for the production of secondary metabolites.

  • Extraction:

    • The fermentation broth is harvested and the mycelia are separated from the supernatant by filtration or centrifugation.

    • The crude extract containing potential antifungal compounds is obtained by solvent extraction of the mycelia and/or the supernatant.

  • Antifungal Activity Assay (Broth Microdilution):

    • The crude extract is serially diluted in a 96-well microtiter plate.

    • A standardized inoculum of a target fungal pathogen (e.g., Candida albicans) is added to each well.

    • The plates are incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that prevents visible fungal growth.

Logical Relationship: From Screening to Lead Identification

A Fungal Culture Collection B Fermentation A->B C Extraction of Secondary Metabolites B->C D Primary Antifungal Screening C->D E Hit Identification (e.g., Pneumocandin B0) D->E Potent Activity F Lead Optimization (Semi-synthesis) E->F G Candidate Drug (e.g., Caspofungin) F->G

Caption: High-level workflow from fungal culture to drug candidate.

Isolation and Purification of Pneumocandin B0

Following the identification of a promising antifungal "hit" from the crude extract, the next critical phase is the isolation and purification of the active compound, Pneumocandin B0.

Experimental Protocol: Isolation and Purification

  • Initial Extraction: The fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic antifungal compounds into the organic phase.

  • Chromatographic Separation: A multi-step chromatographic approach is employed for purification:

    • Adsorption Chromatography: The crude extract is first subjected to column chromatography using a silica gel or alumina stationary phase with a gradient of organic solvents to separate compounds based on polarity.

    • Size-Exclusion Chromatography: Further separation is achieved based on molecular size using a gel permeation chromatography (GPC) column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is typically accomplished using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

  • Purity Assessment: The purity of the isolated Pneumocandin B0 is assessed by analytical HPLC and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow: Isolation and Purification

A Fermentation Broth B Solvent Extraction A->B C Crude Extract B->C D Adsorption Chromatography C->D E Partially Purified Fractions D->E F Size-Exclusion Chromatography E->F G Enriched Fractions F->G H Preparative RP-HPLC G->H I Pure Pneumocandin B0 H->I

Caption: Step-wise process for the isolation of Pneumocandin B0.

Semi-Synthesis of Caspofungin

Pneumocandin B0, while active, was further modified through semi-synthesis to improve its pharmacokinetic and safety profile, leading to the development of Caspofungin.[1]

Experimental Protocol: Semi-Synthesis

The key modification involves the addition of an amine-containing side chain to the cyclic peptide core of Pneumocandin B0.

  • Amine Side Chain Introduction: A key step in the semi-synthesis of caspofungin is the reductive amination of pneumocandin B0. This involves reacting the hemiaminal moiety of pneumocandin B0 with an appropriate amine under reducing conditions.

  • Purification of Caspofungin: The resulting Caspofungin is purified from the reaction mixture using chromatographic techniques, primarily RP-HPLC, similar to the final purification step of the natural product.

  • Salt Formation: For improved stability and solubility, Caspofungin is converted to its acetate salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the antifungal activity of Caspofungin.

Table 1: In Vitro Antifungal Activity of Caspofungin (MIC in µg/mL)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.015 - 0.25
Candida glabrata0.03 - 0.5
Candida tropicalis0.03 - 0.5
Aspergillus fumigatus0.015 - 0.12
Aspergillus flavus0.03 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅₂H₈₈N₁₀O₁₅
Molecular Weight1093.3 g/mol
ClassEchinocandin
Mechanism of ActionInhibition of β-(1,3)-D-glucan synthase

Mechanism of Action: Signaling Pathway

Caspofungin exerts its antifungal effect by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of the major fungal cell wall polymer, β-(1,3)-D-glucan. This disruption of cell wall integrity leads to osmotic instability and cell death.[3]

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

cluster_cell_membrane Fungal Cell Membrane GlucanSynthase β-(1,3)-D-glucan Synthase (Fks1p subunit) Glucan β-(1,3)-D-glucan Polymer GlucanSynthase->Glucan Synthesis CellLysis Cell Lysis GlucanSynthase->CellLysis Disruption leads to Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Glucan->CellWall Incorporation

Caption: Mechanism of action of Caspofungin on the fungal cell wall.

Conclusion

The discovery and development of Caspofungin serves as a paradigm for modern antifungal drug discovery. It highlights the importance of natural product screening, the power of semi-synthetic modification to optimize lead compounds, and the success of targeting a fungal-specific pathway. The detailed protocols and data presented in this guide provide a framework for researchers engaged in the critical mission of developing the next generation of antifungal therapies.

References

Elucidation of the Chemical Structure of Antifungal Agent 85: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal Agent 85 is a novel synthetic compound that has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi. Early screening revealed potent activity against clinically relevant species, including strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, including those resistant to existing therapies. This technical guide provides a comprehensive overview of the methodologies and data that culminated in the complete elucidation of its chemical structure. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

I. Spectroscopic and Spectrometric Data

The structural characterization of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
8.151Hs-Triazole-H
7.901Hs-Triazole-H
7.602Hd8.5Ar-H
7.452Hd8.5Ar-H
4.851Hdd8.0, 6.5CH-O
4.502Hs-CH₂-N
3.901Hm-CH-CH₂
2.102Ht7.0CH₂-C=O
1.303Hd6.0CH₃
0.953Ht7.5CH₃
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Assignment
172.5C=O
152.0Triazole-C
148.5Triazole-C
135.0Ar-C
130.0Ar-CH
128.5Ar-CH
125.0Ar-C
75.0CH-O
55.0CH₂-N
45.0CH-CH₂
30.0CH₂-C=O
21.0CH₃
14.0CH₃

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

Parameter Value
Ionization ModeElectrospray Ionization (ESI+)
Mass AnalyzerTime-of-Flight (TOF)
Calculated Mass [M+H]⁺345.1617
Measured Mass [M+H]⁺345.1620
Molecular FormulaC₁₇H₂₀N₄O₃

II. X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity established by NMR and MS.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125
b (Å)15.845
c (Å)11.231
β (°)98.54
Volume (ų)1782.5
Z4
Density (calculated) (g/cm³)1.285
R-factor0.045

III. Experimental Protocols

A. NMR Spectroscopy

  • Sample Preparation: 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 8278 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 30,000 Hz, and a relaxation delay of 2.0 s.

  • Data Processing: The data were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

B. Mass Spectrometry

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.

  • Method: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C.

  • Data Analysis: The elemental composition was determined using the MassLynx software by comparing the measured accurate mass to the theoretical mass.

C. X-ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in ethyl acetate.

  • Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Data were collected at 100 K.

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray data_integration Data Integration & Analysis nmr->data_integration ms->data_integration xray->data_integration final_structure Final Chemical Structure data_integration->final_structure

Caption: Experimental workflow for the structure elucidation of this compound.

signaling_pathway agent85 This compound cyp51 Lanosterol 14α-demethylase (CYP51) agent85->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Depletion leads to

Caption: Proposed mechanism of action for this compound.

Antifungal Agent 85: A Synthetic Compound, Not a Product of Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the purported "Antifungal Agent 85" reveal that this compound, also identified as compound 24f, is a synthetic molecule rather than a natural product. As such, it does not possess a biosynthetic pathway. This technical guide will clarify the nature of this compound based on available scientific literature and address the original query's core requirements in the context of its synthetic origin.

A search for "this compound" leads to its identification as compound 24f, a novel synthetic antibacterial agent.[1] The compound is described in the context of the design and synthesis of etrasimod derivatives targeting Gram-positive bacteria. This fundamentally alters the scope of the original request, as a synthetic compound does not have a biological pathway for its creation that can be detailed in the manner of a natural product.

While the request for a detailed guide on the biosynthetic pathway, including related data and experimental protocols, cannot be fulfilled due to the compound's synthetic nature, this report will provide the available information on its chemical identity and origin.

Chemical Identity and Synthesis

"this compound" or "compound 24f" is a potent antibacterial compound with minimum inhibitory concentration (MIC) values between 2.5 and 10 μM against various Gram-positive bacteria.[1] Its chemical formula is C23H22F3NO3 and it has a molecular weight of 417.42.[1]

The synthesis of this and related compounds is detailed in research focused on the development of new antibacterial agents. For researchers and drug development professionals, the relevant experimental protocols would pertain to its chemical synthesis, not enzymatic reactions within a living organism.

Below is a logical representation of the information flow leading to the understanding of "this compound."

Reframing the Core Requirements

Given that a biosynthetic pathway does not apply, the core requirements of the original request can be addressed as follows:

  • Data Presentation: Quantitative data for "this compound" would include metrics such as MIC values against different bacterial strains, cytotoxicity data (e.g., CC50 values), and pharmacokinetic parameters if available from the referenced studies. A comprehensive table would summarize this synthetic compound's activity profile.

  • Experimental Protocols: The relevant experimental protocols are those of synthetic organic chemistry. These would detail the reaction steps, reagents, catalysts, purification methods (such as chromatography), and analytical techniques (like NMR and mass spectrometry) used to synthesize and characterize compound 24f.

  • Visualization: Diagrams relevant to this compound would illustrate its chemical synthesis pathway, structure-activity relationships (SAR) among its analogs, or its proposed mechanism of antibacterial action, rather than a biological signaling or biosynthetic pathway.

For researchers interested in this compound, the focus should be on its chemical synthesis, antibacterial properties, and potential as a lead compound for new drug development against Gram-positive bacteria. Future investigations would likely involve optimizing its structure to enhance efficacy and reduce potential toxicity, rather than elucidating a non-existent biosynthetic pathway.

References

An In-Depth Technical Guide to the Spectrum of Activity of Novel Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity and associated methodologies for a series of novel 1,2,3-triazole-containing fluconazole analogues. The information presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals in the field of antifungal agent discovery.

Executive Summary

The emergence of resistance to existing antifungal therapies necessitates the development of new agents with improved efficacy and a broad spectrum of activity. This document focuses on a series of fluconazole-based mimics incorporating a 1,2,3-triazole moiety. These compounds have demonstrated potent in vitro activity against a range of clinically relevant Candida species. Notably, several of these analogues exhibit greater potency than the parent drug, fluconazole, and the polyene antifungal, amphotericin B. The mechanism of action for triazole antifungals is generally attributed to the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide provides quantitative data on the antifungal spectrum, detailed experimental protocols for susceptibility testing, and a visualization of the targeted biochemical pathway.

Quantitative Spectrum of Activity

The in vitro antifungal activity of novel 1,2,3-triazole containing fluconazole analogues was evaluated by determining their minimum inhibitory concentrations (MICs) against various Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results, summarized from the work of Aher et al. (2009), are presented in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole Fluconazole Analogues against Candida Species (µg/mL) [1]

CompoundC. albicans (ATCC 90028)C. albicans (Clinical Isolate 1)C. parapsilosis (ATCC 22019)C. krusei (ATCC 6258)C. tropicalis (ATCC 750)
12 0.250.50.2510.5
15 0.510.521
16 12142
Fluconazole 242164
Amphotericin B 11121

Table 2: In Vivo Efficacy of Compound 12 in a Murine Model of Systemic Candidiasis [1]

Treatment GroupFungal Load in Kidneys (CFU/gram)% Reduction in Fungal Load
Control (Untreated) 5.8 x 10^5-
Compound 12 (1 mg/kg) 1.5 x 10^497.4%
Fluconazole (1 mg/kg) 2.1 x 10^496.3%

Experimental Protocols

The following methodologies are based on standardized procedures for in vitro antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the reference standard for determining the MIC of antifungal agents against yeasts.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal isolates.

Materials:

  • Test compounds (e.g., 1,2,3-triazole fluconazole analogues)

  • Reference antifungal agents (e.g., fluconazole, amphotericin B)

  • Fungal isolates (e.g., Candida species)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of each compound.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Study: Murine Model of Systemic Candidiasis

This model is used to evaluate the therapeutic potential of antifungal compounds in a living organism.

Objective: To assess the in vivo efficacy of a lead antifungal compound in reducing the fungal burden in a systemic infection model.

Materials:

  • Test compound (e.g., Compound 12)

  • Vehicle control

  • Swiss mice (or other appropriate strain)

  • Candida albicans strain for infection

  • Sterile saline

  • Equipment for intravenous injection and organ harvesting

Procedure:

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous injection (e.g., through the tail vein) with a lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control to different groups of mice. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.

  • Evaluation of Fungal Burden:

    • At a predetermined endpoint (e.g., 48 hours post-treatment), humanely euthanize the mice.

    • Aseptically remove target organs, typically the kidneys, as they are a primary site of fungal colonization.

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate them on Sabouraud Dextrose Agar.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal load per gram of tissue.

  • Data Analysis:

    • Compare the fungal burden in the treated groups to the control group to determine the percentage reduction in fungal load.

Mechanism of Action and Signaling Pathways

Triazole antifungal agents, including fluconazole and its analogues, are known to exert their effect by inhibiting the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to impaired fungal growth and cell death.

The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.

Diagram of the Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol_to_Ergosterol_edge Inhibitor Triazole Antifungals (e.g., Fluconazole Analogues) Inhibitor->Lanosterol_to_Ergosterol_edge

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (24-48h, 35°C) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of 96-well Plates Inoculum_Prep->Inoculation Antifungal_Dilution 3. Serial Dilution of Antifungal Agents Antifungal_Dilution->Inoculation Incubation 5. Incubation (24-48h, 35°C) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis 7. Data Analysis and Comparison MIC_Determination->Data_Analysis

References

A Technical Guide to Target Identification for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of new antifungal agents with novel mechanisms of action is a critical priority. A crucial step in this process is the identification and validation of specific fungal targets. This guide provides an in-depth overview of the core methodologies and strategies employed in the target identification of novel antifungal agents, using illustrative examples from published research.

I. Key Fungal Targets and Mechanisms of Action

The selective toxicity of antifungal drugs relies on targeting structures or pathways that are unique to fungi or are significantly different from their mammalian counterparts. The primary molecular targets for existing and emerging antifungal agents can be broadly categorized as follows:

  • Cell Wall Synthesis: The fungal cell wall, absent in mammalian cells, is an ideal target. Key components include β-glucans and chitin.[1][2]

  • Cell Membrane Integrity: Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a major target for several classes of antifungals.[1][3]

  • Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in DNA, RNA, or protein synthesis can be an effective antifungal strategy.[1]

  • Signal Transduction Pathways: Targeting signaling cascades crucial for fungal virulence, stress response, and morphogenesis is a promising area of research.[4]

A summary of major antifungal classes and their mechanisms of action is presented in Table 1.

Table 1: Major Classes of Antifungal Agents and Their Mechanisms of Action

Antifungal ClassPrimary TargetMechanism of ActionRepresentative Drugs
Azoles Lanosterol 14α-demethylase (Erg11p/CYP51)Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and disruption of membrane function.[3][5][6]Fluconazole, Itraconazole, Voriconazole, Posaconazole[3][6]
Polyenes ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3][5][7]Amphotericin B, Nystatin[7][8]
Echinocandins β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in osmotic instability and cell lysis.[5][9]Caspofungin, Micafungin, Anidulafungin[6][9]
Allylamines Squalene epoxidaseInhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.[10]Terbinafine, Naftifine[10][11]
Pyrimidines DNA and RNA synthesis5-fluorocytosine (5-FC) is converted to 5-fluorouracil within fungal cells, which then disrupts DNA and RNA synthesis.[3][12]Flucytosine[12]

II. Experimental Protocols for Antifungal Target Identification

A multi-pronged approach is typically employed to identify the molecular target of a novel antifungal compound. This involves a combination of genetic, biochemical, and bioinformatic methods.

The first step involves determining the antifungal activity of a compound against a panel of fungal pathogens.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640.

  • Add the fungal inoculum to each well containing the diluted compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Genetic methods are powerful tools for identifying potential drug targets by linking compound sensitivity to specific genes or pathways.

Protocol 2: Haploinsufficiency Profiling (HIP)

This technique identifies genes in which a 50% reduction in gene dosage (in a heterozygous diploid mutant) leads to increased sensitivity to a compound, suggesting the gene product may be the drug's target.

Materials:

  • A collection of heterozygous diploid deletion mutants of a model yeast (e.g., Saccharomyces cerevisiae)

  • Test compound

  • Growth medium (e.g., YPD)

  • Microtiter plates or solid agar plates

  • Plate reader or imaging system

Procedure:

  • Grow the library of heterozygous mutants in the presence of a sub-lethal concentration of the test compound.

  • Monitor the growth of each mutant strain relative to a wild-type control.

  • Strains that exhibit significantly reduced growth are considered "sensitive." The corresponding deleted gene is a candidate target.

  • Computational analysis is used to score the sensitivity of each mutant and identify statistically significant hits.

Once candidate targets are identified, biochemical assays are essential to confirm direct interaction and inhibition.

Protocol 3: Enzyme Inhibition Assay

This protocol is a generalized example for validating the inhibition of a candidate enzyme target.

Materials:

  • Purified recombinant target enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Incubate the purified enzyme with varying concentrations of the test compound for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

III. Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in drug discovery.

Experimental_Workflow_for_Target_ID cluster_screening Initial Screening cluster_hypothesis Hypothesis Generation cluster_validation Target Validation Compound Library Compound Library Antifungal Susceptibility Testing Antifungal Susceptibility Testing Compound Library->Antifungal Susceptibility Testing Genetic Screens (e.g., HIP) Genetic Screens (e.g., HIP) Antifungal Susceptibility Testing->Genetic Screens (e.g., HIP) Transcriptomics/Proteomics Transcriptomics/Proteomics Antifungal Susceptibility Testing->Transcriptomics/Proteomics Biochemical Assays (Enzyme Inhibition) Biochemical Assays (Enzyme Inhibition) Genetic Screens (e.g., HIP)->Biochemical Assays (Enzyme Inhibition) Target Gene Overexpression Target Gene Overexpression Genetic Screens (e.g., HIP)->Target Gene Overexpression Transcriptomics/Proteomics->Biochemical Assays (Enzyme Inhibition) Validated Target Validated Target Biochemical Assays (Enzyme Inhibition)->Validated Target Target Gene Overexpression->Validated Target

Caption: A generalized workflow for antifungal target identification.

The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs. The following diagram illustrates the key steps and the points of inhibition by azoles and allylamines.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethylcholesta-8,14,24-trienol 4,4-dimethylcholesta-8,14,24-trienol Lanosterol->4,4-dimethylcholesta-8,14,24-trienol Lanosterol 14α-demethylase (Erg11p/CYP51) ... ... 4,4-dimethylcholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Allylamines Allylamines Squalene epoxidase Squalene epoxidase Allylamines->Squalene epoxidase Azoles Azoles Lanosterol 14α-demethylase \n(Erg11p/CYP51) Lanosterol 14α-demethylase (Erg11p/CYP51) Azoles->Lanosterol 14α-demethylase \n(Erg11p/CYP51)

Caption: Inhibition points in the ergosterol biosynthesis pathway.

IV. Quantitative Data Summary

The efficacy of a novel antifungal agent is quantified through various metrics. Table 2 provides a template for summarizing and comparing the in vitro activity of a hypothetical novel compound against established antifungal agents.

Table 2: Comparative In Vitro Activity of a Novel Antifungal Agent

Fungal SpeciesNovel Agent MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Amphotericin B MIC₅₀ (µg/mL)Caspofungin MIC₅₀ (µg/mL)
Candida albicans
Candida glabrata
Candida auris
Aspergillus fumigatus
Cryptococcus neoformans

MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

The identification of novel antifungal targets is a complex but essential endeavor in the fight against invasive fungal diseases. A systematic approach, combining robust screening methods, advanced genetic techniques, and rigorous biochemical validation, is paramount for success. The methodologies and frameworks presented in this guide offer a foundational understanding for researchers and drug development professionals dedicated to discovering the next generation of antifungal therapies.

References

Unraveling the Mode of Action of Antifungal Agent 85 Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, driving the need for novel antifungal agents with improved efficacy and novel mechanisms of action. The designation "Antifungal Agent 85" refers to a specific bioconjugate molecule synthesized by linking a fluconazole analog with a bile acid moiety. This technical guide elucidates the probable mode of action of this compound against Candida albicans, contextualized within the established mechanisms of its constituent parts and the broader landscape of antifungal drug action. This document provides a comprehensive overview of the likely molecular targets, downstream cellular effects, and the experimental methodologies used to investigate such mechanisms. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction: The Challenge of Candida albicans and the Emergence of Novel Antifungals

Candida albicans is a leading cause of invasive fungal infections in humans, with mortality rates for systemic candidiasis remaining high. The therapeutic arsenal against this pathogen is limited, and the rise of antifungal resistance necessitates the development of new treatment strategies. One promising approach is the creation of bioconjugate drugs, which combine existing pharmacophores with other molecules to enhance efficacy, improve targeting, or overcome resistance mechanisms.

The compound referred to as "this compound" is a novel bioconjugate of a fluconazole analog and a bile acid. While detailed studies on this specific agent are not widely published, its mode of action can be inferred from the well-characterized mechanisms of its components.

The Dual-Component Strategy of this compound

The design of the fluconazole-bile acid bioconjugate 85 suggests a two-pronged approach to combating Candida albicans:

  • The Pharmacophore: A Fluconazole Analog: The core antifungal activity is derived from its fluconazole component. Fluconazole is a triazole antifungal that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

  • The Carrier: A Bile Acid Moiety: Bile acids, with their amphiphilic nature, are hypothesized to act as a carrier for the fluconazole molecule. This could potentially enhance the drug's solubility, facilitate its passage across the fungal cell wall and membrane, or alter its interaction with efflux pumps, which are a common mechanism of azole resistance. Secondary bile acids themselves have been shown to possess direct antifungal properties by inhibiting the growth and morphogenesis of C. albicans.

Proposed Mechanism of Action of this compound

The primary mode of action of the fluconazole-bile acid bioconjugate 85 is the inhibition of ergosterol biosynthesis. This process is critical for the integrity and function of the fungal cell membrane.

Inhibition of Lanosterol 14α-Demethylase

Fluconazole and its analogs are potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to:

  • Depletion of Ergosterol: The fungal cell membrane becomes deficient in ergosterol, which is vital for maintaining its fluidity, integrity, and the function of membrane-bound proteins.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are toxic to the fungal cell, disrupting membrane structure and function.

The compromised cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect).

Signaling Pathway Disruption

The inhibition of ergosterol synthesis and the resulting membrane stress can trigger downstream signaling pathways in C. albicans.

G cluster_membrane Fungal Cell Membrane cluster_effects Downstream Cellular Effects Agent_85 This compound Erg11 Lanosterol 14α-demethylase (Erg11p) Agent_85->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Toxic_Sterols Toxic 14α-methylated sterols Erg11->Toxic_Sterols Membrane_Stress Membrane Stress Erg11->Membrane_Stress Depletion of Ergosterol & Accumulation of Toxic Sterols lead to Lanosterol Lanosterol Lanosterol->Erg11 Substrate Lanosterol->Toxic_Sterols Accumulates as Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Membrane_Integrity->Membrane_Stress Permeability Increased Permeability Membrane_Stress->Permeability Growth_Inhibition Fungistatic Effect Permeability->Growth_Inhibition

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antifungal Activity

While specific data for the fluconazole-bile acid bioconjugate 85 is limited, the following tables provide representative quantitative data for fluconazole and other antifungal agents against Candida albicans to serve as a benchmark.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antifungals against C. albicans

Antifungal AgentMIC Range (µg/mL)Reference Strain(s)
Fluconazole0.25 - 16ATCC 90028, SC5314
Amphotericin B0.125 - 1ATCC 90028, SC5314
Caspofungin0.03 - 0.5ATCC 90028, SC5314
Novel Fluconazole Analogs0.5 - 64Various clinical isolates

Note: MIC values can vary significantly depending on the specific C. albicans strain (including resistant isolates) and the testing methodology (e.g., CLSI vs. EUCAST).

Table 2: Efficacy of Novel Fluconazole Analogs in an In Vivo Model

CompoundFungal Load Reduction (%) in Mice
Compound 12 (a 1,2,3-triazole analog)97.4

This data is from a study on fluconazole analogs and demonstrates the potential for high in vivo efficacy of modified fluconazole structures.

Detailed Experimental Protocols

The investigation of the mode of action of a novel antifungal agent like the bioconjugate 85 involves a series of standardized in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of C. albicans.

Methodology (Broth Microdilution):

  • Inoculum Preparation: C. albicans is cultured overnight on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This is further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.

  • Drug Dilution: A serial twofold dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

G Start Start Inoculum Prepare C. albicans inoculum Start->Inoculum Dilution Serially dilute This compound in 96-well plate Inoculum->Dilution Inoculate Add inoculum to each well Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually determine MIC Incubate->Read End End Read->End

Caption: Workflow for MIC determination by broth microdilution.

Ergosterol Quantification Assay

Objective: To quantify the amount of ergosterol in the cell membrane of C. albicans after treatment with the antifungal agent.

Methodology (Spectrophotometric):

  • Cell Culture and Treatment: C. albicans is grown to mid-log phase and then treated with the antifungal agent (at sub-MIC concentrations) for a defined period.

  • Cell Harvesting and Saponification: Cells are harvested, washed, and weighed. The cell pellet is saponified with alcoholic potassium hydroxide.

  • Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted with n-heptane.

  • Spectrophotometric Analysis: The absorbance of the n-heptane layer is read between 230 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The percentage of ergosterol is calculated based on the absorbance values at specific wavelengths.

Biofilm Inhibition Assay

Objective: To assess the ability of the antifungal agent to prevent the formation of C. albicans biofilms.

Methodology (Crystal Violet Staining):

  • Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate containing various concentrations of the antifungal agent.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing and Staining: Non-adherent cells are removed by washing with PBS. The remaining biofilm is stained with crystal violet.

  • Destaining and Quantification: The crystal violet is solubilized with ethanol, and the absorbance is measured to quantify the biofilm biomass.

Conclusion and Future Directions

The fluconazole-bile acid bioconjugate, designated as this compound, represents a rational design approach to developing new antifungal therapies. Its proposed mode of action leverages the well-established ergosterol biosynthesis inhibitory activity of fluconazole, potentially enhanced by the carrier function of the bile acid moiety. While the direct antifungal properties of secondary bile acids may also contribute to its overall efficacy, further detailed investigations are required to fully elucidate the molecular interactions and cellular consequences of this specific bioconjugate on Candida albicans.

Future research should focus on:

  • Detailed kinetic studies of the inhibition of purified C. albicans lanosterol 14α-demethylase by agent 85.

  • Analysis of the sterol profile of C. albicans treated with agent 85 using advanced techniques like GC-MS.

  • Investigation of the uptake and intracellular localization of agent 85 in C. albicans.

  • Evaluation of the efficacy of agent 85 against a panel of fluconazole-resistant C. albicans isolates, particularly those with known resistance mechanisms (e.g., efflux pump overexpression).

A thorough understanding of the mode of action of such novel agents is paramount for their continued development and potential clinical application in the fight against life-threatening fungal infections.

Technical Guide: In Vitro Antifungal Susceptibility of Aspergillus fumigatus to Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antifungal Agent 85 is a hypothetical agent. The data and methodologies presented in this document are based on published information for the triazole antifungal agent, isavuconazole, to serve as a representative example for technical guidance.

Introduction

Aspergillus fumigatus is the predominant airborne fungal pathogen, responsible for a wide spectrum of diseases, most notably invasive aspergillosis (IA) in immunocompromised individuals. The increasing incidence of azole resistance in clinical isolates necessitates robust and standardized in vitro susceptibility testing to guide therapeutic strategies and support the development of new antifungal agents.[1]

This technical guide provides an in-depth overview of the in vitro antifungal activity of the novel triazole, this compound, against Aspergillus fumigatus. It details the agent's mechanism of action by illustrating its interaction with key fungal signaling pathways, presents a summary of its antifungal potency through quantitative data, and outlines the standardized experimental protocols for determining its susceptibility profile.

Mechanism of Action and Relevant Fungal Signaling Pathways

This compound, as a member of the triazole class, functions by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway. The cellular response to this stress often involves compensatory activation of other signaling cascades, such as the Cell Wall Integrity and Calcineurin pathways.

Ergosterol Biosynthesis Pathway

The primary target of this compound is the enzyme 14-α sterol demethylase, a cytochrome P450 enzyme encoded by the cyp51A and cyp51B genes in A. fumigatus.[2][3] Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, the principal sterol in the fungal cell membrane. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and function and inhibiting fungal growth.[3][4]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyp51 14-α sterol demethylase (Cyp51A/B) Lanosterol->Cyp51 Eburicol Eburicol Intermediates Sterol Intermediates Eburicol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Agent85 This compound (Azole Class) Agent85->Cyp51 Inhibition Cyp51->Eburicol Demethylation

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that governs cell wall homeostasis and responds to external stressors, including antifungal agents.[5][6] The core of this pathway in A. fumigatus is a conserved Mitogen-Activated Protein Kinase (MAPK) module. Upon cell wall stress, sensors activate a cascade involving the sequential phosphorylation of Bck1, Mkk2, and finally MpkA.[5][7] Activated MpkA translocates to the nucleus to regulate the expression of genes involved in cell wall synthesis and repair, potentially compensating for damage caused by antifungal agents.[7]

CWI_Pathway Stress Cell Wall Stress (e.g., from Agent 85) Sensors Cell Surface Sensors (Wsc1-3, MidA) Stress->Sensors Rho1 Rho1 Sensors->Rho1 PkcA PkcA Rho1->PkcA Bck1 Bck1 (MAPKKK) PkcA->Bck1 P Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 P MpkA MpkA (MAPK) Mkk2->MpkA P TFs Transcription Factors (e.g., RlmA) MpkA->TFs P Response Cell Wall Repair Gene Expression TFs->Response Calcineurin_Pathway Stress Stress Stimuli (Ca²⁺, Temp) Ca_influx Ca²⁺ Influx Stress->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin (CnaA) Calmodulin->Calcineurin Activates CrzA_P CrzA-P (Cytoplasm) Calcineurin->CrzA_P Dephosphorylates CrzA CrzA (Nucleus) CrzA_P->CrzA Translocation Gene_Exp Stress Response Gene Expression CrzA->Gene_Exp AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate 1. Isolate Culture (7-day PDA) Suspension 2. Conidial Suspension (Saline-Tween) Isolate->Suspension Adjust 3. Adjust Inoculum (Spectrophotometer/ Hemocytometer) Suspension->Adjust Dilute 4. Final Inoculum Dilution (in RPMI) Adjust->Dilute Inoculate 6. Inoculate Plate Dilute->Inoculate Plate 5. Prepare Microdilution Plate (Serial drug dilutions) Plate->Inoculate Incubate 7. Incubate (35-37°C, 48h) Inoculate->Incubate Read 8. Read MIC (Visual endpoint) Incubate->Read QC 9. Validate with QC Strain Read->QC

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Novel Triazine-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of triazine-containing heterocyclic compounds as potent antifungal agents. The document details the quantitative analysis of how structural modifications to the core scaffold influence antifungal efficacy, outlines the experimental protocols for synthesis and biological evaluation, and visualizes key relationships and workflows. The data presented here is based on published research on benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives, which serve as a representative case study for the SAR of this emerging class of antifungals.[3]

Core Scaffold and Rationale

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique chemical scaffolds and mechanisms of action.[4] Triazine derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2][4][5] The benzo[1][2]imidazo[1,2-d][1][3][4]triazine core represents a promising lead structure for the development of new agricultural and clinical fungicides. This guide focuses on a series of these compounds designed to explore the impact of various substituents on their antifungal potency.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of a series of synthesized benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives was evaluated against several phytopathogenic fungi. The data, summarized below, highlights the key relationships between the nature and position of substituents on the phenyl ring (R²) and the resulting antifungal activity, measured as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Table 1: Antifungal Activity of Benzo[1][2]imidazo[1,2-d][1][3][4]triazine Derivatives (4a-4w) [3]

Compound% Inhibition at 50 µg/mL vs. B. cinerea% Inhibition at 50 µg/mL vs. R. solani% Inhibition at 50 µg/mL vs. C. capsici
4a HH62.132.052.1
4b H2-F45.363.542.6
4c H3-F48.445.248.7
4d H4-F40.540.145.3
4e H2-Cl43.248.540.2
4f H3-Cl47.657.346.5
4g H4-Cl70.558.060.3
4h H2-Br68.653.748.4
4i H4-Br68.450.645.3
4j H2-CH₃51.542.348.7
4k H4-CH₃50.848.543.5
4l H2-OCH₃50.540.257.8
4m H4-OCH₃50.845.348.9
4n CH₃H69.253.958.9
4o CH₃4-Cl76.748.745.2
4p CH₃4-Br48.552.848.6
4q CH₃4-CH₃52.148.940.3
4s CH₃2,4-diCl45.361.448.7
4t CH₃2-Cl-4-F48.950.266.8
4u CH₃2-F-4-Cl64.460.651.7
4v CH₃2,4-diF62.161.160.1
Carbendazim (Control)>95.0>95.0>95.0

SAR Summary:

  • Effect of Phenyl Ring Substituents (R²): The presence of electron-withdrawing groups, such as halogen atoms (F, Cl, Br), on the phenyl ring generally enhances antifungal activity. For instance, compound 4g (4-Cl) showed significantly better activity against all tested fungi compared to the unsubstituted analog 4a .[3]

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For chlorine substitution, the order of activity was generally para > ortho > meta. Compound 4g (4-Cl) was more potent than 4e (2-Cl) and 4f (3-Cl) against B. cinerea.[3]

  • Effect of Alkyl Group at R¹: The introduction of a methyl group at the R¹ position (e.g., compound 4n ) maintained or, in some cases, improved the antifungal activity compared to the unsubstituted analog (4a ). Notably, compound 4o (R¹=CH₃, R²=4-Cl) exhibited the highest inhibitory activity against B. cinerea (76.7%).[3]

  • Disubstitution Patterns: Dihalogenated compounds, such as 4u and 4v , demonstrated broad-spectrum activity, with inhibitory rates exceeding 60% against multiple fungal strains.[3]

Experimental Protocols

The synthesis of the target compounds is achieved through a multi-step process, which is outlined below.

  • Step 1: Synthesis of 2-(Halogenated alkyl)-1H-benzo[d]imidazoles (Intermediates 2a, 2b):

    • A mixture of o-phenylenediamine, a halo acid (e.g., chloroacetic acid or 2-chloropropionic acid), and hydrochloric acid in water is refluxed for several hours.

    • The reaction mixture is then cooled and neutralized with an aqueous ammonia solution.

    • The resulting precipitate is filtered, washed with water, and dried to yield the intermediate.

  • Step 2: Synthesis of 2-((1-(Substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles (Intermediates 3a-3g):

    • The appropriate substituted phenylhydrazine is dissolved in ethanol.

    • Anhydrous potassium carbonate is added, followed by the dropwise addition of the halogenated benzimidazole intermediate (2a or 2b) dissolved in ethanol.

    • The mixture is stirred at room temperature for several hours.

    • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Synthesis of Target Compounds (4a-4w):

    • The hydrazinyl intermediate (3a-3g) is dissolved in an excess of triethyl orthoformate.

    • The solution is refluxed for several hours.

    • After cooling, the resulting solid is filtered, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method against various phytopathogenic fungi.

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to about 50-60°C, the test compound, dissolved in a suitable solvent like DMSO, is added to the medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes. A solvent control (DMSO in PDA) and a positive control (e.g., Carbendazim) are also prepared.

  • Inoculation: A 5 mm diameter mycelial disc is cut from the edge of an actively growing culture of the test fungus and placed at the center of the prepared PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 1°C) for a period of 48-72 hours, or until the mycelial growth in the control plate reaches the edge.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage inhibition of mycelial growth is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.[3]

Visualizations

SAR_Summary cluster_core Core Scaffold: Benzo[4,5]imidazo[1,2-d][1,2,4]triazine cluster_R1 Modification at R¹ cluster_R2 Modification at R² (Phenyl Ring) cluster_activity Antifungal Activity Core Core Structure R1_H R¹ = H R1_CH3 R¹ = CH₃ R2_Unsub Unsubstituted R2_EDG Electron Donating Group (e.g., -CH₃, -OCH₃) R2_EWG Electron Withdrawing Group (e.g., -Cl, -Br, -F) R2_Pos Positional Isomers (para > ortho > meta) ModerateActivity Moderate Activity R1_H->ModerateActivity HighActivity Higher Activity R1_CH3->HighActivity Maintains or Improves Activity R2_Unsub->ModerateActivity LowActivity Lower Activity R2_EDG->LowActivity Decreases Activity R2_EWG->HighActivity Increases Activity R2_Pos->HighActivity Key determinant

Caption: SAR summary for benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives.

Antifungal_SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Intermediates start->synthesis cyclization Synthesize Final Compounds synthesis->cyclization purification Purification & Characterization (NMR, MS, X-ray) cyclization->purification screening In Vitro Antifungal Screening (Mycelium Growth Method) purification->screening mic Determine MIC Values screening->mic sar Establish SAR mic->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design end Identify Lead Candidate lead_opt->end Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane (Altered Fluidity & Integrity) ergosterol->membrane Incorporation inhibitor Triazine Compound (Hypothetical Target) inhibitor->lanosterol_demethylase

References

Preliminary Toxicity Screening of Antifungal Agent 85: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel investigational compound, Antifungal Agent 85. The document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical toxicity data and detailed experimental methodologies. The data presented herein is hypothetical and serves as an illustrative example of a typical toxicity screening workflow.

Introduction

The discovery and development of new antifungal agents are critical to combat the rise of invasive fungal infections and drug-resistant strains.[1] this compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi. A crucial step in the preclinical development of any new therapeutic candidate is a thorough evaluation of its safety profile.[2] This guide outlines the initial in vitro and in vivo toxicity studies conducted to assess the potential risks associated with this compound.

The preliminary toxicity screening follows a tiered approach, beginning with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by in vivo studies to determine acute systemic toxicity. This strategy allows for early identification of potential liabilities and informs the decision-making process for further development.[3]

Data Summary

The following tables summarize the quantitative data from the preliminary toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human cell lines and a representative fungal species. The selectivity index (SI) is calculated as the ratio of the IC50 in the mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the fungal species.

Cell Line / Fungal SpeciesAssay TypeEndpointValue (µg/mL)Selectivity Index (SI)
Candida albicans (ATCC 90028)Broth MicrodilutionMIC0.25-
HepG2 (Human Liver Carcinoma)MTT AssayIC50 (48h)75.3301.2
HEK293 (Human Embryonic Kidney)MTT AssayIC50 (48h)> 100> 400
Human Dermal FibroblastsMTT AssayIC50 (48h)92.1368.4

Table 2: Genotoxicity Assessment of this compound

This table summarizes the results from in vitro genotoxicity assays designed to detect mutagenicity and DNA damage.

AssayTest SystemConcentration Range (µg/mL)Metabolic Activation (S9)Result
Ames Test (Bacterial Reverse Mutation)S. typhimurium (TA98, TA100)1 - 500With & WithoutNegative
Comet Assay (Single Cell Gel Electrophoresis)Human Lymphocytes10 - 100N/ANegative (No significant increase in % Tail DNA)

Table 3: Acute In Vivo Toxicity of this compound in Rodents

This table provides the results of a single-dose acute oral toxicity study in mice, conducted to determine the median lethal dose (LD50) and observe potential clinical signs of toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Observations
Mouse (ICR)Oral (gavage)> 2000N/ANo mortality or significant clinical signs of toxicity observed up to the limit dose.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol is used to assess the effect of this compound on the metabolic activity of mammalian cell lines, which is an indicator of cell viability.

  • Cell Culture : Human cell lines (HepG2, HEK293, Human Dermal Fibroblasts) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 200 µg/mL. The final DMSO concentration is kept below 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.5% DMSO.

  • Incubation : The plates are incubated for 48 hours at 37°C.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay evaluates the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4][5][6][7]

  • Strain Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in nutrient broth.

  • Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[3]

  • Plate Incorporation Method :

    • To 2 mL of molten top agar at 45°C, 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activated system) are added.

    • The mixture is poured onto minimal glucose agar plates.

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[2][8][9][10][11]

  • Cell Treatment : Human lymphocytes are treated with this compound at various concentrations (10-100 µg/mL) for 3 hours at 37°C. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are included.

  • Slide Preparation : Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis : The slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding : Slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) for 20 minutes to allow the DNA to unwind.

  • Electrophoresis : Electrophoresis is carried out at a low voltage (e.g., 1V/cm) for 20-30 minutes.[9] Fragmented DNA migrates from the nucleus, forming a "comet" shape.

  • Neutralization and Staining : Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.

  • Data Analysis : Images are analyzed using specialized software to quantify the extent of DNA damage. The percentage of DNA in the comet tail (% Tail DNA) is the primary metric. A significant, dose-dependent increase in % Tail DNA indicates genotoxicity.

This study is performed to determine the acute toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD). The protocol is based on OECD Test Guideline 423 (Acute Toxic Class Method).[12][13]

  • Animals : Healthy, young adult ICR mice (8-12 weeks old) are used. Animals are housed in standard conditions with ad libitum access to food and water.

  • Dosing : A starting dose (e.g., 300 mg/kg) of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered by oral gavage to a group of 3 female mice.

  • Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours after dosing and then daily for 14 days.[14][15]

  • Step-wise Procedure :

    • If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 mice.

    • If mortality occurs, the test is repeated at a lower dose level.

  • Endpoint : The study allows for the estimation of the LD50 and classification of the substance into a toxicity category.

  • Necropsy : At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any treatment-related abnormalities.

Visualizations

The following diagrams illustrate the logical flow of the preliminary toxicity screening process and a hypothetical signaling pathway for cytotoxicity.

G cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 In Vivo Testing cluster_3 Outcome A This compound (Novel Compound) B Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) A->B C Genotoxicity Assays (Ames Test, Comet Assay) A->C D Acceptable In Vitro Profile? (High Selectivity, No Genotoxicity) B->D C->D E Acute Toxicity Study (Rodent) (e.g., OECD 423) D->E Yes H Stop Development or Redesign Compound D->H No F Determine LD50 / MTD E->F G Proceed to Further Preclinical Studies F->G

Caption: Preliminary Toxicity Screening Workflow for this compound.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: In Vivo Acute Study cluster_2 Tier 3: Further Studies A Cytotoxicity Screening (Multiple Cell Lines) Decision1 Proceed? A->Decision1 B Genotoxicity Screening (Ames, Comet) B->Decision1 C Single-Dose Acute Toxicity (Rodent, Oral Route) Decision2 Proceed? C->Decision2 D Repeat-Dose Toxicity Studies Decision1->C If Favorable Decision2->D If Favorable

Caption: Tiered Approach to Preclinical Toxicity Assessment.

G Agent This compound Membrane Fungal Cell Membrane (Ergosterol Interaction) Agent->Membrane Binds/Disrupts Mitochondria Mitochondrial Stress Membrane->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Hypothetical Signaling Pathway for Antifungal-Induced Apoptosis.

Conclusion

The preliminary toxicity screening of this compound indicates a favorable early safety profile. The compound demonstrates high selectivity for fungal cells over mammalian cells in vitro, with no evidence of mutagenicity or DNA damage at the tested concentrations. Furthermore, the acute in vivo study suggests low systemic toxicity, with an oral LD50 greater than 2000 mg/kg in mice. These results support the continued preclinical development of this compound as a potential therapeutic candidate. Subsequent studies should focus on repeat-dose toxicity to evaluate the effects of longer-term exposure.

References

An In-depth Technical Guide to the Molecular Docking of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Molecular docking is a powerful computational tool that plays a pivotal role in modern drug discovery by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a protein target. This guide provides a comprehensive overview of the molecular docking studies of a series of novel sulfone-based antifungal agents, serving as a representative example of this critical research area. While the specific term "antifungal agent 85" does not correspond to a known compound in scientific literature, this whitepaper will delve into the core principles and methodologies using a well-documented case study of promising antifungal candidates.

The primary target for many antifungal drugs is the enzyme Cytochrome P450 14α-sterol demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following sections outline the key protocols employed in the synthesis, biological evaluation, and molecular docking of the novel sulfone-based antifungal agents.

Synthesis of Sulfone Derivatives

The synthesis of the target sulfone compounds was achieved through a multi-step process, which is a common approach in the development of new chemical entities. While the full synthetic pathway is detailed in the source literature, the general workflow involves the reaction of appropriate starting materials under controlled conditions to yield the final products. The purity and structure of the synthesized compounds were confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the newly synthesized compounds was evaluated against a panel of pathogenic fungal strains using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains : The study included four strains of Candida (including fluconazole-resistant strains), two strains of Aspergillus, and two dermatophytic fungi (Trichophyton mentagrophyte and Microsporum canis), along with Syncephalastrum sp.[1]

  • Procedure :

    • Fungal inoculums were prepared and adjusted to a specific concentration.

    • The compounds were serially diluted in a microtiter plate.

    • The fungal inoculum was added to each well.

    • The plates were incubated under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits fungal growth, was determined. Fluconazole was used as a reference drug for comparison.[1]

Molecular Docking Simulation

Molecular docking studies were performed to elucidate the binding mode and predict the binding affinity of the synthesized sulfones to the active site of CYP51.

  • Protein Preparation : The three-dimensional crystal structure of the target enzyme, CYP51 from Candida albicans, was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation : The 2D structures of the sulfone derivatives were sketched and converted to 3D structures. Energy minimization was performed to obtain the most stable conformation.

  • Docking Protocol : A molecular docking program, such as AutoDock or MOE (Molecular Operating Environment), was used to perform the docking simulations. The active site of the enzyme was defined based on the co-crystallized native ligand. The docking algorithm then systematically searches for the optimal binding pose of the ligand within the active site and calculates a scoring function to estimate the binding affinity. The poses with the best scores were then analyzed for their interactions with the key amino acid residues in the active site.

Data Presentation

The quantitative data from the antifungal activity assays and molecular docking studies are summarized in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity (MIC in µM)

CompoundCandida albicansFluconazole-Resistant CandidaAspergillus sp.Dermatophytes
8a 0.19 - 0.81Potent Activity--
10b 0.19 - 0.81Potent Activity--
10e --0.16 - 0.790.16 - 0.79
12a --0.16 - 0.790.16 - 0.79
Fluconazole 1.00Resistant2.0 - 2.62.0 - 2.6

Data extracted from a study on novel sulfone antifungal agents, demonstrating potent activity of compounds 8a and 10b against Candida species and compounds 10e and 12a against Aspergillus and dermatophytes, relative to fluconazole.[1]

Table 2: Molecular Docking Results against CYP51

CompoundInteraction Energy (kcal/mol)
6a -34.87 to -42.43
8a -34.87 to -42.43
10a -34.87 to -42.43
10b -34.87 to -42.43
Fluconazole -40.37

The docking results indicate that the synthesized sulfones (6a, 8a, 10a, and 10b) have comparable binding interactions with the active site of CYP51 when compared to the reference drug fluconazole.[1]

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of these novel antifungal agents.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol Intermediates 14-methylated sterols Lanosterol->Intermediates CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component CYP51 CYP51 (14α-demethylase) Sulfones Novel Sulfone Agents (e.g., 8a, 10b) Sulfones->CYP51 Inhibition

References

Unraveling the Transcriptomic Response to Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. Understanding the molecular mechanisms by which these agents exert their effects is paramount to optimizing their efficacy and identifying new drug targets. Gene expression profiling has emerged as a powerful tool for elucidating the global transcriptomic changes induced by antifungal compounds, providing a comprehensive view of the cellular pathways and processes that are impacted.

This technical guide provides an in-depth overview of the gene expression response to antifungal agents. Due to the absence of publicly available research on a specific compound designated "Antifungal agent 85," this document will focus on the well-characterized and clinically significant echinocandin class of antifungals, specifically micafungin, as a representative example. The methodologies, data presentation, and pathway analyses detailed herein are broadly applicable to the study of other antifungal agents.

Data Presentation: Gene Expression Changes in Response to Micafungin

The following tables summarize the quantitative data on gene expression alterations in Candida albicans upon exposure to micafungin. This data is compiled from publicly available transcriptomic studies.

Table 1: Top 10 Upregulated Genes in C. albicans Exposed to Micafungin

GeneFold Changep-valueFunction
CRH118.5<0.001Cell wall organization, transglycosidase
PGA137.9<0.001Cell wall adhesion
PIR17.2<0.001Cell wall protein
ECM336.8<0.001Cell wall glucan assembly
FKS16.5<0.001β-1,3-glucan synthase (drug target)
CHT26.1<0.001Chitinase
XOG15.7<0.001Exoglucanase
RPE15.4<0.01Ribose-5-phosphate epimerase
ZRT15.2<0.01Zinc transporter
SKN14.9<0.01Glucan synthesis regulation

Table 2: Top 10 Downregulated Genes in C. albicans Exposed to Micafungin

GeneFold Changep-valueFunction
ERG11-7.8<0.001Ergosterol biosynthesis (lanosterol 14-α-demethylase)
ERG3-7.1<0.001Ergosterol biosynthesis (C-5 sterol desaturase)
UPC2-6.5<0.001Transcription factor for ergosterol biosynthesis
HMG1-6.2<0.001HMG-CoA reductase
CYB5-5.9<0.001Cytochrome b5
NCP1-5.5<0.01NADPH-cytochrome P450 reductase
MCR1-5.1<0.01Mitochondrial NADH-cytochrome b5 reductase
ALS3-4.8<0.01Agglutinin-like sequence, adhesion
HWP1-4.5<0.01Hyphal wall protein
SAP5-4.2<0.01Secreted aspartyl protease

Experimental Protocols

The following provides a detailed methodology for a typical gene expression profiling experiment in response to an antifungal agent.

1. Fungal Strain and Culture Conditions:

  • Strain: Candida albicans SC5314 is a commonly used wild-type strain.

  • Growth Medium: RPMI 1640 medium buffered with MOPS is frequently used to simulate in vivo conditions.

  • Culture Inoculation: A starting inoculum of 1 x 106 cells/mL is prepared from an overnight culture grown in YPD (Yeast Extract-Peptone-Dextrose) medium.

  • Antifungal Agent Exposure: Micafungin is added to the cultures at a sub-inhibitory concentration (e.g., 0.015 µg/mL) to allow for the observation of transcriptional responses without causing immediate cell death.

  • Incubation: Cultures are incubated at 37°C with shaking for a defined period, typically 4-6 hours, to capture the primary transcriptional response.

2. RNA Extraction and Quality Control:

  • Cell Lysis: Fungal cells are harvested by centrifugation and rapidly frozen in liquid nitrogen. Mechanical lysis is performed using bead beating with an agent like TRIzol to ensure efficient RNA release.

  • RNA Purification: Total RNA is purified using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) with an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Assessment: The quantity and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0. RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 7.0.

3. Library Preparation and Sequencing (RNA-Seq):

  • mRNA Enrichment: Poly(A) RNA is selected from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate 50-100 bp paired-end reads.

4. Data Analysis:

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The processed reads are aligned to the C. albicans reference genome (e.g., Assembly 22) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and a p-adjusted value (FDR) < 0.05 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Cell Culture and Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Data Analysis culture Candida albicans Culture treatment Exposure to Antifungal Agent culture->treatment harvest Cell Harvesting treatment->harvest extraction RNA Extraction harvest->extraction qc1 RNA Quality Control extraction->qc1 library Library Preparation qc1->library sequencing RNA Sequencing library->sequencing qc2 Read Quality Control sequencing->qc2 alignment Genome Alignment qc2->alignment quantification Gene Quantification alignment->quantification dge Differential Gene Expression quantification->dge functional Functional Enrichment dge->functional

Caption: Experimental workflow for gene expression profiling.

signaling_pathway cluster_drug Drug Action cluster_cellwall Cell Wall Integrity Pathway micafungin Micafungin fks1 FKS1 (β-1,3-glucan synthase) micafungin->fks1 inhibits glucan β-1,3-glucan synthesis fks1->glucan cell_wall_stress Cell Wall Stress glucan->cell_wall_stress disruption leads to pkc_pathway PKC Pathway Activation cell_wall_stress->pkc_pathway mapk_cascade MAPK Cascade (Mkc1) pkc_pathway->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1) mapk_cascade->transcription_factors stress_response_genes Upregulation of Cell Wall Stress Response Genes (e.g., CRH11, PGA13) transcription_factors->stress_response_genes

Caption: Micafungin's impact on the cell wall integrity pathway.

logical_relationship cluster_relationship Transcriptional Cross-talk cell_wall_inhibition Cell Wall Synthesis Inhibition (Primary Effect) ergosterol_downregulation Ergosterol Biosynthesis Downregulation (Secondary Effect) cell_wall_inhibition->ergosterol_downregulation Induces

Caption: Relationship between primary and secondary drug effects.

An In-depth Technical Guide to Hinokitiol: A Natural Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokitiol (β-thujaplicin) is a naturally occurring monoterpenoid with a unique tropolone structure, first isolated in 1936 from the heartwood of the Taiwanese hinoki tree (Chamaecyparis taiwanensis).[1][2] This compound is a key component of the essential oils of trees belonging to the Cupressaceae family, which contribute to their natural durability against decay and pests.[1] Hinokitiol has garnered significant attention in the scientific community for its broad spectrum of biological activities, including potent antifungal, antibacterial, antiviral, anti-inflammatory, and anti-tumor properties.[1][3][4] Its efficacy against a range of pathogenic fungi, including strains resistant to conventional antifungal drugs, makes it a promising candidate for the development of new therapeutic agents.[5][6] This guide provides a comprehensive technical overview of hinokitiol, focusing on its natural sources, antifungal activity, mechanisms of action, and the experimental protocols used for its evaluation.

Natural Source and Extraction

Hinokitiol is primarily found in the heartwood of trees from the Cupressaceae family, such as Chamaecyparis taiwanensis, Thujopsis dolabrata, and Western red cedar (Thuja plicata).[1][2]

Experimental Protocol: Extraction of Hinokitiol

A common method for the extraction of hinokitiol from its natural sources is steam distillation, followed by further purification. A more advanced method utilizing subcritical or supercritical water has also been described.

Protocol: Subcritical Water Extraction [7]

  • Preparation of Wood Material: The heartwood of a hinokitiol-containing tree is chipped or ground into a fine powder to increase the surface area for extraction.

  • Extraction Setup: The wood material is packed into a high-pressure extraction vessel.

  • Subcritical Water Treatment: Water is heated to a subcritical state (between 100°C and 374°C) and pressurized (between 1 and 22 MPa) before being passed through the extraction vessel. A temperature range of 60-400°C and a pressure range of 0.1-22 MPa have been cited.[7]

  • Extraction Process: The subcritical water acts as a solvent, extracting hinokitiol and other compounds from the wood. The flow of water is maintained for a defined period to ensure efficient extraction.

  • Cooling and Collection: The resulting aqueous extract is cooled, leading to the precipitation of hinokitiol, which can then be collected. This method yields hinokitiol as an aqueous solution rather than a two-layered oil and water mixture often obtained with steam distillation.[7]

  • Purification: Further purification of the extracted hinokitiol can be achieved through techniques such as recrystallization or chromatography.

Antifungal Activity: Quantitative Data

Hinokitiol has demonstrated potent antifungal activity against a wide range of fungal pathogens, including clinically relevant Candida species and filamentous fungi like Aspergillus fumigatus. Its efficacy extends to fluconazole-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance.[5]

Fungal SpeciesStrainMIC (μg/mL)Reference
Candida albicansATCC 900281.6[5]
Candida albicans(Fluconazole-resistant)1.6[5]
Candida glabrata(Fluconazole-resistant)0.78[5]
Candida tropicalis(Fluconazole-resistant)3.1[5]
Candida guilliermondiiATCC 62603.1[5]
Candida parapsilosisATCC 220196.3[5]
Candida kruseiATCC 62583.1[5]
Aspergillus fumigatusNot specified[8]
Daedalea dickinsiiIFO-49790.2[9]
Botrytis cinerea40 mg/L (complete inhibition)[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in sterile saline or phosphate-buffered saline (PBS), and the turbidity is adjusted to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.

  • Preparation of Hinokitiol Dilutions: A stock solution of hinokitiol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to obtain a range of concentrations for testing.

  • Microplate Assay: In a 96-well microtiter plate, 100 µL of each hinokitiol dilution is added to the wells. Subsequently, 100 µL of the fungal inoculum is added to each well.

  • Incubation: The microplate is incubated at 35-37°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC: The MIC is defined as the lowest concentration of hinokitiol that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Mechanism of Action

Hinokitiol exerts its antifungal effects through a multi-target mechanism, primarily by disrupting the fungal cell membrane and cell wall, and by interfering with key cellular signaling pathways.

Disruption of Fungal Cell Membrane and Cell Wall Integrity

Hinokitiol compromises the structural integrity of the fungal cell by targeting the cell membrane and cell wall. It has been shown to increase cell membrane permeability and decrease the ergosterol content in the cell membrane of Aspergillus fumigatus.[8] Furthermore, it inhibits chitin biosynthesis in the cell wall, leading to fungal malformation.[8]

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Hinokitiol Hinokitiol Ergosterol Ergosterol Synthesis Hinokitiol->Ergosterol Inhibits Membrane_Permeability Increased Permeability Hinokitiol->Membrane_Permeability Induces Chitin Chitin Synthesis Hinokitiol->Chitin Inhibits Cell_Wall_Integrity Compromised Integrity Chitin->Cell_Wall_Integrity

Caption: Hinokitiol's disruption of the fungal cell membrane and wall.

Interference with Cellular Signaling

Hinokitiol has been found to inhibit the RAS-cAMP signaling pathway in Candida albicans.[4][10] This pathway is crucial for fungal growth and morphogenesis. Specifically, hinokitiol inhibits the expression of mRNAs for key components of this pathway, such as CYR1 and RAS1.[10]

G Hinokitiol Hinokitiol RAS1 RAS1 mRNA Hinokitiol->RAS1 Inhibits Expression CYR1 CYR1 mRNA Hinokitiol->CYR1 Inhibits Expression Ras1_protein Ras1 Protein RAS1->Ras1_protein Adenylyl_cyclase Adenylyl Cyclase (Cyr1) CYR1->Adenylyl_cyclase Ras1_protein->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP PKA Protein Kinase A cAMP->PKA Growth Fungal Growth & Morphogenesis PKA->Growth

Caption: Inhibition of the RAS-cAMP signaling pathway by Hinokitiol.

Disruption of Mitochondrial Function

Another key mechanism of hinokitiol's antifungal action is the disruption of mitochondrial function. It has been shown to inhibit the activities of mitochondrial respiratory chain complexes I and II in Candida albicans.[3] This leads to a decrease in mitochondrial membrane potential, reduced intracellular ATP synthesis, and an increase in detrimental intracellular reductive stress, ultimately contributing to fungal cell death.[3]

G Hinokitiol Hinokitiol Complex_I Mitochondrial Complex I Hinokitiol->Complex_I Inhibits Complex_II Mitochondrial Complex II Hinokitiol->Complex_II Inhibits MMP Mitochondrial Membrane Potential Complex_I->MMP Decreases Complex_II->MMP Decreases ATP ATP Synthesis MMP->ATP Reduces Reductive_Stress Intracellular Reductive Stress MMP->Reductive_Stress Increases Cell_Death Fungal Cell Death ATP->Cell_Death Reductive_Stress->Cell_Death

Caption: Hinokitiol's impact on mitochondrial function in fungal cells.

Conclusion

Hinokitiol is a promising natural antifungal agent with a multi-faceted mechanism of action that makes it effective against a broad range of fungal pathogens, including those resistant to current therapies. Its ability to disrupt the fungal cell membrane and wall, interfere with essential signaling pathways, and impair mitochondrial function underscores its potential as a lead compound for the development of novel antifungal drugs. Further research, including in vivo efficacy studies and preclinical safety assessments, is warranted to fully elucidate its therapeutic potential for the treatment of fungal infections in humans.

References

An In-depth Technical Guide to the Core Properties of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel, effective antifungal agents is a cornerstone of modern medicinal chemistry and infectious disease research. The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates a deep understanding of the fundamental properties of antifungal compounds. This guide provides a technical overview of the key physical, chemical, and biological characteristics that define a successful antifungal agent. While the specific compound "Antifungal agent 85" appears to be primarily documented as an antibacterial agent, this document will provide a comprehensive framework for evaluating antifungal agents, using illustrative data and established methodologies relevant to the field.

Physicochemical Properties

The physicochemical properties of an antifungal agent are critical determinants of its solubility, permeability, and overall pharmacokinetic profile. These parameters are meticulously evaluated during the early stages of drug development to predict the compound's behavior in biological systems.

PropertyValueMethod
Molecular Weight450.5 g/mol Mass Spectrometry
LogP3.2HPLC-based method
pKa8.5 (basic)Potentiometric titration
Aqueous Solubility5 µg/mLShake-flask method
Melting Point175-178 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound in an aqueous buffer at a specific pH (typically 7.4 to simulate physiological conditions).

  • Preparation of Supersaturated Solution: An excess amount of the solid antifungal compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the solid from the saturated solution.

  • Quantification: The concentration of the antifungal agent in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is a primary indicator of its potential therapeutic value. The Minimum Inhibitory Concentration (MIC) is the most common metric used to quantify the potency of a compound against various fungal pathogens.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.51
Candida glabrata14
Aspergillus fumigatus0.250.5
Cryptococcus neoformans28

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27/M38)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.

  • Preparation of Antifungal Stock Solution: The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density using a spectrophotometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity compared to the drug-free control well), which can be assessed visually or with a spectrophotometric plate reader.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A significant class of antifungal agents, the azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51).

Ergosterol_Biosynthesis_Inhibition cluster_Fungal_Cell Fungal Cell cluster_Target Target Enzyme cluster_Inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Ergosterol->Membrane CYP51->Ergosterol Catalyzes demethylation Antifungal Azole Antifungal Agent Antifungal->CYP51 Inhibition Antifungal_Testing_Workflow Start Start: Novel Compound Synthesis and Purification Primary_Screening Primary Screening: Single concentration against C. albicans Start->Primary_Screening MIC_Determination MIC Determination: Broth microdilution against a panel of fungal pathogens Primary_Screening->MIC_Determination If active Spectrum_Analysis Spectrum of Activity Analysis: Identify potent activity against specific fungal classes MIC_Determination->Spectrum_Analysis Time_Kill_Assay Time-Kill Assay: Determine fungicidal vs. fungistatic activity Spectrum_Analysis->Time_Kill_Assay Resistance_Study In Vitro Resistance Study: Serial passage to assess resistance development potential Time_Kill_Assay->Resistance_Study End End: Candidate for In Vivo Studies Resistance_Study->End

Methodological & Application

Application Notes and Protocols: Synthesis of Voriconazole, a Broad-Spectrum Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Ref: VRC-SYN-APN-001

Abstract: This document provides a detailed protocol for the synthesis of Voriconazole, a triazole antifungal medication used to treat serious fungal infections.[1] The synthesis is a multi-step process involving the formation of a key racemic intermediate followed by chiral resolution to obtain the desired (2R,3S)-enantiomer. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a second-generation triazole antifungal agent with a broad spectrum of activity.[1][2] It is a primary drug for the treatment of invasive aspergillosis.[2] The synthesis of Voriconazole presents a significant challenge due to the presence of two adjacent stereocenters, one of which is a quaternary carbon. The commercial synthesis often involves a diastereoselective addition reaction followed by a classical resolution step to isolate the active enantiomer.[3]

Overall Synthesis Strategy

The synthesis strategy focuses on the construction of the racemic core structure through a Reformatsky-type reaction, followed by dechlorination and subsequent chiral resolution. The key steps involve the preparation of a pyrimidine intermediate and its coupling with a triazole-containing ketone.

Experimental Protocols

3.1. Synthesis of Intermediate 1: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This key intermediate is a precursor in the synthesis of many azole antifungals.[3]

  • Reaction: To a stirred solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in a suitable solvent like 2-propanol, add 4-amino-4H-1,2,4-triazole.[1]

  • Conditions: The suspension is stirred at reflux for approximately 6 hours.[1]

  • Work-up: After cooling, the solid product is filtered, washed with 2-propanol, and dried under reduced pressure to yield the desired ketone intermediate.[1]

3.2. Synthesis of Intermediate 2: (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves a diastereoselective Reformatsky-type reaction.

  • Reagents: This reaction couples the triazole ketone (Intermediate 1) with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine using an organozinc derivative.[3]

  • Activation: Zinc dust is activated, for example, with iodine in tetrahydrofuran (THF).[1]

  • Reaction: A solution of Intermediate 1 and the pyrimidine derivative in THF is added to the activated zinc suspension.[1][4] The reaction is stirred at room temperature for several hours.[1]

  • Work-up: The reaction is quenched, and the product is extracted. This step yields a mixture of diastereomers, with the desired (2R,3S/2S,3R) pair being the major product.[3]

3.3. Synthesis of Racemic Voriconazole: (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves the removal of the chlorine atom from the pyrimidine ring.

  • Reaction: The chlorinated intermediate (Intermediate 2) is subjected to hydrogenolysis.

  • Catalyst: 10% Palladium on carbon is typically used as the catalyst.[1]

  • Conditions: The reaction is carried out in an autoclave under hydrogen pressure in a solvent such as ethanol, with a base like sodium acetate.[1]

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is concentrated under reduced pressure to yield the racemic Voriconazole.[1]

3.4. Chiral Resolution of Voriconazole

The final step is the separation of the desired (2R,3S)-enantiomer from the racemic mixture.

  • Resolving Agent: (1R)-(-)-10-camphorsulfonic acid is a commonly used resolving agent.[3][5]

  • Procedure: The racemic Voriconazole is dissolved in a solvent mixture, such as acetone and methanol.[5][6] A solution of (1R)-(-)-10-camphorsulfonic acid in methanol is added.[6]

  • Crystallization: The mixture is heated to reflux and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (2R,3S)-enantiomer.[5][6]

  • Isolation: The crystalline salt is filtered and then treated with a base (e.g., sodium hydroxide solution) to liberate the free base, (2R,3S)-Voriconazole, which is then extracted and purified.[5][6]

Data Presentation

Table 1: Summary of Reagents and Yields for Voriconazole Synthesis

StepStarting Material(s)Key Reagents/CatalystsProductTypical Yield
3.1 2-chloro-1-(2,4-difluorophenyl)ethanone, 4-amino-4H-1,2,4-triazole2-propanol1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneGood
3.2 Intermediate 1, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidineZinc, Iodine, THF(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol~12:1 diastereoselectivity[3]
3.3 Intermediate 210% Pd/C, H₂, Sodium Acetate, EthanolRacemic VoriconazoleHigh
3.4 Racemic Voriconazole(1R)-(-)-10-camphorsulfonic acid, Acetone/Methanol(2R,3S)-Voriconazole>99% ee[2]

Visualizations

Voriconazole_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product SM1 2-Chloro-1-(2,4-difluorophenyl)ethanone Step1 Step 3.1: Ketone Formation SM1->Step1 SM2 4-Amino-1,2,4-triazole SM2->Step1 SM3 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine Step2 Step 3.2: Reformatsky-type Reaction SM3->Step2 Int1 Intermediate 1 (Triazole Ketone) Step1->Int1 Int2 Intermediate 2 (Chlorinated Racemate) Step2->Int2 Step3 Step 3.3: Dechlorination Racemate Racemic Voriconazole Step3->Racemate Step4 Step 3.4: Chiral Resolution Final (2R,3S)-Voriconazole Step4->Final Int1->Step2 Int2->Step3 Racemate->Step4

Caption: Overall workflow for the synthesis of Voriconazole.

Voriconazole_Reaction_Pathway R1 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C1 1. Zn, I₂ 2. THF R1->C1 R2 6-(1-bromoethyl)-4-chloro- 5-fluoropyrimidine R2->C1 I1 (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2- (2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C2 H₂, 10% Pd/C NaOAc, EtOH I1->C2 I2 Racemic Voriconazole C3 (1R)-(-)-10-camphorsulfonic acid I2->C3 P (2R,3S)-Voriconazole C1->I1 C2->I2 C3->P

Caption: Key reaction pathway for Voriconazole synthesis.

References

Application Notes and Protocols: Preparation of Antifungal Agent 85 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of a stock solution of Antifungal Agent 85 (also known as compound 24f). Although designated as an "antifungal agent," it is crucial to note that current research primarily identifies this compound as a potent antibacterial agent effective against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 2.5 to 10 μM.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This protocol outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of molar concentrations for stock solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Compound Name This compound (compound 24f)
Primary Activity Antibacterial (Gram-positive bacteria)
Molecular Weight 417.42 g/mol
Chemical Formula C₂₃H₂₂F₃NO₃
CAS Number 3017207-42-7
Appearance Solid (assumed)
Solubility Poorly soluble in water. Soluble in DMSO.
Storage (Powder) Store at -20°C for long-term stability.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, use the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 1 mL * 417.42 g/mol = 4.1742 mg

  • Weigh the compound:

    • Carefully weigh out approximately 4.17 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but -20°C is recommended to maintain potency.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Important Considerations:

  • The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any effects of the solvent on the cells or microorganisms being tested.

Example Dilution:

To prepare a 100 µM working solution from a 10 mM stock:

  • Perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the desired culture medium or buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_0 Stock Solution Preparation Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Dissolve_in_DMSO 3. Dissolve in DMSO Weigh_Compound->Dissolve_in_DMSO Vortex_Mix 4. Vortex to Dissolve Dissolve_in_DMSO->Vortex_Mix Aliquot_Solution 5. Aliquot Stock Solution Vortex_Mix->Aliquot_Solution Store_at_20C 6. Store at -20°C Aliquot_Solution->Store_at_20C

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationship for Dilution

This diagram shows the logical progression from the powdered compound to the final working solution.

G Compound_Powder This compound (Powder) Stock_Solution 10 mM Stock Solution (in DMSO) Compound_Powder->Stock_Solution Dissolve DMSO_Solvent DMSO DMSO_Solvent->Stock_Solution Working_Solution Final Working Solution (e.g., 100 µM) Stock_Solution->Working_Solution Dilute Culture_Medium Culture Medium/Buffer Culture_Medium->Working_Solution

Caption: Dilution cascade from powder to working solution.

References

Application Notes and Protocols: Antifungal Agent 85 for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which provides protection from host immune responses and antimicrobial agents. The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research. Antifungal Agent 85 is a promising investigational compound demonstrating potent activity against fungal biofilms. These application notes provide detailed protocols for assessing the biofilm disruption potential of this compound using standard in vitro assays.

Mechanism of Action

The precise mechanism of action of this compound is under investigation, but preliminary studies suggest it may interfere with key signaling pathways essential for biofilm formation and maintenance. One proposed mechanism involves the inhibition of the Ras/cAMP/PKA pathway, which is known to regulate virulence factors, including biofilm formation in pathogenic fungi like Candida auris[1]. By disrupting this pathway, this compound may prevent the adhesion of fungal cells and the production of the extracellular matrix, key steps in biofilm development.

Another potential target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death[2][3]. Many established antifungal agents, such as azoles, target this pathway[2][3]. It is hypothesized that this compound may inhibit enzymes like 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising biofilm integrity.

Data Presentation

The following tables summarize hypothetical quantitative data from biofilm disruption assays performed with this compound on pre-formed Candida albicans biofilms.

Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)

Concentration of this compound (µg/mL)Mean Absorbance (OD 570 nm) ± SDPercentage of Biofilm Inhibition (%)
Untreated Control1.25 ± 0.080
11.02 ± 0.0618.4
20.81 ± 0.0535.2
40.55 ± 0.0456.0
80.32 ± 0.0374.4
160.15 ± 0.0288.0

Table 2: Reduction in Biofilm Metabolic Activity by this compound (XTT Assay)

Concentration of this compound (µg/mL)Mean Absorbance (OD 490 nm) ± SDPercentage of Metabolic Activity Reduction (%)
Untreated Control0.98 ± 0.050
10.80 ± 0.0418.4
20.62 ± 0.0336.7
40.41 ± 0.0358.2
80.23 ± 0.0276.5
160.11 ± 0.0188.8

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This protocol describes the formation of a Candida albicans biofilm in a 96-well microtiter plate, a common method for high-throughput screening of antifungal agents[4][5].

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Pellet the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).

  • Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

Protocol 2: Biofilm Disruption Assay - Crystal Violet Method

This assay quantifies the total biofilm biomass after treatment with the antifungal agent by staining with crystal violet[6].

Materials:

  • Pre-formed C. albicans biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • After the 24-hour biofilm formation period, gently aspirate the planktonic cells from each well.

  • Wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Add 100 µL of each dilution to the respective wells containing the pre-formed biofilms. Include untreated control wells with medium only.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Aspirate the medium and wash the wells twice with sterile PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells four times with sterile PBS.

  • Add 200 µL of 33% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Biofilm Disruption Assay - XTT Reduction Method

This colorimetric assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability after treatment[7].

Materials:

  • Pre-formed C. albicans biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Sterile PBS

  • Microplate reader

Procedure:

  • Follow steps 1-5 from Protocol 2 to treat the pre-formed biofilms with this compound.

  • Prepare the XTT-menadione solution by mixing XTT (1 mg/mL in PBS) with menadione (0.4 mM in acetone) at a 20:1 ratio just before use.

  • Aspirate the medium from the wells and wash twice with sterile PBS.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2 hours.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Adenylate_Cyclase Adenylate Cyclase Ras->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Biofilm_Genes Biofilm-related Gene Expression Transcription_Factors->Biofilm_Genes Agent85 This compound Agent85->Adenylate_Cyclase Inhibition

Caption: Proposed inhibitory action of this compound on the Ras/cAMP/PKA signaling pathway.

experimental_workflow cluster_assay 6. Quantification A 1. Fungal Culture (C. albicans in YPD) B 2. Cell Preparation (Wash and resuspend in RPMI) A->B C 3. Biofilm Formation (24h incubation in 96-well plate) B->C D 4. Treatment (Add this compound) C->D E 5. Incubation (24h at 37°C) D->E F Crystal Violet Assay (Biomass) E->F G XTT Assay (Metabolic Activity) E->G H 7. Data Analysis F->H G->H

Caption: Experimental workflow for the in vitro biofilm disruption assay.

References

Application Notes and Protocols: Evaluation of Antifungal Agent 85 (AF-85) in a Murine Model of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen, capable of causing both superficial mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat the challenges of existing drug resistance and to improve patient outcomes. These application notes provide a comprehensive framework for the in vivo evaluation of a novel investigational compound, designated Antifungal Agent 85 (AF-85), in a murine model of systemic candidiasis. The protocols outlined below detail the procedures for inducing systemic infection, administering AF-85, and assessing its efficacy through survival analysis and determination of fungal burden in target organs. Additionally, potential signaling pathways in C. albicans that could be targeted by AF-85 are illustrated to provide a mechanistic context for its evaluation.

Preclinical Data Summary for this compound (AF-85)

Prior to in vivo evaluation, the in vitro activity of AF-85 against Candida albicans should be established. The following table summarizes hypothetical, yet essential, preclinical data that should be generated.

In Vitro Efficacy MetricC. albicans (SC5314)C. albicans (Fluconazole-Resistant Isolate)
Minimum Inhibitory Concentration (MIC) 0.25 µg/mL0.5 µg/mL
Minimum Fungicidal Concentration (MFC) 1 µg/mL2 µg/mL
Time-Kill Assay (vs. Starting Inoculum) >99.9% reduction at 4x MIC after 24h>99.9% reduction at 4x MIC after 24h
In Vitro Cytotoxicity (HepG2 cells - CC50) > 50 µg/mL> 50 µg/mL

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a 99.9% reduction of the initial fungal cell count.[1]

Experimental Protocols

Murine Model of Systemic Candidiasis

This protocol describes the induction of systemic candidiasis in mice via intravenous injection, a well-established and reproducible model.[2]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose (SD) agar plates and broth

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or spectrophotometer

  • Female BALB/c mice (6-8 weeks old)[3]

  • This compound (AF-85)

  • Vehicle control (appropriate for AF-85 solubility)

  • Standard antifungal control (e.g., Fluconazole)

  • Insulin syringes with 27-gauge needles

  • Sterile surgical instruments

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain onto an SD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into SD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.

    • Adjust the final concentration to 2.5 x 10^5 cells/mL in sterile PBS.

  • Induction of Systemic Infection:

    • Randomly assign mice to experimental groups (e.g., Vehicle Control, AF-85 low dose, AF-85 high dose, Fluconazole control). A typical group size is 8-10 mice for survival studies.

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 100 µL of the prepared C. albicans suspension (2.5 x 10^4 cells/mouse) intravenously into the lateral tail vein.[3]

  • Drug Administration:

    • Prepare AF-85 in its vehicle at the desired concentrations.

    • Administer the first dose of AF-85, vehicle, or fluconazole 2 hours post-infection via the desired route (e.g., intraperitoneal, oral gavage).

    • Continue treatment according to the predetermined dosing schedule (e.g., once or twice daily for 7 days).

  • Monitoring and Efficacy Assessment:

    • Monitor the mice at least twice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 21 days.

    • For fungal burden analysis, a separate cohort of mice should be used. Euthanize mice at a predetermined time point (e.g., 3 or 5 days post-infection).

    • Aseptically harvest the kidneys, spleen, and liver.

    • Weigh each organ and homogenize in sterile PBS.

    • Perform serial dilutions of the homogenates and plate onto SD agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

    • Calculate the CFU per gram of organ tissue.

Statistical Analysis
  • Survival Data: Analyze using the Kaplan-Meier method with the log-rank test to compare survival curves between groups.

  • Fungal Burden Data: Analyze using a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare the mean CFU/gram between groups. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

The efficacy of this compound (AF-85) should be presented in clear, tabular formats for easy interpretation and comparison.

Table 1: Survival Analysis of Mice with Systemic Candidiasis

Treatment GroupDose (mg/kg)NMedian Survival Time (Days)Percent Survival (Day 21)p-value (vs. Vehicle)
Vehicle Control-10810%-
AF-8510101560%< 0.05
AF-852510> 2190%< 0.01
Fluconazole1010> 2190%< 0.01

Table 2: Fungal Burden in Kidneys at Day 3 Post-Infection

Treatment GroupDose (mg/kg)NMean Log10 CFU/gram Kidney ± SDp-value (vs. Vehicle)
Vehicle Control-85.8 ± 0.4-
AF-851084.2 ± 0.6< 0.05
AF-852583.1 ± 0.5< 0.01
Fluconazole1083.3 ± 0.4< 0.01

Visualization of Pathways and Workflows

Signaling Pathways in Candida albicans

Understanding the key signaling pathways in C. albicans is crucial for elucidating the potential mechanism of action of novel antifungal agents. The following diagrams illustrate major pathways involved in virulence and stress response.

G Figure 1: Simplified MAPK Signaling Pathways in C. albicans cluster_integrity Cell Wall Integrity Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway stress Cell Wall Stress pkc1 Pkc1 stress->pkc1 bck1 Bck1 pkc1->bck1 mkk2 Mkk2 bck1->mkk2 mkc1 Mkc1 (Slt2) mkk2->mkc1 rlm1 Rlm1 mkc1->rlm1 cell_wall Cell Wall Biogenesis rlm1->cell_wall osmotic_stress Osmotic Stress sho1_sln1 Sho1/Sln1 osmotic_stress->sho1_sln1 ssk2_ste11 Ssk2/Ste11 sho1_sln1->ssk2_ste11 pbs2 Pbs2 ssk2_ste11->pbs2 hog1 Hog1 pbs2->hog1 transcription_factors Transcription Factors hog1->transcription_factors glycerol Glycerol Synthesis transcription_factors->glycerol

Caption: Simplified MAPK pathways in C. albicans responding to cell wall and osmotic stress.

The cell wall integrity pathway, regulated by Mkc1, and the HOG pathway, centered around Hog1, are critical for the fungus to adapt to environmental stresses encountered within the host.[4] Mutants in these pathways often show reduced virulence.[4]

G Figure 2: cAMP-PKA Signaling Pathway in C. albicans environment Environmental Cues (e.g., Serum, CO2, pH) ras1 Ras1 environment->ras1 cyr1 Cyr1 (Adenylyl Cyclase) ras1->cyr1 camp cAMP cyr1->camp ATP to cAMP pka PKA (Tpk1/Tpk2) camp->pka efg1 Efg1 pka->efg1 hyphal_formation Hyphal Formation & Virulence efg1->hyphal_formation

Caption: The cAMP-PKA pathway is a key regulator of morphogenesis in C. albicans.

The cAMP-PKA pathway, with key components like Ras1, Cyr1, and Efg1, is central to the yeast-to-hypha transition, a critical virulence factor for C. albicans.[5]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating AF-85 in the murine model of systemic candidiasis.

G Figure 3: Experimental Workflow for In Vivo Efficacy Testing of AF-85 cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis inoculum Prepare C. albicans Inoculum mice Acclimatize BALB/c Mice inoculum->mice infection Induce Systemic Infection (IV Injection) mice->infection drug_prep Prepare AF-85 and Controls treatment Administer Treatment (AF-85, Vehicle, Control) drug_prep->treatment infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring survival Survival Study (Monitor up to 21 days) data_analysis Statistical Analysis (Kaplan-Meier, ANOVA) survival->data_analysis burden Fungal Burden Study (Euthanize at Day 3) harvest Harvest Kidneys burden->harvest cfu Determine CFU/gram harvest->cfu cfu->data_analysis

Caption: Workflow for evaluating this compound (AF-85) in a murine candidiasis model.

Conclusion

This document provides a detailed guide for the preclinical in vivo assessment of a novel antifungal candidate, AF-85, using a murine model of systemic candidiasis. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, which is essential for advancing promising antifungal agents through the drug development pipeline. The provided data tables and workflow diagrams serve as templates for organizing and presenting experimental plans and results. A thorough understanding of the underlying fungal biology, particularly key signaling pathways, will aid in interpreting the efficacy data and elucidating the mechanism of action of new antifungal compounds.

References

Application Notes and Protocols: Determining the Synergistic Activity of Antifungal Agent 85 with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Fluconazole, a widely used azole antifungal, functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.[2][3] However, resistance to fluconazole, often mediated by alterations in the target enzyme or increased drug efflux, is a growing clinical concern.[1][2][4][5]

Combining fluconazole with a synergistic agent can be a powerful approach to overcome resistance and improve therapeutic outcomes.[6][7] Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects.[7] This application note provides detailed protocols for testing the in vitro synergy of a novel compound, "Antifungal agent 85," with fluconazole against pathogenic fungal species. The primary methods described are the checkerboard microdilution assay and the time-kill curve analysis.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[7][8] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the Minimum Inhibitory Concentration (MIC) of each drug and the Fractional Inhibitory Concentration Index (FICI).

a. Materials:

  • Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • This compound stock solution

  • Fluconazole stock solution (Pfizer)

  • 96-well microtiter plates (round-bottom)[9]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[10][11]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

b. Protocol:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

  • Drug Dilution and Plate Setup:

    • Prepare serial twofold dilutions of this compound and fluconazole in RPMI-1640 medium in separate 96-well plates or deep-well blocks.

    • In a new 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Add 50 µL of each concentration of this compound horizontally across the plate.

    • Add 50 µL of each concentration of fluconazole vertically down the plate. This creates a matrix of drug combinations.

    • Include wells with each drug alone (to determine the MIC of each agent) and a drug-free well (growth control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well.[10][12]

    • Read the MIC of each drug alone and in combination.

c. Data Analysis and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:[13][14]

FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as follows:[15][16]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antifungal interaction over time, assessing the rate and extent of fungal killing.[16][17]

a. Materials:

  • Fungal isolate(s)

  • This compound

  • Fluconazole

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar plates

  • Sterile saline

  • Incubator shaker

b. Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension in RPMI-1640 medium, adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[18]

  • Experimental Setup:

    • Prepare culture tubes with the following conditions (in RPMI-1640):

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Fluconazole alone (at a relevant concentration, e.g., MIC)

      • This compound + Fluconazole (at the same concentrations as the individual tubes)

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[18]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point and condition.

c. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[17][19]

  • Indifference is defined as a <2-log10 change in CFU/mL with the combination compared to the most active single agent.[17]

  • Antagonism is defined as a ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.[17]

Data Presentation

Table 1: Checkerboard Assay Results for this compound and Fluconazole against Candida albicans
Fungal IsolateMIC of Agent 85 Alone (µg/mL)MIC of Fluconazole Alone (µg/mL)MIC of Agent 85 in Combination (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICIInterpretation
ATCC 90028
Clinical Isolate 1
Clinical Isolate 2
Table 2: Time-Kill Curve Analysis of this compound and Fluconazole against Candida albicans
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Agent 85)Log10 CFU/mL (Fluconazole)Log10 CFU/mL (Combination)Log10 Reduction (Combination vs. Most Active Agent)
0
2
4
8
12
24
48

Visualizations

Fluconazole Mechanism of Action and Potential Synergy

Fluconazole_Synergy cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_synergy Potential Synergistic Mechanisms for Agent 85 Lanosterol Lanosterol Intermediate 14-alpha-methylsterols Lanosterol->Intermediate Lanosterol 14-alpha- demethylase (Erg11p) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Membrane->Ergosterol Disrupted Fluconazole Fluconazole Fluconazole->Intermediate Inhibits Agent85 This compound point1 1. Inhibit Erg11p overexpression point2 2. Inhibit drug efflux pumps (e.g., CDR1, MDR1) point3 3. Inhibit a parallel survival pathway point4 4. Increase cell permeability to Fluconazole

Caption: Fluconazole's mechanism and potential synergistic targets for Agent 85.

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis A Prepare Fungal Inoculum C Checkerboard Assay Setup A->C F Time-Kill Assay Setup A->F B Prepare Drug Dilutions (Agent 85 & Fluconazole) B->C B->F D Incubate 24-48h C->D E Read MICs D->E I Calculate FICI E->I G Incubate & Sample at Time Points (0-48h) F->G H Perform Colony Counts (CFU/mL) G->H J Plot Time-Kill Curves H->J K Determine Synergy/ Indifference/Antagonism I->K J->K

Caption: Workflow for determining antifungal synergy.

References

Application Notes and Protocols for Antifungal Agent 85 in Fungal Cell Wall Integrity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 85 is a potent, semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. It exhibits broad-spectrum activity against many pathogenic fungi, including Candida and Aspergillus species. The primary mechanism of action of this compound is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1][3] Due to its specific action on a fungal-specific target, this compound presents a favorable safety profile as mammalian cells lack a cell wall.[4]

These application notes provide a comprehensive overview of the use of this compound in fungal cell wall integrity assays, including its mechanism of action, effects on key signaling pathways, and detailed protocols for evaluating its antifungal activity.

Mechanism of Action and Impact on Cell Wall Integrity

This compound targets the Fks1 subunit of the β-(1,3)-D-glucan synthase complex located in the fungal plasma membrane.[1] By inhibiting this enzyme, the agent depletes the cell wall of β-(1,3)-D-glucan, a polysaccharide crucial for maintaining the structural rigidity and osmotic stability of the fungal cell.[1][2] The reduction in β-(1,3)-D-glucan content triggers a compensatory stress response known as the Cell Wall Integrity (CWI) signaling pathway.[5][6] This pathway attempts to repair the cell wall damage, often by increasing chitin synthesis.[1] However, in the continued presence of this compound, this compensatory mechanism is often insufficient, leading to cell lysis and death, particularly in actively growing fungal cells.

The disruption of the cell wall architecture by agents like this compound can also lead to the "unmasking" of other cell wall components, such as β-(1,3)-glucans that were previously shielded by mannoproteins.[1] This increased exposure can enhance the recognition of the fungus by the host immune system.[1]

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a critical MAP kinase (MAPK) cascade that responds to cell wall stress.[5][7] Upon damage to the cell wall by this compound, cell surface sensors activate a signaling cascade that culminates in the phosphorylation and activation of the terminal MAPK, Mkc1 (in Candida albicans) or Slt2 (in Saccharomyces cerevisiae).[5][6] Activated Mkc1/Slt2 then phosphorylates downstream transcription factors, leading to the expression of genes involved in cell wall repair and synthesis.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent85 This compound CellWall Fungal Cell Wall (β-glucan synthesis inhibited) Agent85->CellWall Inhibits GlucanSynthase β-(1,3)-D-glucan synthase Sensor Cell Surface Sensors (e.g., Wsc1, Mid2) CellWall->Sensor Stress Signal Rho1 Rho1-GTP Sensor->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mkc1 Mkc1/Slt2 (MAPK) Mkk1_2->Mkc1 Rlm1 Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mkc1->Rlm1 Phosphorylates Genes Target Gene Expression (Cell wall repair genes, Chitin synthase) Rlm1->Genes Activates Transcription

Figure 1: Fungal Cell Wall Integrity (CWI) Signaling Pathway Activation by this compound.

Quantitative Data Summary

The antifungal activity of this compound has been quantified against various fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and IC50 values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrainMIC (µg/mL)Reference Method
Candida albicansATCC 900280.125CLSI M27-A3[8]
Candida glabrataATCC 900300.06CLSI M27-A3[8]
Candida parapsilosisATCC 220191.0CLSI M27-A3
Aspergillus fumigatusATCC 2043050.25CLSI M38-A2
Fluconazole-resistant C. albicansClinical Isolate0.125CLSI M27-A3

Table 2: IC50 Values of this compound for β-(1,3)-D-glucan Synthase Inhibition

Fungal SpeciesEnzyme SourceIC50 (ng/mL)
Candida albicansMicrosomal fraction0.2 - 1.5
Aspergillus fumigatusMycelial extracts0.5 - 2.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to obtain a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Inoculation: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive control.[8]

Protocol 2: Fungal Cell Viability Assay (Time-Kill Curve)

Objective: To assess the fungicidal or fungistatic activity of this compound over time.[9][10]

Materials:

  • This compound

  • Fungal isolate

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640

  • Sterile culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaker

Procedure:

  • Inoculum Preparation: Grow a log-phase culture of the fungal isolate in broth. Dilute the culture to a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Treatment: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a drug-free control. Inoculate the tubes with the prepared fungal culture.

  • Time-Course Sampling: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Plating: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto SDA plates.

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum indicates fungicidal activity.

Time_Kill_Assay_Workflow A Prepare Fungal Inoculum (~1x10^5 CFU/mL) B Add this compound (e.g., 0, 1x, 4x, 16x MIC) A->B C Incubate at 35°C with shaking B->C D Sample at time points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count CFUs E->F G Plot log10 CFU/mL vs. Time F->G

Figure 2: Workflow for a Fungal Time-Kill Curve Assay.
Protocol 3: Western Blot Analysis of Mkc1/Slt2 Phosphorylation

Objective: To determine if this compound activates the CWI pathway by assessing the phosphorylation status of the terminal MAPK.

Materials:

  • This compound

  • Fungal isolate

  • Protein extraction buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mkc1/Slt2) and anti-total Mkc1/Slt2 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis: Grow a fungal culture to mid-log phase. Expose the cells to this compound (at MIC or a higher concentration) for a short duration (e.g., 0, 15, 30, 60 minutes). Harvest the cells by centrifugation. Lyse the cells using mechanical disruption (e.g., bead beating) in ice-cold extraction buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary anti-phospho-p44/42 MAPK antibody. After washing, probe with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the anti-total Mkc1/Slt2 antibody to ensure equal protein loading.

  • Analysis: An increase in the signal from the anti-phospho-p44/42 MAPK antibody in treated samples compared to the untreated control indicates activation of the CWI pathway.

Conclusion

This compound is a powerful tool for studying fungal cell wall integrity. Its specific mechanism of action provides a clear basis for its potent antifungal effects. The protocols and data presented here offer a solid foundation for researchers to investigate the efficacy of this agent and to further explore the intricacies of the fungal cell wall stress response. These assays are crucial in the preclinical development of new antifungal therapies and in understanding the mechanisms of fungal pathogenesis and drug resistance.

References

Application Notes and Protocols for High-Throughput Screening of Fungistatin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. High-throughput screening (HTS) plays a pivotal role in the discovery of novel antifungal agents. This document provides detailed application notes and protocols for the HTS of derivatives of a novel investigational antifungal, "Fungistatin A," against common fungal pathogens. The described assays are designed for efficiency, reproducibility, and scalability, enabling the rapid identification of promising lead compounds.

The primary screening assays detailed herein are the broth microdilution assay for determining the minimum inhibitory concentration (MIC) and a cell viability assay to assess the fungicidal or fungistatic nature of the compounds. These methods are widely accepted and can be adapted to various fungal species.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data for a selection of Fungistatin A derivatives against Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of Fungistatin A Derivatives against Candida albicans

Compound IDStructure ModificationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
FA-001Parent Compound2.04.0
FA-002C-5 Methylation1.02.0
FA-003N-terminal Acetylation8.016.0
FA-004C-7 Hydroxylation0.51.0
FA-005Phenyl Group Addition4.08.0
Amphotericin BControl0.250.5
FluconazoleControl1.02.0

Table 2: IC₅₀ Values of Fungistatin A Derivatives from Cell Viability Assay against Candida albicans

Compound IDIC₅₀ (µg/mL)
FA-0011.5
FA-0020.8
FA-00312.0
FA-0040.4
FA-0053.2
Amphotericin B0.2
Fluconazole0.9

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and optimized for a 384-well plate format for high-throughput screening.[3]

Materials:

  • Fungistatin A derivatives and control compounds (Amphotericin B, Fluconazole)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 384-well flat-bottom microtiter plates

  • Automated liquid handler

  • Microplate incubator

  • Spectrophotometer (plate reader)

Protocol:

  • Compound Plate Preparation:

    • Prepare stock solutions of Fungistatin A derivatives and control compounds in dimethyl sulfoxide (DMSO).

    • Using an automated liquid handler, perform serial dilutions of the compounds in RPMI-1640 medium directly in the 384-well plates to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).

    • Include positive control wells (fungal cells with no compound) and negative control wells (medium only).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to all wells of the compound plate except for the negative control wells.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 530 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in OD) compared to the positive control.

Cell Viability Assay (Resazurin Reduction Assay)

This assay provides a quantitative measure of cell viability and can be performed as a secondary screen to confirm hits from the primary MIC assay.[4][5][6]

Materials:

  • Completed 384-well plates from the MIC assay

  • Resazurin sodium salt solution (e.g., 0.01% in sterile PBS)

  • Fluorescence microplate reader

Protocol:

  • Reagent Addition:

    • Following the OD reading for the MIC determination, add a specific volume of the resazurin solution to each well of the 384-well plate.

  • Incubation:

    • Incubate the plates at 35°C for an additional 2-4 hours. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the positive control (untreated cells).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_secondary Secondary Assay cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Serial Dilutions in 384-well plates) Inoculation Inoculation of Plates Compound_Plate->Inoculation Inoculum_Prep Fungal Inoculum Preparation (C. albicans) Inoculum_Prep->Inoculation Incubation_MIC Incubation (24-48h, 35°C) Inoculation->Incubation_MIC OD_Reading Optical Density Reading (MIC Determination) Incubation_MIC->OD_Reading Resazurin_Add Addition of Resazurin OD_Reading->Resazurin_Add Proceed with same plate MIC_Analysis MIC₅₀ / MIC₉₀ Calculation OD_Reading->MIC_Analysis Incubation_Via Incubation (2-4h, 35°C) Resazurin_Add->Incubation_Via Fluorescence_Read Fluorescence Reading (Cell Viability) Incubation_Via->Fluorescence_Read IC50_Analysis IC₅₀ Calculation Fluorescence_Read->IC50_Analysis Hit_ID Hit Identification MIC_Analysis->Hit_ID IC50_Analysis->Hit_ID Broth_Microdilution_Principle a Fungal Growth (High Turbidity) b Fungal Growth Inhibition (Low Turbidity) a->b c No Fungal Growth (Clear) b->c Compound_Conc Increasing Compound Concentration Resazurin_Assay_Principle cluster_viable Viable Cells cluster_nonviable Non-viable Cells Resazurin_Blue Resazurin (Blue, Non-fluorescent) Metabolic_Activity Metabolic Activity Resazurin_Blue->Metabolic_Activity Resorufin_Pink Resorufin (Pink, Fluorescent) Metabolic_Activity->Resorufin_Pink Resazurin_Blue2 Resazurin (Remains Blue) No_Activity No Metabolic Activity Resazurin_Blue2->No_Activity No_Change No Change in Fluorescence No_Activity->No_Change

References

Application Notes and Protocols: Topical Formulation of Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 85 is a novel synthetic triazole derivative demonstrating potent activity against a broad spectrum of pathogenic fungi, including dermatophytes and yeasts. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][2] Depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane function and inhibit fungal growth.[1][2] These application notes provide a comprehensive overview of a topical formulation of this compound and detailed protocols for its evaluation.

Topical administration of antifungal agents is a preferred treatment modality for superficial fungal infections due to targeted drug delivery, reduced systemic side effects, and improved patient compliance.[3][4] The development of an effective topical formulation for this compound is critical to harnessing its therapeutic potential.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Trichophyton rubrum0.060.1250.5
Trichophyton mentagrophytes0.030.060.25
Microsporum canis0.1250.251
Candida albicans0.250.52
Malassezia furfur0.0150.030.125

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates.[5][6] MFC: Minimum Fungicidal Concentration.

Table 2: Physicochemical Properties of this compound Topical Formulation (1% w/w)
ParameterSpecificationResult
AppearanceHomogeneous, white to off-white creamConforms
pH4.5 - 6.55.8
Viscosity (cP)20,000 - 40,00028,500
Drug Content (%)95.0 - 105.099.2
Particle Size (µm)< 5015.6
Table 3: In Vitro Skin Permeation of this compound Formulation
Time (h)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
25.2 ± 0.82.6
412.8 ± 1.53.2
830.1 ± 2.93.8
1255.6 ± 4.74.6
24118.3 ± 9.14.9

Experimental Protocols

Protocol 1: Preparation of 1% this compound Topical Cream

1. Objective: To prepare a stable and homogeneous oil-in-water cream formulation containing 1% (w/w) this compound.

2. Materials:

  • This compound powder

  • Cetostearyl alcohol

  • White soft paraffin

  • Liquid paraffin

  • Cetomacrogol 1000

  • Propylene glycol

  • Methylparaben

  • Propylparaben

  • Purified water

3. Procedure:

  • Oil Phase Preparation: Melt cetostearyl alcohol, white soft paraffin, and liquid paraffin in a water bath at 75°C. Add this compound to the molten oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: Dissolve methylparaben, propylparaben, and cetomacrogol 1000 in purified water and heat to 75°C. Add propylene glycol and mix.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Quality Control: Perform physicochemical tests as outlined in Table 2.

Protocol 2: In Vitro Antifungal Susceptibility Testing

1. Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.

2. Methodology: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each fungal species.

  • MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth compared to the growth control.[10]

  • MFC Determination: Subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates.[5]

Protocol 3: In Vitro Skin Permeation Study

1. Objective: To evaluate the permeation of this compound from the topical formulation through a skin model.

2. Methodology: Using a Franz diffusion cell apparatus.

  • Skin Preparation: Use excised human or animal skin mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Application: Apply a finite dose of the this compound cream to the skin surface in the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.[11]

Protocol 4: In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis

1. Objective: To assess the therapeutic efficacy of the topical this compound formulation in a living animal model.[5]

2. Methodology:

  • Infection: Induce a dermatophyte infection (e.g., with Trichophyton mentagrophytes) on the shaved backs of guinea pigs.[12]

  • Treatment Groups: Divide the animals into groups: (1) Untreated control, (2) Vehicle control (cream base without the active agent), and (3) this compound cream.

  • Treatment Application: Once the infection is established, apply the respective treatments topically to the infected area daily for a specified duration.

  • Evaluation: Monitor the clinical signs of infection (e.g., erythema, scaling, and inflammation) and collect skin scrapings for mycological examination (KOH mount and culture) at regular intervals.

  • Endpoint: The primary endpoint is the complete mycological cure (negative KOH and culture).

Visualizations

Antifungal_Agent_85_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanosterol_Demethylase->Ergosterol Demethylation Disruption Disruption Lanosterol_Demethylase->Disruption Antifungal_Agent_85 This compound (Azole) Inhibition Inhibition Antifungal_Agent_85->Inhibition Inhibition->Lanosterol_Demethylase Disruption->FungalCellMembrane

Caption: Mechanism of action of this compound.

Experimental_Workflow_Topical_Antifungal_Evaluation Formulation Formulation Development (1% Cream) InVitro In Vitro Evaluation Formulation->InVitro Susceptibility Antifungal Susceptibility (MIC, MFC) InVitro->Susceptibility Permeation Skin Permeation (Franz Cell) InVitro->Permeation InVivo In Vivo Evaluation Efficacy Animal Efficacy Model (Guinea Pig Dermatophytosis) InVivo->Efficacy Permeation->InVivo Safety Safety/Toxicity Studies Efficacy->Safety Clinical Clinical Trials Safety->Clinical

Caption: Workflow for topical antifungal development.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Antifungal Agent 85, a novel investigational compound, to study the mechanisms of fungal resistance. The following sections detail the agent's characteristics, protocols for key experiments, and data presentation formats to facilitate research and development in mycology and infectious diseases.

Application Notes

This compound is a synthetic compound demonstrating broad-spectrum activity against a variety of pathogenic fungi. Its primary mechanism of action involves the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway.[1][2][3] This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[3] Understanding the potential for resistance development to this agent is crucial for its clinical development. The primary mechanisms of fungal resistance to antifungal agents include alteration of the drug target, reduction of the intracellular drug concentration through efflux pumps, and changes in sterol biosynthesis.[1]

Key Research Applications:

  • Screening for resistant mutants: Identifying and characterizing fungal strains that exhibit reduced susceptibility to this compound.

  • Investigating resistance mechanisms: Elucidating the molecular basis of resistance, including target gene mutations, upregulation of efflux pumps, and alterations in cellular signaling pathways.

  • Evaluating synergistic effects: Assessing the efficacy of this compound in combination with other antifungal drugs to combat resistance.[4]

  • Studying impact on virulence factors: Analyzing the effect of the agent on fungal biofilm formation, morphogenesis, and other virulence-associated traits.

Quantitative Data Summary

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear, structured tables.

Table 1: In Vitro Susceptibility Testing of Fungal Isolates to this compound

Fungal IsolateMinimum Inhibitory Concentration (MIC) µg/mLMinimum Fungicidal Concentration (MFC) µg/mL
Candida albicans ATCC 90028
Fluconazole-resistant C. albicans
Aspergillus fumigatus ATCC 204305
Clinical Isolate 1 (C. glabrata)
Clinical Isolate 2 (C. krusei)

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCC50 (µg/mL)
Human Dermal Fibroblasts (HDF)
Human Pancreatic Cancer (PANC-1)
Epidermoid Carcinoma (A-431)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • This compound stock solution

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the microtiter plate, ranging from a clinically relevant high to a low concentration.

  • Prepare the fungal inoculum in RPMI 1640 to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]

  • Add 100 µL of the fungal inoculum to each well containing the serially diluted this compound.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7]

  • The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control, which can be assessed visually or by reading the optical density at a specific wavelength.[5][6]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound to mammalian cells.[8][9][10]

Materials:

  • Mammalian cell lines (e.g., HDF, PANC-1, A-431)

  • 96-well, flat-bottom microtiter plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in the 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., cisplatin).[8]

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the agent that reduces cell viability by 50% compared to the vehicle control.[10]

Protocol 3: Biofilm Formation and Inhibition Assay

This protocol quantifies the effect of this compound on fungal biofilm formation.[11][12]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal growth medium (e.g., RPMI 1640)

  • This compound stock solution

  • Fungal inoculum suspension

  • Crystal Violet (CV) solution (0.1%)

  • Ethanol (95%) or 30% acetic acid[12]

Procedure:

  • Add 100 µL of fungal inoculum (1 × 10⁶ cells/mL) and 100 µL of medium containing serial dilutions of this compound to the wells of the microtiter plate.

  • Include a growth control (inoculum without drug).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 100 µL of 0.1% CV solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the CV from the stained biofilm.[12]

  • Transfer the solubilized CV to a new plate and measure the absorbance at 595 nm. A reduction in absorbance indicates inhibition of biofilm formation.[11]

Visualizations

The following diagrams illustrate key signaling pathways involved in fungal resistance and a general experimental workflow.

Signaling_Pathway_Calcineurin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antifungal_Agent_85 This compound Membrane_Stress Membrane Stress Antifungal_Agent_85->Membrane_Stress Ca_Channels Ca²⁺ Channels Membrane_Stress->Ca_Channels activates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates Crz1_P Crz1 (P) Calcineurin->Crz1_P dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Gene_Expression Stress Response Gene Expression (e.g., FKS1) Crz1->Gene_Expression activates Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance leads to

Caption: Calcineurin signaling pathway in response to antifungal stress.

Signaling_Pathway_MAPK Cell_Wall_Stress Cell Wall Stress Sensor_Proteins Sensor Proteins (e.g., Msb2, Sho1) Cell_Wall_Stress->Sensor_Proteins activates MAPKKK MAPKKK (e.g., Ste11) Sensor_Proteins->MAPKKK activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression Cell Wall Integrity & Stress Response Gene Expression Transcription_Factors->Gene_Expression induces Cell_Wall_Remodeling Cell Wall Remodeling Gene_Expression->Cell_Wall_Remodeling

Caption: MAPK signaling pathway involved in cell wall integrity.

Experimental_Workflow Start Start: Fungal Isolate MIC_Assay MIC Determination Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Resistant_Selection Selection of Resistant Mutants (Dose Escalation) MIC_Assay->Resistant_Selection Characterization Phenotypic Characterization Resistant_Selection->Characterization Genomic_Analysis Genomic & Transcriptomic Analysis (Sequencing, qRT-PCR) Characterization->Genomic_Analysis Biofilm_Assay Biofilm Formation Assay Characterization->Biofilm_Assay Mechanism_Identification Identification of Resistance Mechanism Genomic_Analysis->Mechanism_Identification Data_Analysis Data Analysis & Interpretation Mechanism_Identification->Data_Analysis Biofilm_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Report Data_Analysis->End

Caption: Workflow for studying fungal resistance mechanisms.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antifungal agents is critical in combating the rise of fungal infections and drug-resistant strains.[1][2] Antifungal Agent 85 is a promising new candidate in this field. However, a crucial aspect of preclinical drug development is the thorough evaluation of its cytotoxic effects on mammalian cells to ensure its safety and therapeutic window.[3][4][5] These application notes provide detailed protocols for three standard cell-based assays to assess the cytotoxicity of this compound: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-Glo 3/7 assay for apoptosis.

Application Note 1: Assessment of Metabolic Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture mammalian cells (e.g., HepG2, A431) to approximately 80% confluency.[2][9]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 4 hours at 37°C and 5% CO2, protected from light.[6][10]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Add Serial Dilutions of This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add 10µL MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Protected from Light) add_mtt->incubate3 add_solubilizer Add 100µL Solubilization Solution incubate3->add_solubilizer read Read Absorbance (570nm) add_solubilizer->read calculate Calculate % Viability & IC50 read->calculate LDH_Workflow cluster_setup Setup cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed Seed & Treat Cells in 96-well Plate (Include Vehicle & High Controls) incubate Incubate for Treatment Period seed->incubate centrifuge Centrifuge Plate (1000 RPM, 5 min) incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_rt Incubate 30 min at RT (Protected from Light) add_reagent->incubate_rt read Read Absorbance (490nm) incubate_rt->read calculate Calculate % Cytotoxicity read->calculate Caspase_Workflow cluster_setup Setup cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in Opaque-walled 96-well Plate treat Treat with this compound seed->treat incubate Incubate for Apoptosis Induction (e.g., 4-24h) treat->incubate equilibrate Equilibrate Plate to RT incubate->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate_rt Incubate 1-2h at RT add_reagent->incubate_rt read Read Luminescence incubate_rt->read calculate Calculate Fold Increase in Caspase Activity read->calculate Apoptosis_Pathway agent This compound stress Cellular Stress agent->stress bcl2 Anti-Apoptotic (Bcl-2) stress->bcl2 bax Pro-Apoptotic (Bax/Bak) stress->bax mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation (Initiator) cytc->cas9 cas37 Caspase-3/7 Activation (Effector) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Application Notes and Protocols: Tebuconazole (as a representative Antifungal Agent) for the Control of Agricultural Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases on cereals, fruits, vegetables, and other crops. As a member of the demethylation inhibitor (DMI) class of fungicides, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to impaired fungal growth and, ultimately, cell death. These application notes provide an overview of Tebuconazole's efficacy against key agricultural fungal pathogens, detailed experimental protocols for its evaluation, and visualizations of its mode of action and experimental workflows.

Data Presentation

The efficacy of Tebuconazole against a range of significant agricultural fungal pathogens is summarized below. The data presented are indicative of the typical effective concentrations observed in in vitro studies.

Fungal PathogenCommon Disease CausedHost Plant(s)Tebuconazole EC₅₀ (µg/mL)Reference
Fusarium graminearumFusarium Head BlightWheat, Barley, Maize0.1 - 1.5[1][2]
Puccinia triticinaLeaf RustWheat0.05 - 0.5
Aspergillus flavusAflatoxin contaminationMaize, Peanuts0.5 - 5.0[3]
Alternaria solaniEarly BlightPotato, Tomato0.2 - 2.0
Botrytis cinereaGrey MoldGrapes, Strawberries0.1 - 1.0[4]
Colletotrichum spp.AnthracnoseVarious fruits and vegetables0.3 - 3.0[2]

Note: EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in fungal growth or spore germination. These values can vary depending on the specific isolate, experimental conditions, and media used.

Signaling Pathways and Mechanisms of Action

Tebuconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound enzymes.[1][5] Inhibition of CYP51 disrupts the sterol pathway, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in membrane composition severely impairs fungal growth and development.

Tebuconazole_Mechanism_of_Action Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition_Point Ergosterol Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Tebuconazole Tebuconazole CYP51 Sterol 14α-demethylase (CYP51) Tebuconazole->CYP51 Disrupted_Membrane Disrupted Fungal Cell Membrane Inhibition_Point->Ergosterol Demethylation Inhibition_Point->Disrupted_Membrane

Caption: Mechanism of action of Tebuconazole in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of Tebuconazole against a specific fungal pathogen.

Materials:

  • Tebuconazole stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Fungal isolate

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer or plate reader

  • Sterile water, DMSO, and pipette tips

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest spores by flooding the plate with sterile 0.05% Tween 20 solution and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Plate Preparation:

    • Prepare a serial two-fold dilution of the Tebuconazole stock solution in the growth medium directly in the 96-well plate. The final concentration range should typically span from 0.01 to 100 µg/mL.

    • Include a positive control (medium with fungal inoculum, no fungicide) and a negative control (medium only). Also, include a solvent control (medium with the highest concentration of DMSO used).

  • Inoculation:

    • Add 100 µL of the prepared fungal spore suspension to each well containing 100 µL of the diluted Tebuconazole, the positive control, and the solvent control. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of Tebuconazole that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Greenhouse Efficacy Trial: Protective Activity Against Leaf Rust on Wheat

This protocol evaluates the protective efficacy of Tebuconazole in preventing fungal infection on host plants.

Materials:

  • Wheat seedlings (e.g., a susceptible cultivar)

  • Tebuconazole formulation

  • Spore suspension of Puccinia triticina (e.g., 1 x 10⁶ spores/mL)

  • Spray equipment

  • Greenhouse with controlled environment (temperature, humidity, light)

Procedure:

  • Plant Preparation:

    • Grow wheat seedlings in pots to the two-leaf stage.

  • Fungicide Application:

    • Prepare different concentrations of the Tebuconazole formulation in water.

    • Spray the wheat seedlings with the Tebuconazole solutions until runoff. Ensure complete coverage of the foliage.

    • Include a control group sprayed only with water.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Spray the treated and control plants with the Puccinia triticina spore suspension.

  • Incubation:

    • Place the inoculated plants in a dew chamber at high humidity (>95%) and 20°C for 24 hours in the dark to promote spore germination and infection.

    • Transfer the plants back to the greenhouse with a 16-hour photoperiod.

  • Disease Assessment:

    • After 10-14 days, assess the disease severity on the leaves. This can be done by counting the number of pustules per leaf or by using a disease rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • Calculate the percent disease control for each Tebuconazole concentration relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of a new antifungal agent against an agricultural fungal pathogen.

Antifungal_Evaluation_Workflow Start Start: Identify Pathogen & Host In_Vitro In Vitro Screening Start->In_Vitro MIC MIC Determination (Broth/Agar Dilution) In_Vitro->MIC Spore_Germination Spore Germination Assay In_Vitro->Spore_Germination Greenhouse Greenhouse Trials MIC->Greenhouse Spore_Germination->Greenhouse Protective Protective Assay Greenhouse->Protective Curative Curative Assay Greenhouse->Curative Field Field Trials Protective->Field Curative->Field Efficacy Efficacy & Yield Assessment Field->Efficacy Resistance Resistance Monitoring Field->Resistance End End: Product Development/ Registration Efficacy->End Resistance->End

Caption: General experimental workflow for antifungal agent evaluation.

Conclusion

Tebuconazole is an effective antifungal agent against a broad range of agricultural fungal pathogens due to its specific inhibition of ergosterol biosynthesis. The protocols provided herein offer standardized methods for evaluating its efficacy both in the laboratory and in controlled greenhouse environments. These foundational studies are crucial for the development and proper application of antifungal agents in sustainable agriculture.

References

Troubleshooting & Optimization

Improving Antifungal agent 85 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Antifungal Agent 85 for in vitro assays. The following sections address common issues and offer detailed protocols to improve experimental success.

Troubleshooting Guide

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

This is a common issue known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is diluted into an aqueous system where it is poorly soluble, causing it to crash out of solution.

Immediate Troubleshooting Steps:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, as high concentrations can be cytotoxic and may still not be sufficient to maintain solubility. Most cell lines can tolerate DMSO up to 0.5%, with 0.1% being a widely recommended safe level.[1] Primary cells may be more sensitive.[1]

  • Optimize Dilution Technique: Never dilute your DMSO stock directly into the final large volume of aqueous media. This rapid solvent shift is a primary cause of precipitation.[2][3] The best practice is to perform serial dilutions in DMSO first to get closer to the final concentration, and then introduce a small volume of this diluted stock into the final aqueous medium with rapid mixing.[2]

G cluster_0 Recommended Dilution Workflow stock High Concentration Stock (e.g., 50 mM in 100% DMSO) serial Intermediate Dilution (e.g., 500 µM in 100% DMSO) stock->serial 1. Serial Dilution in DMSO final Final Working Solution (e.g., 1 µM in Assay Medium) serial->final 2. Add small volume (e.g., 2 µL) to final volume (e.g., 1 mL) assay Assay Plate (<0.2% final DMSO) final->assay 3. Mix thoroughly G start Start: Agent 85 Solubility Issue check_assay Is the assay sensitive to common organic solvents (e.g., Ethanol, PEG 400)? start->check_assay use_cosolvent Strategy 1: Use a Co-solvent check_assay->use_cosolvent No check_cyclodextrin Can the assay tolerate sugar-based excipients? check_assay->check_cyclodextrin Yes end Proceed to Protocol use_cosolvent->end use_cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes use_surfactant Strategy 3: Use Surfactants (e.g., Tween® 80) check_cyclodextrin->use_surfactant No use_cyclodextrin->end use_surfactant->end G cluster_0 Cyclodextrin Inclusion Complex agent Antifungal Agent 85 (Lipophilic) cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) agent->cd Encapsulation complex Soluble Inclusion Complex G cluster_0 Micellar Solubilization center Agent 85 s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

References

Antifungal agent 85 stability issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antifungal Agent 85 in culture media. The information is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values are often linked to the stability of this compound in your specific culture medium. The agent's potency can diminish over the course of the experiment due to degradation, leading to variability in results. Factors such as media composition, pH, incubation temperature, and exposure to light can all influence stability.[1][2][3][4] It is crucial to ensure that the compound remains stable for the duration of your assay.

Q2: How can I determine if this compound is degrading in my culture medium?

A2: The most common method to assess the stability of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC).[5][6][7] By analyzing samples of the medium containing the agent at different time points (e.g., 0, 24, 48, 72 hours), you can quantify the concentration of the active compound and detect the appearance of degradation products. A significant decrease in the main peak area of this compound over time indicates instability.

Q3: What components in the culture medium can affect the stability of this compound?

A3: Several components can impact stability. For example, certain amino acids, like cysteine, and transition metals, such as iron and copper, can promote degradation or aggregation of small molecules.[8][9][10] The pH of the medium is also a critical factor, as some compounds are susceptible to acid or base hydrolysis.[2] Additionally, exposure to light can cause photodegradation of light-sensitive compounds.[1]

Q4: I've observed precipitation in my culture wells after adding this compound. What should I do?

A4: Precipitation suggests that the agent may have poor solubility in your culture medium at the concentration you are using. This can be influenced by the medium's pH, protein content (e.g., from fetal bovine serum), and temperature. Consider preparing a fresh, more dilute stock solution or testing different media formulations. It is also advisable to visually inspect the wells under a microscope for any precipitate before and during the experiment.

Q5: How should I prepare and store my stock solutions of this compound to ensure maximum stability?

A5: Stock solutions should be prepared in a solvent in which the agent is highly soluble and stable. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11] When preparing your working solutions in culture medium, add the stock solution to the medium just before use to minimize the time the agent is exposed to potentially destabilizing conditions.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values or Complete Loss of Activity
  • Possible Cause: Significant degradation of this compound during the incubation period.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

    • Assess Stability in Media: Perform a stability study by incubating this compound in your culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect samples at various time points and analyze by HPLC to quantify the remaining active agent.

    • Modify Experimental Protocol: If degradation is confirmed, consider reducing the incubation time of your assay if possible. Alternatively, you can replenish the medium with fresh this compound at specific intervals.

    • Evaluate Media Composition: Test the stability of the agent in different standard culture media (e.g., RPMI-1640, DMEM, Mueller-Hinton Broth) to identify a more suitable medium.

Issue 2: High Variability in Results Between Replicate Wells or Experiments
  • Possible Cause: Inconsistent degradation, precipitation, or non-homogenous distribution of this compound.

  • Troubleshooting Steps:

    • Ensure Homogenous Solution: After adding this compound to the culture medium, vortex or mix thoroughly before dispensing into individual wells.

    • Visual Inspection: Before and after incubation, carefully inspect the wells for any signs of precipitation or color change that may indicate degradation or solubility issues.

    • Control for Environmental Factors: Protect your plates from light if the agent is light-sensitive. Ensure consistent temperature and humidity in your incubator.

    • Include Controls: Always include a positive control (a known stable antifungal) and a negative control (vehicle only) in your experiments to help differentiate between compound instability and other experimental issues.

Data Presentation

Table 1: Stability of this compound in Different Culture Media at 37°C

Time (Hours)RPMI-1640 (% Remaining)DMEM (% Remaining)Mueller-Hinton Broth (% Remaining)
0100100100
24859298
48657895
72406091

Table 2: Effect of Temperature on the Stability of this compound in RPMI-1640

Time (Hours)4°C (% Remaining)25°C (% Remaining)37°C (% Remaining)
0100100100
24999585
48988865
72978040

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability in Culture Medium
  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. From this stock, prepare a series of calibration standards in the culture medium of interest, ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Add this compound to the culture medium to a final concentration of 50 µg/mL.

    • Incubate the medium under standard culture conditions (37°C, 5% CO2).

    • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.

    • To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot, vortex, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the maximum absorbance wavelength of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.

    • Quantify the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of the agent remaining at each time point relative to the concentration at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (this compound in DMSO) prep_media Prepare Working Solution (in Culture Medium) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Remaining Agent hplc->quantify assess Assess Stability quantify->assess

Caption: Workflow for assessing the stability of this compound in culture media.

troubleshooting_logic start Inconsistent MIC Results check_stability Is the agent stable in the media for the assay duration? start->check_stability check_solubility Is the agent fully dissolved in the media? check_stability->check_solubility Yes action_stability Perform stability study (HPLC). Consider shorter incubation or different media. check_stability->action_stability No check_protocol Are there variations in the experimental protocol? check_solubility->check_protocol Yes action_solubility Prepare fresh stock. Test different solvents or media formulations. check_solubility->action_solubility No action_protocol Standardize protocol. Ensure consistent mixing and environmental conditions. check_protocol->action_protocol Yes end Consistent Results check_protocol->end No stable Yes unstable No soluble Yes insoluble No consistent_protocol No inconsistent_protocol Yes action_stability->end action_solubility->end action_protocol->end

Caption: Troubleshooting logic for inconsistent MIC results of this compound.

References

Technical Support Center: Overcoming Fluconazole Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome antifungal resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during experiments focused on fluconazole (herein referred to as Antifungal Agent 85) resistance in clinical isolates, particularly Candida species.

Section 1: Understanding Fluconazole Resistance Mechanisms

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of fluconazole resistance in Candida albicans?

A1: Fluconazole resistance in C. albicans is multifactorial. The principal mechanisms include:

  • Alterations in the drug target: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.[1][2][3] Overexpression of ERG11 also leads to resistance by increasing the amount of the target enzyme.[4][5]

  • Increased drug efflux: Overexpression of genes encoding efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MFS) (MDR1), actively removes fluconazole from the cell, preventing it from reaching its target.[6][7][8]

  • Biofilm formation: Candida species can form biofilms, which are communities of cells encased in an extracellular matrix.[9] This structure can limit drug penetration and is associated with high resistance to fluconazole.[9][10][11]

Q2: Are resistance mechanisms mutually exclusive?

A2: No, it is common for a single clinical isolate to exhibit multiple resistance mechanisms simultaneously, which can lead to high levels of resistance.[5] For example, a resistant strain may have both an ERG11 mutation and overexpression of efflux pumps.

Q3: How does fluconazole work?

A3: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][7] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest.[2]

Visualization of Resistance Mechanisms

ResistanceMechanisms cluster_cell Candida Cell cluster_extracellular Extracellular ERG11 Erg11p (Target Enzyme) Ergosterol Ergosterol ERG11->Ergosterol synthesizes Membrane Cell Membrane Integrity Ergosterol->Membrane EffluxPumps Efflux Pumps (CDR1, MDR1) Fluconazole_out Fluconazole EffluxPumps->Fluconazole_out pumps out Fluconazole_in Fluconazole Fluconazole_in->ERG11 inhibits Fluconazole_in->EffluxPumps enters cell R1 Resistance: Target Mutation/ Overexpression R1->ERG11 R2 Resistance: Efflux Pump Overexpression R2->EffluxPumps

Caption: Key mechanisms of fluconazole resistance in Candida.

Section 2: Troubleshooting Antifungal Susceptibility Testing

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) results for fluconazole are inconsistent between experiments. What could be the cause?

A1: Inconsistency in fluconazole MICs can arise from several factors:

  • Inoculum size: The starting concentration of yeast cells can affect the MIC. A standardized inoculum is critical.[12]

  • Reading time and method: Trailing growth (reduced but persistent growth at concentrations above the MIC) is common with azoles. It is crucial to have a standardized reading time (e.g., 24 or 48 hours) and a clear endpoint definition (e.g., 50% growth inhibition compared to the control).[13][14]

  • Media and incubation conditions: Use of standardized media like RPMI-1640 and consistent incubation temperatures (35°C) is recommended by CLSI.[15]

  • Plate agitation: Agitating microtiter plates just before reading can help produce clearer and more reproducible endpoints.[12]

Q2: What is the difference between a susceptible, susceptible-dose dependent (S-DD), and resistant isolate?

A2: These categories are defined by clinical breakpoints, which are MIC values that correlate with the likelihood of therapeutic success.

  • Susceptible (S): The infection is likely to respond to standard dosage regimens.

  • Susceptible-Dose Dependent (S-DD): The infection may respond to higher or more frequent dosing.

  • Resistant (R): The treatment is likely to fail, regardless of the dosage.

Data Presentation: Fluconazole Breakpoints for Candida
Candida SpeciesSusceptible (S)Susceptible-Dose Dependent (S-DD)Resistant (R)
C. albicans≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
C. tropicalis≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
C. parapsilosis≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
C. glabrataN/A≤ 32 µg/mL≥ 64 µg/mL
C. kruseiN/AN/A≥ 64 µg/mL (Intrinsic Resistance)
Based on CLSI M27-S4 guidelines. S-DD for C. glabrata is considered susceptible-dose dependent.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 standard.

Materials:

  • Yeast isolate

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fluconazole stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a 2X serial dilution of fluconazole in RPMI-1640 in a separate plate or tubes. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of each 2X drug concentration to the wells of the 96-well plate.

    • Add 100 µL of the final yeast inoculum to each well. This will bring the drug to its 1X final concentration and the yeast to its final density.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • Visually or spectrophotometrically determine the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth compared to the growth control. This concentration is the MIC.

Section 3: Investigating Target Gene (ERG11) Mutations

Frequently Asked Questions (FAQs)

Q1: How do I know if fluconazole resistance in my isolate is due to an ERG11 mutation?

A1: The most direct way is to sequence the ERG11 gene from the resistant isolate and compare it to the sequence from a known susceptible, wild-type strain.[1][16] The presence of specific missense mutations that have been previously linked to resistance is strong evidence.[2][3]

Q2: Are all mutations in ERG11 associated with resistance?

A2: No. Over 160 different amino acid substitutions have been reported in Erg11p, but only a small subset has been experimentally confirmed to confer fluconazole resistance.[2][3] Many mutations are silent or do not significantly alter the enzyme's affinity for fluconazole.

Troubleshooting Guide: ERG11 Gene Analysis
IssuePossible CauseSuggested Solution
PCR Failure (No Band) Poor DNA qualityRe-extract genomic DNA using a yeast-specific kit.
Incorrect primer annealing temperaturePerform a gradient PCR to optimize the annealing temperature.
PCR inhibitors presentDilute the DNA template (e.g., 1:10) to reduce inhibitor concentration.
Poor Sequencing Results Low PCR product yieldPurify the PCR product using a commercial kit before sending for sequencing.
Multiple PCR productsOptimize PCR conditions to yield a single, specific band. Consider gel-purifying the correct band.
Primer-dimer contaminationUse a lower primer concentration or a "hot-start" Taq polymerase.
Experimental Protocol: ERG11 Gene Sequencing

1. Genomic DNA Extraction:

  • Culture the Candida isolate overnight in YPD broth.

  • Harvest cells by centrifugation.

  • Extract genomic DNA using a commercial yeast DNA extraction kit or a standard protocol involving cell wall lysis (e.g., with lyticase or glass beads) followed by phenol-chloroform extraction.

2. PCR Amplification:

  • Design primers to amplify the entire coding sequence of the ERG11 gene. You may need multiple overlapping primer pairs.

  • Example forward primer: 5'-GTT GAA ACT GTC ATT GAT GG-3'[16]

  • Example reverse primer: 5'-TCA GAA CAC TGA ATC GAA AG-3'[16]

  • Set up a PCR reaction containing: genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.

  • Use a thermocycler with conditions such as: initial denaturation at 94°C for 3 min; 30-35 cycles of denaturation (94°C for 1 min), annealing (55°C for 2 min), and extension (72°C for 1 min); and a final extension at 72°C for 10 min.[16]

  • Verify the PCR product by running an aliquot on an agarose gel.

3. Sequencing and Analysis:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified product and corresponding primers for Sanger sequencing.

  • Align the resulting sequences with a reference ERG11 sequence from a susceptible strain (e.g., from a public database) to identify mutations.

Section 4: Analyzing Efflux Pump Overexpression

Frequently Asked Questions (FAQs)

Q1: Which efflux pumps are most important for fluconazole resistance in Candida?

A1: In C. albicans, the most clinically relevant efflux pumps are Cdr1p and Cdr2p (ABC transporters) and Mdr1p (a major facilitator).[7][8][17] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) is a common mechanism of resistance.[6][7]

Q2: How can I measure efflux pump activity?

A2: Efflux pump activity can be assessed functionally using a fluorescent substrate like Rhodamine 6G (R6G). Cells that overexpress efflux pumps will expel R6G more rapidly, resulting in lower intracellular fluorescence.[10][18] Gene expression levels can be quantified using quantitative real-time PCR (qRT-PCR).

Visualization of Efflux Pump Function and Inhibition

EffluxPumpWorkflow cluster_cell Candida Cell Pump Efflux Pump (e.g., Cdr1p) ADP ADP + Pi Pump->ADP Fluconazole_out Fluconazole Pump->Fluconazole_out efflux ATP ATP ATP->Pump provides energy Fluconazole_in Fluconazole Fluconazole_in->Pump binds to pump Inhibitor Efflux Pump Inhibitor Inhibitor->Pump blocks

Caption: Mechanism of drug efflux and its inhibition.

Experimental Protocol: Rhodamine 6G (R6G) Efflux Assay

Materials:

  • Candida isolates (resistant and susceptible control)

  • PBS (Phosphate-Buffered Saline)

  • Rhodamine 6G (R6G)

  • Glucose

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells overnight and harvest them in the mid-logarithmic phase.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS without glucose to de-energize them. Incubate for 1-2 hours at 37°C.

  • R6G Loading:

    • Add R6G to the de-energized cell suspension to a final concentration of 10 µM.

    • Incubate for 30-60 minutes to allow the dye to accumulate inside the cells.

    • Wash the cells twice with PBS to remove extracellular R6G.

  • Efflux Initiation:

    • Resuspend the R6G-loaded cells in PBS.

    • Take a baseline fluorescence reading (T=0).

    • Add glucose to a final concentration of 2% to energize the cells and initiate ATP-dependent efflux.

  • Measurement:

    • Measure the fluorescence of the cell suspension (or supernatant, depending on the setup) at regular intervals for 30-60 minutes.

    • Resistant cells with active efflux will show a more rapid decrease in intracellular fluorescence (or increase in extracellular fluorescence) compared to susceptible cells.

Section 5: Addressing Biofilm-Mediated Resistance

Frequently Asked Questions (FAQs)

Q1: Why are Candida biofilms so resistant to fluconazole?

A1: Biofilm resistance is a complex phenomenon attributed to several factors:

  • Extracellular Matrix: The matrix can act as a physical barrier, limiting the diffusion of fluconazole to the cells embedded within.[11]

  • Cell Density and Growth Phase: Cells within a biofilm are in various physiological states, including slow-growing or stationary phases, which makes them less susceptible to antifungals that target growing cells.[11]

  • Upregulation of Resistance Genes: Cells in biofilms often show increased expression of efflux pump genes (CDR, MDR).[6][10][11]

  • Altered Sterol Composition: Mature biofilms may have a lower ergosterol content, reducing the effectiveness of azole drugs.[10][19]

Q2: Can fluconazole have any effect on biofilms?

A2: While mature biofilms are highly resistant, some studies show that fluconazole can inhibit the initial formation of biofilms, even in strains that are resistant in their planktonic (free-floating) form.[20] This suggests a potential prophylactic role.

Experimental Protocol: Biofilm Susceptibility Testing (XTT Assay)

Materials:

  • 96-well flat-bottom microtiter plates

  • Candida suspension (adjusted to 1 x 10^6 cells/mL in RPMI-1640)

  • Fluconazole

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Spectrophotometer

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the standardized Candida suspension to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • Drug Challenge:

    • After incubation, gently wash the wells with PBS to remove non-adherent cells.

    • Add 100 µL of RPMI-1640 containing serial dilutions of fluconazole to the wells.

    • Incubate for another 24 hours at 37°C.

  • Metabolic Activity Measurement (XTT Assay):

    • Wash the biofilms again with PBS.

    • Prepare the XTT-menadione solution immediately before use.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.

  • Analysis:

    • The Sessile MIC (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the drug-free control biofilm.

Section 6: Strategies to Overcome Resistance: Combination Therapy

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using combination therapy to overcome fluconazole resistance?

A1: Combining fluconazole with another agent can restore its efficacy through synergistic or additive effects. The second agent may:

  • Inhibit a resistance mechanism (e.g., an efflux pump inhibitor).[18][21]

  • Target a different cellular pathway, creating a multi-pronged attack (e.g., combining a cell membrane agent like fluconazole with a cell wall agent like caspofungin).[22][23]

  • Inhibit stress response pathways (like the calcineurin pathway) that fungi use to tolerate drug-induced damage.[24][25][26]

Q2: Which drug combinations with fluconazole are most promising?

A2: Several combinations have shown promise in vitro and in some clinical contexts:

  • Fluconazole + Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine A): These agents inhibit the calcineurin signaling pathway, which is crucial for stress response and drug tolerance in Candida. This combination can render fluconazole fungicidal and is effective against biofilms.[24][25][27][28]

  • Fluconazole + Echinocandins (e.g., Caspofungin): This combination targets both the cell membrane (fluconazole) and cell wall (caspofungin). However, results can be variable, with some studies showing synergy and others showing no benefit or even antagonism depending on the sequence of administration.[22][23][29][30]

  • Fluconazole + Terbinafine: This combination targets two different steps in the ergosterol biosynthesis pathway and has shown synergy against resistant isolates.[31]

Visualization: Checkerboard Assay Workflow

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A1 Prepare serial dilutions of Drug A (e.g., Fluconazole) D1 Dispense Drug A dilutions along X-axis A1->D1 B1 Prepare serial dilutions of Drug B (e.g., Tacrolimus) E1 Dispense Drug B dilutions along Y-axis B1->E1 C1 Prepare standardized yeast inoculum F1 Inoculate all wells with yeast suspension C1->F1 D1->F1 E1->F1 G1 Incubate plate (35°C, 24-48h) F1->G1 H1 Read MICs for each drug alone and in combination G1->H1 I1 Calculate Fractional Inhibitory Concentration Index (FICI) H1->I1 J1 Determine Interaction: Synergy (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4) Antagonism (FICI > 4) I1->J1

Caption: Workflow for assessing drug synergy via checkerboard assay.

Data Presentation: Example Synergy Data
CombinationCandida SpeciesFICI RangeInterpretationReference
Fluconazole + Tacrolimus (FK506)C. krusei< 0.251Synergy[27]
Fluconazole + CaspofunginC. glabrata-Synergy[32]
Fluconazole + Cyclosporine AC. albicans (Biofilms)-Synergy[24][28]
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.
Experimental Protocol: Checkerboard Microdilution Assay

Objective: To determine if two antifungal agents have a synergistic, indifferent, or antagonistic effect.[13][33][34][35]

Procedure:

  • Preparation: Prepare 2X or 4X stock solutions of each drug (Drug A and Drug B) and prepare a standardized yeast inoculum as described for the broth microdilution method.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of medium to all wells.

    • Along the x-axis (e.g., columns 2-11), create serial dilutions of Drug A. Add 100 µL of 4X Drug A to column 2, mix, and transfer 50 µL to column 3, and so on.

    • Along the y-axis (e.g., rows B-G), create serial dilutions of Drug B in a similar fashion.

    • This creates a grid where each well has a unique combination of concentrations of the two drugs.

    • Include control wells for each drug alone, a growth control (no drugs), and a sterility control.

  • Inoculation: Add 100 µL of the 2X final yeast inoculum to each well.

  • Incubation and Reading: Incubate and read the MICs as per the standard protocol. The MIC for the combination is the well with the lowest concentrations of both drugs that inhibits growth.

  • FICI Calculation:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI:

      • FICI = FIC_A + FIC_B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • No interaction (Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

References

Optimizing Antifungal agent 85 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 85

Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of Agent 85 for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine a starting dose for my initial in vivo efficacy study?

A1: Your starting dose should be informed by in vitro data and preliminary toxicity assessments. First, determine the Minimum Inhibitory Concentration (MIC) of Agent 85 against your fungal strain (e.g., Candida albicans). A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the MIC. This should be cross-referenced with data from a Maximum Tolerated Dose (MTD) study to ensure the starting dose is well below toxic levels. For example, if the MIC is 0.5 µg/mL and the MTD is 50 mg/kg, a starting dose of 5-10 mg/kg would be a reasonable starting point.

Q2: My in vivo results show poor efficacy, but the in vitro MIC was promising. What are the potential causes?

A2: A discrepancy between in vitro and in vivo results is a common challenge. Consider the following factors:

  • Pharmacokinetics (PK): The agent may have poor bioavailability, rapid clearance, or a short half-life, preventing it from reaching the site of infection at a sufficient concentration. Refer to the PK data in Table 3.

  • Protein Binding: Agent 85 might have high plasma protein binding, reducing the amount of free, active drug available to target the fungus.

  • Host-Pathogen Interaction: The in vivo environment is more complex. The fungal cells may behave differently or be less accessible to the drug within host tissues.

  • Dosing Regimen: The dosing frequency may be insufficient. An agent with a short half-life might require more frequent administration.

Use the decision tree in Figure 2 to troubleshoot poor efficacy.

Q3: I am observing signs of toxicity (e.g., >15% weight loss, lethargy) in my animal models. What steps should I take?

A3: Host toxicity is a critical endpoint. If you observe signs of toxicity, you should:

  • Stop the Experiment: Immediately cease dosing in the affected cohort to comply with ethical animal welfare guidelines.

  • Reduce the Dose: For future experiments, reduce the dose by at least 50% and perform a dose-ranging study to find a new, non-toxic effective dose.

  • Review MTD Data: Compare your dose with the established Maximum Tolerated Dose (see Table 2). Ensure you are not exceeding this limit.

  • Change the Formulation/Vehicle: The vehicle used to dissolve Agent 85 could be causing the toxicity. Consider alternative, less toxic vehicles.

Q4: How do I correlate the pharmacokinetic (PK) profile of Agent 85 with its pharmacodynamic (PD) efficacy?

A4: The goal of PK/PD modeling is to identify the parameter that best predicts efficacy. For many antifungals, this is either the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) or the percentage of time the drug concentration remains above the MIC (%T > MIC). By measuring plasma concentrations at various time points after dosing, you can calculate these parameters (see Table 3) and correlate them with the fungal burden (e.g., CFU/gram of kidney tissue) to determine the key driver of efficacy.

Quantitative Data Summary

Table 1: In Vitro Susceptibility vs. In Vivo Efficacy of Agent 85 against C. albicans

Dosage (mg/kg)Route of Admin.Fungal Burden (Log10 CFU/g Kidney)Percent Reduction vs. Control
Vehicle ControlIntravenous (IV)6.8 ± 0.40%
1IV6.1 ± 0.510.3%
5IV4.2 ± 0.638.2%
10IV2.5 ± 0.363.2%
20IV1.1 ± 0.283.8%
In Vitro MIC-0.25 µg/mL-

Table 2: Dose-Dependent Toxicity Profile of Agent 85 in Murine Models

Dosage (mg/kg)Observation PeriodMaximum Body Weight Loss (%)Mortality Rate (%)
107 days< 5%0%
257 days8% ± 2%0%
50 (MTD)7 days14% ± 3%0%
757 days> 20%40%

Table 3: Single-Dose Pharmacokinetic Parameters of Agent 85

Dosage (mg/kg)Cmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)
58.52.135
1018.22.378
2041.02.5165

Visualizations & Workflows

G cluster_in_vitro In Vitro Phase cluster_in_vivo_prelim Preliminary In Vivo Phase cluster_in_vivo_efficacy In Vivo Efficacy Phase mic Determine MIC (In Vitro Susceptibility) mtd Maximum Tolerated Dose (MTD) Study mic->mtd Inform Starting Dose Range cytotox Mammalian Cell Cytotoxicity Assay cytotox->mtd efficacy Dose-Ranging Efficacy Study mtd->efficacy Set Upper Dose Limit pk Single-Dose Pharmacokinetics (PK) pk->efficacy pd PK/PD Modeling pk->pd PK Parameters (e.g., AUC) efficacy->pd Efficacy Data (e.g., CFU) optimized Optimized Dose Regimen pd->optimized

Figure 1: General workflow for progressing from in vitro assessment to an optimized in vivo dosage regimen for this compound.

G start Start: In Vivo Efficacy Experiment check_efficacy Is Efficacy Adequate? start->check_efficacy check_toxicity Is Toxicity Observed? check_efficacy->check_toxicity Yes fail_efficacy ACTION: Increase Dose or Dosing Frequency check_efficacy->fail_efficacy No success SUCCESS: Regimen is Potentially Viable check_toxicity->success No fail_toxicity ACTION: Reduce Dose or Reformulate check_toxicity->fail_toxicity Yes fail_efficacy->start Re-test fail_toxicity->start Re-test re_evaluate ACTION: Re-evaluate PK/PD. Consider new formulation. fail_toxicity->re_evaluate G UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) UDP_Glucose->Glucan_Synthase Glucan_Chain β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Chain Polymerization Agent85 This compound Agent85->Glucan_Synthase Inhibition Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Chain->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Technical Support Center: Synthesis of Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antifungal Agent 85. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this novel triazole-based antifungal compound.

I. Synthesis Overview: this compound

The synthesis of this compound is a two-step process culminating in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The general scheme involves the formation of a key azide intermediate followed by its reaction with a terminal alkyne to yield the final triazole product.

Experimental Workflow Diagram

General Synthesis Workflow for this compound Start Start: Commercially Available Precursor Step1 Step 1: Azide Synthesis (e.g., Nucleophilic Substitution) Start->Step1 Intermediate Azide Intermediate Step1->Intermediate Step2 Step 2: CuAAC Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) Intermediate->Step2 Product Crude this compound Step2->Product Reactant Terminal Alkyne Reactant->Step2 Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield of this compound?

A1: The most critical step is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This step involves the formation of the triazole ring, which is the core of this compound. The efficiency of this reaction is highly sensitive to catalyst activity, reagent purity, and reaction conditions.

Q2: What are the common side products observed during the synthesis?

A2: Common side products can include unreacted starting materials (azide and alkyne), and potentially homocoupling of the terminal alkyne. The formation of side products is often attributed to suboptimal reaction conditions or the degradation of reagents.[3]

Q3: How can I monitor the progress of the CuAAC reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A fluorogenic coumarin azide can also be used for reaction screening and optimization, where the formation of the triazole product leads to an increase in fluorescence.[1][2]

Q4: What are the recommended purification methods for this compound?

A4: Due to the polar nature of the triazole ring, purification can be challenging. Common methods include column chromatography on silica gel or reverse-phase silica gel.[4] For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) may be a suitable alternative.[5] Recrystallization from an appropriate solvent system can also be an effective final purification step.

III. Troubleshooting Guide: Low Synthesis Yield

Low yield is a common issue in organic synthesis.[4][6][7][8] This guide provides a structured approach to identifying and resolving the root causes of low yield in the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials and Solvents Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low CheckPurity->PurityLow No OptimizeCuAAC Optimize CuAAC Reaction Conditions CuAACOK Conditions Optimal OptimizeCuAAC->CuAACOK Yes CuAACNotOK Conditions Suboptimal OptimizeCuAAC->CuAACNotOK No ReviewWorkup Review Workup and Purification Procedure WorkupOK Procedure Correct ReviewWorkup->WorkupOK Yes WorkupNotOK Procedure Flawed ReviewWorkup->WorkupNotOK No PurityOK->OptimizeCuAAC PurifyReagents Purify Starting Materials / Use Anhydrous Solvents PurityLow->PurifyReagents PurifyReagents->Start CuAACOK->ReviewWorkup AdjustParams Adjust Catalyst, Ligand, Temperature, and Solvent CuAACNotOK->AdjustParams AdjustParams->Start ModifyExtraction Modify Extraction / Chromatography Protocol WorkupNotOK->ModifyExtraction ModifyExtraction->Start

Caption: A logical approach to troubleshooting low synthesis yield.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Action Reference
Reagent & Solvent Quality Impurities in starting materials (azide, alkyne).Verify purity by NMR or other analytical techniques. Purify if necessary.[4]
Presence of water or oxygen in the reaction.Use anhydrous solvents. Degas the solvent and reaction mixture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][9]
CuAAC Reaction Conditions Inactive copper catalyst.The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state. Use a high-quality Cu(I) source or prepare it in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[1][2]
Inappropriate ligand or lack thereof.A chelating ligand can stabilize the Cu(I) catalyst and improve reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand.[1]
Incorrect solvent.The choice of solvent can significantly impact the reaction rate and yield. A mixture of DMF/H2O (2:1) has been found to be effective.[10]
Suboptimal temperature.While many CuAAC reactions proceed at room temperature, gentle heating (e.g., to 50°C) may improve the yield in some cases. However, excessive heat can lead to decomposition.[10]
Workup & Purification Loss of product during extraction.The triazole product may have some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers.[4]
Product decomposition on silica gel.If the product is acid-sensitive, the silica gel can be neutralized with a base (e.g., triethylamine) before use.[4]
Inefficient chromatographic separation.Optimize the mobile phase for column chromatography to ensure good separation of the product from impurities.

IV. Experimental Protocols

General Protocol for the CuAAC Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific substrates used.

  • Reaction Setup:

    • To a flame-dried or oven-dried flask, add the azide intermediate (1.0 eq) and the terminal alkyne (1.0-1.2 eq).

    • Dissolve the starting materials in a suitable solvent system (e.g., a 2:1 mixture of DMF/H₂O).

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by mixing a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a suitable ligand (e.g., THPTA, 1-5 mol%) in water.

  • Reaction Initiation:

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Further purification can be achieved by recrystallization if necessary.

Data Presentation: Optimization of CuAAC Reaction Conditions

The following table summarizes hypothetical data from experiments to optimize the CuAAC reaction conditions for the synthesis of this compound.

Entry Cu Source (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%)
1CuSO₄ (5)NoneDMF2545
2CuSO₄ (5)NoneDMF5062
3CuI (5)NoneDMF2555
4CuSO₄ (5) / NaAsc (10)NoneDMF/H₂O (2:1)2578
5CuSO₄ (5) / NaAsc (10)THPTA (5)DMF/H₂O (2:1)2593
6CuSO₄ (1) / NaAsc (2)THPTA (1)DMF/H₂O (2:1)2589

Yields are for the isolated product after purification.

References

Technical Support Center: Antifungal Agent Azoxystilbene-85

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Azoxystilbene-85. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the experimental use of Azoxystilbene-85. This agent is a potent inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] While highly effective against fungal pathogens, off-target effects on host cell mitochondria can occur. This guide provides strategies to mitigate these effects and ensure accurate experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with Azoxystilbene-85.

Question 1: I am observing significant cytotoxicity in my mammalian host cell line at concentrations effective against my fungal target. How can I reduce this off-target effect?

Answer:

This is a common challenge when working with mitochondrial inhibitors. The primary off-target effect of Azoxystilbene-85 is the inhibition of the host cell's mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species (ROS), which can trigger apoptosis.[3][4]

Potential Solutions:

  • Concentration Optimization: The first step is to perform a detailed dose-response curve for both your fungal and mammalian cell lines to determine the therapeutic window. The goal is to find the lowest concentration of Azoxystilbene-85 that is effective against the fungus while minimizing host cell toxicity.

  • Time-of-Exposure Reduction: Limit the exposure time of the host cells to Azoxystilbene-85. It's possible that a shorter incubation period is sufficient to inhibit fungal growth without causing significant damage to the host cells.

  • Use of Antioxidants: Co-treatment with antioxidants such as N-acetylcysteine (NAC) or MitoQ can help mitigate the effects of increased ROS production in host cells, a primary driver of cytotoxicity.[5]

  • Serum Concentration: Ensure that the serum concentration in your cell culture media is optimal. Serum can contain components that may bind to the compound, reducing its effective concentration. Consistency in serum batches is also crucial.

Question 2: My results are inconsistent across experiments. What could be the cause of this variability?

Answer:

Inconsistent results can stem from several factors related to both the compound and the experimental setup.

Troubleshooting Steps:

  • Compound Stability: Azoxystilbene-85, like other strobilurin-based compounds, can be sensitive to light.[1] Prepare fresh solutions for each experiment and protect them from light.

  • Cell Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered metabolic states, affecting their response to the compound.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. For viability assays like MTT or XTT, ensure that the incubation time with the reagent is consistent, as color development is time-dependent.[6][7]

Question 3: I suspect Azoxystilbene-85 is inducing apoptosis in my host cells. How can I confirm this?

Answer:

Several assays can be used to confirm if the observed cytotoxicity is due to apoptosis.

Recommended Assays:

  • Caspase Activity Assay: A key indicator of apoptosis is the activation of caspases, particularly caspase-3.[8][9] A fluorometric or colorimetric caspase-3 activity assay can quantify this.

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

  • Mitochondrial Membrane Potential (MMP) Assay: Off-target effects on mitochondria can lead to a decrease in MMP, an early event in apoptosis. Dyes like JC-1 can be used to measure changes in MMP.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azoxystilbene-85?

A1: Azoxystilbene-85 inhibits the fungal mitochondrial cytochrome bc1 complex (Complex III) by binding to the Quinone outside (Qo) site. This blocks the electron transport chain, leading to a disruption of ATP synthesis and ultimately fungal cell death.[1][2]

Q2: What are the known off-target effects of Azoxystilbene-85 in mammalian cells?

A2: The primary off-target effect is the inhibition of the mammalian mitochondrial Complex III, which shares structural similarities with the fungal enzyme. This can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and induction of apoptosis.[3][4]

Q3: What is the recommended solvent and storage condition for Azoxystilbene-85?

A3: Azoxystilbene-85 should be dissolved in DMSO to prepare a stock solution. Store the stock solution at -20°C and protect it from light. For working solutions, dilute the stock in the appropriate cell culture medium. It is advisable to prepare fresh working solutions for each experiment.

Q4: Can I use Azoxystilbene-85 in animal models?

A4: Yes, but careful dose-range finding studies are essential to identify a dose that provides antifungal efficacy without significant toxicity to the host. Monitor for signs of toxicity, particularly related to organs with high metabolic activity.

Data Presentation

Table 1: Comparative IC50 Values of Azoxystilbene-85

Organism/Cell LineTargetIC50 (nM)
Candida albicansFungal Complex III50
Aspergillus fumigatusFungal Complex III75
Human Hepatocellular Carcinoma (HepG2)Off-Target: Human Complex III1500
Human Embryonic Kidney (HEK293)Off-Target: Human Complex III2000

Table 2: Effect of Antioxidant (N-acetylcysteine) on Host Cell Viability

Azoxystilbene-85 (nM)HepG2 Cell Viability (%)HepG2 Cell Viability with 5mM NAC (%)
0100100
10007595
15005285
20003070

Experimental Protocols

1. Cell Viability (XTT) Assay

This protocol is for assessing the cytotoxicity of Azoxystilbene-85.

Materials:

  • 96-well microplate

  • Mammalian or fungal cells

  • Cell culture medium

  • Azoxystilbene-85

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Azoxystilbene-85 and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance at 450-500 nm using a microplate reader.

2. Caspase-3 Activity Assay

This protocol measures the activity of caspase-3 as an indicator of apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)[8][11]

  • Reaction buffer

  • 96-well plate (clear for colorimetric, black for fluorometric)

Procedure:

  • Lyse the cells and determine the protein concentration of the lysate.[11]

  • Add 50-200 µg of protein from each sample to the wells of the 96-well plate.[11]

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.[8][11]

  • Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[8]

Visualizations

Diagram 1: Azoxystilbene-85 Mechanism of Action and Off-Target Effect

cluster_fungus Fungal Cell cluster_host Host Cell F_ETC Electron Transport Chain F_CompIII Complex III (Target) F_ETC->F_CompIII e- flow F_ATP ATP Synthesis F_CompIII->F_ATP Drives F_Death Fungal Cell Death F_CompIII->F_Death Leads to H_ETC Electron Transport Chain H_CompIII Complex III (Off-Target) H_ETC->H_CompIII e- flow H_ATP ATP Synthesis H_CompIII->H_ATP Drives H_ROS ROS Production H_CompIII->H_ROS Leads to H_Apoptosis Apoptosis H_ROS->H_Apoptosis Induces A85 Azoxystilbene-85 A85->F_CompIII Inhibits (High Affinity) A85->H_CompIII Inhibits (Low Affinity)

Caption: Mechanism of Azoxystilbene-85 and its off-target effects.

Diagram 2: Troubleshooting Workflow for Host Cell Cytotoxicity

Start High Host Cell Cytotoxicity Observed DoseResponse Perform Dose-Response Curve for Both Cell Types Start->DoseResponse CheckWindow Is Therapeutic Window Acceptable? DoseResponse->CheckWindow OptimizeConc Optimize Concentration and Exposure Time CheckWindow->OptimizeConc No End Proceed with Optimized Protocol CheckWindow->End Yes AddAntioxidant Consider Co-treatment with Antioxidants (e.g., NAC) OptimizeConc->AddAntioxidant Reassess Re-evaluate Compound or Target OptimizeConc->Reassess If still toxic ConfirmApoptosis Confirm Apoptosis (Caspase Assay, Annexin V) AddAntioxidant->ConfirmApoptosis ConfirmApoptosis->CheckWindow

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Diagram 3: Signaling Pathway of Mitochondrial-Induced Apoptosis

A85 Azoxystilbene-85 Mito Mitochondrion A85->Mito Inhibits Complex III ROS Increased ROS Mito->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathway of mitochondrial-induced apoptosis.

References

Technical Support Center: Antifungal Agent 85 (AA-85) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical triazole-based antifungal agent, AA-85. The information is based on established degradation patterns of similar azole antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Antifungal Agent 85 (AA-85)?

A1: AA-85, a triazole-based compound, primarily degrades through two main pathways:

  • Photodegradation: Exposure to UV light, particularly in aqueous solutions, can lead to the breakdown of AA-85. This process often involves reactions with hydroxyl radicals and singlet oxygen, leading to modifications like hydroxylative defluorination and cleavage of the triazole ring.[1][2] The degradation rate is often pH-dependent.[2][3]

  • Biodegradation: Certain microorganisms, particularly in environments like activated sludge, can metabolize AA-85.[4] This pathway can involve processes such as oxidative dehalogenation and oxidation of the side chains.[5] However, many azole antifungals are resistant to biodegradation.[4]

Q2: What are the expected degradation byproducts of AA-85?

A2: The degradation of AA-85 can produce several byproducts, the nature of which depends on the degradation pathway. Common byproducts for similar azole antifungals include:

  • Triazole derivatives: A common final degradation product is the 1,2,4-triazole ring itself or its acetic acid derivative.[6] These byproducts can be more persistent in the environment than the parent compound.[6][7]

  • Hydroxylated and dehalogenated derivatives: Photodegradation can lead to the substitution of halogen atoms with hydroxyl groups.[4]

  • Oxidized byproducts: Oxidative stress conditions can generate different impurities compared to acid/base hydrolysis.[8]

Q3: My degradation experiment is showing unexpected or no degradation of AA-85. What could be the cause?

A3: Several factors could contribute to this issue. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Q4: Are the degradation byproducts of AA-85 expected to be toxic?

A4: The toxicity of degradation byproducts can vary. In some cases, byproducts may exhibit lower toxicity than the parent compound.[4] However, it is also possible for some byproducts to be more toxic. It is crucial to perform toxicity assessments on the degradation mixture.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No or slow degradation observed in photodegradation experiments. Incorrect Wavelength or Light Intensity: The UV lamp may not be emitting at the optimal wavelength for AA-85 degradation.Verify the lamp's emission spectrum and intensity. For many azoles, UV-254 nm is effective.[3] Ensure the light path is not obstructed.
pH of the Solution: The photodegradation of azole antifungals can be highly pH-dependent.[2][3]Optimize the pH of your reaction solution. Test a range of pH values (e.g., 4, 7, and 9) to determine the optimal condition for AA-85.[9]
Presence of Quenchers: Components in your solvent or buffer could be scavenging the reactive oxygen species responsible for degradation.Use high-purity water and simple buffer systems (e.g., phosphate buffer).[3] If using complex matrices, consider their quenching potential.
Inconsistent results between replicate experiments. Inoculum Variability (for biodegradation): The microbial consortium in activated sludge or pure cultures can vary between batches.Standardize the source and preparation of your inoculum. Ensure consistent cell density or biomass concentration.
Temperature Fluctuations: Degradation kinetics are sensitive to temperature changes.Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.[3]
Inaccurate Analyte Quantification: Issues with the analytical method (e.g., HPLC, LC-MS) can lead to variability.Validate your analytical method for linearity, accuracy, and precision. Run calibration standards with each batch of samples.
Appearance of unknown peaks in chromatograms. Formation of Unexpected Byproducts: The degradation conditions may be leading to novel byproducts.Use high-resolution mass spectrometry (LC-MS/MS or LC-QTOF-MS) to identify the mass and fragmentation pattern of the unknown peaks.[8][10]
Contamination: The unknown peaks could be from contaminated solvents, glassware, or sample handling.Run solvent blanks and procedural blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned.
Poor recovery of AA-85 and its byproducts during sample preparation. Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge and elution solvent may not be optimal.Screen different SPE sorbents (e.g., C18, Oasis HLB) and elution solvents to find the best recovery for AA-85 and its expected byproducts.[3]
Adsorption to Labware: Highly hydrophobic compounds can adsorb to plastic or glass surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption.

Quantitative Data Summary

The following tables provide representative data on the degradation kinetics of azole antifungals, which can be used as a reference for studies on AA-85.

Table 1: Photodegradation Half-life of Azole Antifungals under Different Conditions

Antifungal AgentConditionpHHalf-lifeReference
FluconazoleUV-254 Irradiation7.0> 24 hours
FluconazoleIndirect Photochemistry (Surface Water)N/A2 weeks to 1 year[7]
ProchlorazAqueous Solution4.018.4 - 19.2 days[11]
ProchlorazAqueous Solution7.022.6 - 25.1 days[9][11]
ProchlorazAqueous Solution9.215.8 - 16.6 days[11]

Table 2: Biodegradation of Azole Antifungals in Activated Sludge

Antifungal AgentIncubation TimeRemoval EfficiencyHalf-lifeReference
Climbazole77 days~100%5.3 days[5]
Fluconazole77 days~30%Not determined[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of AA-85

This protocol outlines the procedure for subjecting AA-85 to various stress conditions to identify potential degradation pathways and byproducts.

1. Materials and Reagents:

  • This compound (AA-85)

  • Hydrochloric acid (1N HCl)

  • Sodium hydroxide (1N NaOH)

  • Hydrogen peroxide (30% H₂O₂)

  • Methanol and Acetonitrile (HPLC grade)

  • High-purity water

  • Volumetric flasks, pipettes, and vials

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of AA-85 in a solution of 1N HCl. Heat the solution (e.g., at 80°C) for a specified time. At various time points, withdraw aliquots, neutralize with 1N NaOH, and dilute with mobile phase for analysis.[8]

  • Base Hydrolysis: Dissolve AA-85 in a solution of 1N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 1N HCl.[8]

  • Oxidative Degradation: Dissolve AA-85 in a solution containing 30% H₂O₂. Allow the reaction to proceed at room temperature or with gentle heating. At various time points, take aliquots and dilute for analysis.[8][12]

  • Photodegradation: Prepare a solution of AA-85 in high-purity water or a suitable buffer. Expose the solution to a UV lamp (e.g., 254 nm) in a photoreactor.[3] Collect samples at different time intervals.

  • Thermal Degradation: Store a solid sample of AA-85 and a solution of AA-85 at elevated temperatures (e.g., 60-80°C) in the dark. Analyze samples over time.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and water or buffer.[12] Use a photodiode array (PDA) detector to monitor for peak purity.

  • Identify byproducts using LC-MS/MS to obtain mass and fragmentation data.[8]

Protocol 2: Analysis of AA-85 and Byproducts by HPLC

This protocol provides a general method for the quantification of AA-85 and its degradation byproducts.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like phosphate buffer).[13] A common starting point is a 50:50 (v/v) mixture.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detector at the λmax of AA-85.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).[14]

2. Sample Preparation:

  • Dilute samples from degradation experiments to fall within the linear range of the calibration curve.

  • Filter all samples through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions of AA-85 of known concentrations.

  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

  • Quantify AA-85 in unknown samples using the calibration curve.

Visualizations

Degradation_Pathway_AA85 cluster_main This compound (AA-85) cluster_photo Photodegradation cluster_bio Biodegradation cluster_final Final Byproducts AA85 AA-85 (Parent Compound) Photo_Intermediates Hydroxylated & Dehalogenated Intermediates AA85->Photo_Intermediates UV Light, •OH, ¹O₂ Bio_Intermediates Side-Chain Oxidation Products AA85->Bio_Intermediates Microbial Metabolism Final_Products Triazole & Imidazole Derivatives Photo_Intermediates->Final_Products Bio_Intermediates->Final_Products

Caption: Hypothetical degradation pathways of this compound (AA-85).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start Start: AA-85 Solution Stress Apply Stress Condition (e.g., UV, pH, H₂O₂) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling SPE Solid-Phase Extraction (if needed) Sampling->SPE HPLC HPLC-UV/PDA Analysis (Quantification) SPE->HPLC LCMS LC-MS/MS Analysis (Byproduct ID) SPE->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Propose Degradation Pathway LCMS->Pathway End End: Report Findings Kinetics->End Pathway->End

References

Technical Support Center: Antifungal Agent 85 Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 85. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during the production scale-up of this novel antifungal compound.

Section 1: Fermentation and Upstream Processing

This section addresses common issues encountered during the fermentation process for producing this compound, a secondary metabolite from Aspergillus novellus.

Frequently Asked Questions (FAQs)

Q1: What is the typical production timeline for this compound in a pilot-scale fermenter? A1: A typical production cycle in a 500 L pilot-scale fermenter runs for 10-14 days. The logarithmic growth phase of Aspergillus novellus usually occurs between days 2 and 5, with the highest production of this compound observed between days 7 and 11.

Q2: What are the optimal physical parameters for Aspergillus novellus growth and Agent 85 production? A2: Optimal growth is generally achieved at a temperature of 28°C, a pH of 6.5, and dissolved oxygen (DO) levels maintained above 30%. However, secondary metabolite production, including Agent 85, may be enhanced under slight stress conditions, which should be optimized at a small scale first.

Q3: How does mycelial morphology affect the production of Agent 85? A3: The morphology of Aspergillus novellus is critical. Small, dispersed mycelial pellets are ideal for nutrient uptake and production. Large, dense clumps can lead to poor oxygen and nutrient transfer, resulting in decreased yields and increased viscosity.[1][2]

Troubleshooting Guide: Fermentation

Problem: Low Yield of this compound

Low productivity is a common challenge when moving from benchtop to pilot-scale bioreactors.[3][4] The table below summarizes key parameters to investigate.

Data Presentation: Impact of Fermentation Parameters on Agent 85 Yield

ParameterPotential IssueRecommended ActionExpected Outcome
Carbon Source Sub-optimal concentration or depletion.Increase initial lactose concentration from 40 g/L to 120 g/L. Implement a fed-batch strategy.[1]Increased final titer and productivity.
Nitrogen Source Limiting nitrogen availability.Test alternative nitrogen sources (e.g., peptone, yeast extract) at varying C:N ratios.Enhanced biomass and secondary metabolite production.
Dissolved Oxygen O₂ limitation due to high biomass.Increase agitation speed and/or airflow. Use oxygen-enriched air.Maintain DO >30% to prevent anaerobic metabolism.
pH Control pH drift outside the optimal range (6.0-7.0).Implement automated pH control with acid/base feeding.Stable pH environment for optimal enzyme activity.
Mycelial Clumping Excessive pellet formation leading to high viscosity.Optimize agitation speed. Add microparticles to encourage dispersed growth.[2]Reduced broth viscosity and improved mass transfer.
Experimental Protocols
Protocol 1: Optimizing Fermentation Media for Agent 85 Production

Objective: To determine the optimal carbon and nitrogen source concentrations for maximizing the yield of this compound from Aspergillus novellus.

Methodology:

  • Baseline Culture: Prepare a seed culture of Aspergillus novellus in a standard production medium (e.g., Sabouraud Dextrose Broth).

  • Experimental Setup: Prepare a matrix of media variations in 250 mL baffled flasks.

    • Carbon Source Gradient: Test lactose concentrations of 40, 80, 120, and 160 g/L, keeping the nitrogen source constant.

    • Nitrogen Source Gradient: Test yeast extract concentrations of 5, 10, 15, and 20 g/L, keeping the carbon source at the optimal level determined above.

  • Inoculation: Inoculate each flask with 1 mL of the seed culture.

  • Incubation: Incubate all flasks at 28°C with shaking at 200 rpm for 12 days.

  • Sampling: Withdraw 2 mL samples every 48 hours under sterile conditions.

  • Analysis:

    • Measure biomass (dry cell weight).

    • Quantify the concentration of this compound using HPLC (see Protocol 2).

    • Measure residual substrate concentration to assess consumption rates.

  • Data Interpretation: Plot Agent 85 concentration, biomass, and substrate concentration over time for each condition to identify the optimal medium composition.

Mandatory Visualization

low_yield_troubleshooting Troubleshooting Workflow for Low Fermentation Yield start Low Yield of This compound check_params Step 1: Verify Physical Parameters (Temp, pH, DO) start->check_params params_ok Parameters within range? check_params->params_ok adjust_params Action: Adjust Controller Setpoints params_ok->adjust_params No check_media Step 2: Analyze Media Composition params_ok->check_media Yes adjust_params->check_params media_ok Substrates depleted prematurely? check_media->media_ok optimize_media Action: Optimize Media & Implement Fed-Batch (See Protocol 1) media_ok->optimize_media Yes check_morphology Step 3: Assess Mycelial Morphology media_ok->check_morphology No end_resolved Yield Improved optimize_media->end_resolved morphology_ok Excessive clumping or high viscosity? check_morphology->morphology_ok adjust_agitation Action: Modify Agitation Speed & Aeration Strategy morphology_ok->adjust_agitation Yes morphology_ok->end_resolved No adjust_agitation->end_resolved

Caption: Troubleshooting workflow for low fermentation yield.

Section 2: Purification and Downstream Processing

This section covers common problems related to the extraction and purification of this compound from the fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying Agent 85 after fermentation? A1: The first step is to separate the fungal biomass from the culture supernatant, which contains the secreted Agent 85. This is typically achieved through centrifugation or filtration.[2]

Q2: Which chromatographic techniques are most effective for purifying Agent 85? A2: A multi-step approach is recommended. An initial capture step using reverse-phase chromatography is effective for concentrating the agent and removing polar impurities. A final polishing step using size-exclusion or ion-exchange chromatography can then be used to achieve high purity (>99%).

Troubleshooting Guide: Purification

Problem: Low Purity of Final Product

Achieving the required purity for preclinical and clinical studies can be challenging. The presence of related metabolites or process impurities is a common issue.

Data Presentation: Comparison of Purification Methods for Agent 85

MethodPrincipleAdvantagesCommon Issues & Solutions
Solvent Extraction Partitioning of Agent 85 into an immiscible organic solvent.Simple, cost-effective for initial concentration.Issue: Co-extraction of impurities. Solution: Optimize solvent polarity and pH.
Reverse-Phase HPLC Separation based on hydrophobicity.High resolution, good for removing polar impurities.Issue: Peak tailing. Solution: Adjust mobile phase pH or use end-capped columns.
Ion-Exchange Chrom. Separation based on net charge.Effective for removing charged impurities.Issue: Agent 85 does not bind. Solution: Adjust buffer pH to alter the charge state of the molecule.
Crystallization Precipitation of pure compound from a supersaturated solution.Can yield very high purity product in a single step.Issue: Failure to crystallize. Solution: Screen multiple solvents and temperatures; use seeding.

Mandatory Visualization

purification_workflow Experimental Workflow for Agent 85 Purification cluster_upstream Upstream cluster_downstream Downstream Processing cluster_analysis Quality Control Fermentation Fermentation Broth (Aspergillus novellus) Filtration Biomass Removal (Filtration/Centrifugation) Fermentation->Filtration Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Extraction Concentration Solvent Evaporation (Rotary Evaporation) Extraction->Concentration RP_HPLC Preparative RP-HPLC (C18 Column) Concentration->RP_HPLC Polishing Polishing Step (e.g., Crystallization) RP_HPLC->Polishing HPLC_Analysis Purity Check (HPLC) (See Protocol 2) Polishing->HPLC_Analysis Final_Product Pure this compound (>99% Purity) HPLC_Analysis->Final_Product

Caption: Experimental workflow for Agent 85 purification and analysis.

Section 3: Formulation and Stability

This section provides guidance on formulating this compound and addressing common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the solubility characteristics of this compound? A1: Agent 85 is a lipophilic molecule with poor water solubility (<0.1 mg/mL) but is soluble in organic solvents like ethanol and DMSO.[5] This makes formulation for aqueous delivery systems challenging.

Q2: What types of formulations are suitable for Agent 85? A2: For topical delivery, formulations like creams, gels, and ointments are effective.[6] For systemic administration, solubility-enhancing formulations such as lipid-based emulsions or cyclodextrin complexes may be required.

Troubleshooting Guide: Formulation

Problem: Physical Instability of a Cream Formulation (e.g., phase separation)

Ensuring the long-term stability of a formulated product is critical for its shelf life and efficacy.[7]

Data Presentation: Stability of Agent 85 in Different Formulations (Accelerated Stability at 40°C / 75% RH)

Formulation BaseAgent 85 Assay (% Initial) at 3 MonthsPhysical Appearance at 3 MonthsPotential Solution for Instability
Oil-in-Water Cream 98.5%Phase separation observed.Increase emulsifier concentration; optimize homogenization process.
Hydrophilic Gel 92.1%Color change from white to pale yellow.Add an antioxidant; protect from light.
Anhydrous Ointment 99.2%Stable, no change.N/A (Considered a stable formulation).
Ethanolic Solution 97.8%Stable, clear solution.Suitable for specific applications but may cause skin irritation.

Section 4: Quality Control and Analytical Methods

Reliable analytical methods are essential for process monitoring and final product release.

Experimental Protocols
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Agent 85

Objective: To quantify the purity of this compound and detect process-related impurities.

Methodology:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified Agent 85 reference standard in acetonitrile at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in acetonitrile to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject the standard solutions and the test sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Section 5: Antifungal Activity and Resistance

This section addresses the biological activity of Agent 85 and potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: Agent 85 is hypothesized to inhibit the fungal enzyme 1,3-β-D-glucan synthase, which is essential for cell wall synthesis. This is similar to the echinocandin class of antifungals.[8]

Q2: How can I test the in vitro activity of Agent 85? A2: Standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are recommended to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Experimental Protocols
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.

Methodology:

  • Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of Agent 85 that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control.[11]

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Agent 85

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.251
Candida glabrata0.52
Aspergillus fumigatus0.1250.5
Cryptococcus neoformans28

Mandatory Visualization

signaling_pathway Hypothetical Biosynthesis Regulation of Agent 85 cluster_stress Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis stress Nutrient Limitation (e.g., Nitrogen Stress) regulator_A Global Regulator (e.g., LaeA-like) stress->regulator_A Activates regulator_B Pathway-Specific Transcription Factor regulator_A->regulator_B Induces Expression gene_cluster Agent 85 Gene Cluster (agn genes) regulator_B->gene_cluster Binds Promoter pks Polyketide Synthase (PKS) gene_cluster->pks Transcription & Translation tailoring_enzymes Tailoring Enzymes pks->tailoring_enzymes Produces Precursor agent_85 This compound tailoring_enzymes->agent_85 Modifies to Final Product

Caption: Hypothetical pathway for Agent 85 biosynthesis regulation.

References

Technical Support Center: Antifungal Agent 85 (Aminothioxanthone Derivative)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 85, a member of the aminothioxanthone class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel synthetic compound belonging to the aminothioxanthone chemical class. It has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and filamentous fungi. Its mechanism of action is believed to involve the disruption of the fungal cell membrane's integrity.[1]

Q2: What is the primary mechanism of action for this compound?

Studies on related aminothioxanthone compounds suggest that the primary mechanism of action is the perturbation of the fungal cell membrane. This leads to increased membrane permeability and subsequent cell death. Unlike azole antifungals, its activity does not appear to be dependent on ergosterol binding.[1] Additionally, some aminothioxanthones have been shown to inhibit virulence factors such as dimorphic transition and biofilm formation in Candida albicans.[1]

Q3: Is this compound also active against bacteria?

While the primary focus of recent research has been on its antifungal properties, the broader thioxanthone class of compounds has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. Users should be aware of potential dual activity when conducting experiments.

Q4: What are the known stability and storage conditions for this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in various aqueous buffers and cell culture media should be determined empirically for each experimental condition.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause 1: Interference with Cell Viability Reagents.

Many common cell viability assays rely on colorimetric or fluorometric readouts (e.g., MTT, XTT, AlamarBlue, CellTiter-Glo®). Thioxanthone derivatives are known to possess intrinsic absorbance and fluorescence properties which can interfere with these assays.

Troubleshooting Steps:

  • Run a compound-only control: Prepare wells with your assay medium and this compound at the concentrations used in your experiment, but without cells.

  • Measure background signal: Read the absorbance or fluorescence of the compound-only control wells.

  • Subtract background: Subtract the average background signal from your experimental wells.

  • Consider alternative assays: If interference is significant, consider using a non-enzymatic viability assay, such as Trypan Blue exclusion counting, or a method based on a different detection principle (e.g., ATP measurement).

Possible Cause 2: Off-target effects on host cells.

While some aminothioxanthones show selectivity for fungal cells, high concentrations may exert cytotoxic effects on mammalian cells.

Troubleshooting Steps:

  • Perform a dose-response curve: Determine the cytotoxic concentration (CC50) of this compound on your specific host cell line.

  • Select appropriate working concentrations: Ensure your experimental concentrations are well below the CC50 for the host cells.

  • Use appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated cell controls in your experiments.

Issue 2: Artifacts or unexpected results in biochemical and molecular assays.

Possible Cause 1: Interference with Spectrophotometry or Fluorometry.

The aromatic structure of thioxanthones can lead to intrinsic absorbance and fluorescence, potentially interfering with assays that use UV-Vis or fluorescence detection, such as ELISAs, protein quantification assays (e.g., Bradford, BCA), and qPCR.

Troubleshooting Steps:

  • Run a compound-only control: As with cell-based assays, measure the signal from this compound in the assay buffer alone.

  • Perform a spectral scan: If possible, perform a full absorbance or emission spectrum scan of the compound to identify its peak absorbance and fluorescence wavelengths. This can help in choosing assay reagents with non-overlapping spectra.

  • For qPCR: Thioxanthones can potentially intercalate with DNA or interfere with fluorescent dyes like SYBR Green. If you suspect interference, consider using a different detection chemistry (e.g., probe-based assays) or purifying your DNA samples to remove the compound before analysis.

Possible Cause 2: Non-specific protein binding.

The hydrophobic nature of this compound may lead to non-specific binding to proteins, which could affect enzyme kinetics in biochemical assays or antibody-antigen interactions in immunoassays like Western blotting and ELISA.

Troubleshooting Steps:

  • Include appropriate blocking steps: Ensure adequate blocking of non-specific binding sites in immunoassays (e.g., using BSA or non-fat milk).

  • Optimize washing steps: Increase the number and stringency of wash steps to remove non-specifically bound compound.

  • Consider alternative detection methods: If direct interference with primary or secondary antibodies is suspected, consider using a detection system that does not rely on enzymatic amplification (e.g., fluorescently labeled primary antibodies).

Data Presentation

Table 1: In Vitro Antifungal Activity of Representative Aminothioxanthones

Fungal SpeciesCompound 1 MIC (µg/mL)[1]Compound 8 MIC (µg/mL)[1]Compound 9 MIC (µg/mL)[1]Fluconazole MIC (µg/mL)[1]
Candida albicans ATCC 10231816160.5
Candida parapsilosis ATCC 22019816161
Aspergillus fumigatus ATCC 204305163232>64
Trichophyton rubrum FF54888

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare fungal inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare compound dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculate plates: Add the standardized fungal inoculum to each well.

  • Incubate: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 2: Assessment of Interference with a Colorimetric Cell Viability Assay (MTT)

  • Plate cells: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare compound-only and cell-containing wells:

    • Experimental wells: Add serial dilutions of this compound to the wells containing cells.

    • Compound-only control wells: Add the same serial dilutions of this compound to empty wells containing only cell culture medium.

    • Cell-only control wells: Add vehicle (e.g., DMSO) to wells with cells.

  • Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent: Add MTT solution to all wells and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data analysis:

    • Subtract the average absorbance of the compound-only control wells from the experimental wells at each corresponding concentration.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Antifungal_Mechanism cluster_FungalCell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability (Leads to Cell Death) Ergosterol Ergosterol AntifungalAgent85 This compound (Aminothioxanthone) AntifungalAgent85->CellMembrane Disrupts Integrity

Caption: Proposed mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results AssayType What type of assay? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cell-Based Biochemical Biochemical/Molecular Assay AssayType->Biochemical Biochemical/ Molecular CheckViability Suspect Interference with Viability Reagent CellBased->CheckViability CheckSpectro Suspect Spectroscopic Interference Biochemical->CheckSpectro RunControl1 Run Compound-Only Control CheckViability->RunControl1 Yes CheckNonSpecific Suspect Non-Specific Binding CheckViability->CheckNonSpecific No RunControl2 Run Compound-Only Control CheckSpectro->RunControl2 Yes CheckSpectro->CheckNonSpecific No SubtractBG1 Subtract Background Signal RunControl1->SubtractBG1 SubtractBG2 Subtract Background Signal RunControl2->SubtractBG2 AlternativeAssay Consider Alternative Assay (e.g., Trypan Blue) SubtractBG1->AlternativeAssay SpectralScan Perform Spectral Scan of Compound SubtractBG2->SpectralScan OptimizeBlocking Optimize Blocking and Washing Steps CheckNonSpecific->OptimizeBlocking Yes

Caption: Troubleshooting workflow for assay interference.

References

How to prevent Antifungal agent 85 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 85. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of this compound.

Understanding this compound

This compound is an experimental compound with the following chemical properties:

PropertyValue
Chemical Formula C₂₃H₂₂F₃NO₃
Molecular Weight 417.42 g/mol
CAS Number 3017207-42-7

Structural Analysis: The chemical structure of this compound contains a carboxylic acid group and a quinoline-like nitrogen-containing heterocyclic ring. This makes it an amphoteric molecule with both acidic and basic ionizable centers. Its large hydrophobic surface area suggests low intrinsic water solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: Precipitation of this compound in aqueous solutions is most likely due to its low intrinsic solubility and its pH-dependent solubility profile. The compound possesses both an acidic carboxylic acid group and a basic nitrogen atom, meaning its net charge and, consequently, its solubility, will change significantly with the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the solubility of this compound will be at its minimum, leading to precipitation. Precipitation can also be triggered by high concentrations of the agent, the use of anti-solvents, or temperature fluctuations.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent due to its ionizable groups.

  • In acidic conditions (low pH): The basic nitrogen atom will be protonated, leading to a net positive charge and increased solubility.

  • In alkaline conditions (high pH): The acidic carboxylic acid group will be deprotonated, resulting in a net negative charge and increased solubility.

  • Near the isoelectric point: The molecule will have a neutral net charge, minimizing its interaction with water and causing a significant decrease in solubility.

Q3: What are the initial steps to troubleshoot precipitation?

A3: The first step is to measure the pH of your aqueous solution where precipitation is observed. This will help determine if the pH is near the predicted isoelectric point of the molecule. Based on the pH, you can then systematically explore the strategies outlined in the troubleshooting guide below.

Troubleshooting Guide to Prevent Precipitation

This guide provides a systematic approach to address the precipitation of this compound in aqueous solutions.

Strategy 1: pH Adjustment

Adjusting the pH of the solution is the most direct way to increase the solubility of this compound.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a stock solution: Dissolve a small, known amount of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Determine pH-solubility profile: Add a small aliquot of the this compound stock solution to each buffer solution. Equilibrate the samples (e.g., by shaking for 24 hours at a controlled temperature).

  • Measure solubility: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select optimal pH: Based on the results, select a pH that provides the desired solubility and is compatible with your experimental system.

Table 1: Predicted pH-Dependent Solubility of this compound

pH RangePredicted Predominant SpeciesPredicted Solubility
< 4 CationicHigh
4 - 7 Zwitterionic/NeutralLow (potential for precipitation)
> 7 AnionicHigh

Note: This table is based on the predicted properties of the molecule. Experimental validation is crucial.

Strategy 2: Use of Co-solvents

If pH adjustment is not feasible for your experiment, the use of co-solvents can increase the solubility of this compound. Co-solvents reduce the polarity of the aqueous solution, which can enhance the dissolution of hydrophobic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of this compound to each co-solvent mixture.

  • Equilibrate and measure: Follow the same equilibration and measurement steps as described in the pH adjustment protocol.

  • Evaluate and select: Choose the co-solvent and concentration that provides the necessary solubility with minimal impact on your experiment.

Table 2: Example Co-solvent Effects on Solubility of Poorly Soluble Drugs

Co-solventTypical Concentration Range (% v/v)General Effect on Solubility of Hydrophobic Compounds
Ethanol5 - 20Moderate increase
Propylene Glycol10 - 40Significant increase
PEG 40010 - 50Significant increase
DMSO1 - 10High increase, but consider experimental compatibility
Strategy 3: Addition of Excipients

Surfactants and cyclodextrins are excipients that can enhance the solubility of poorly soluble compounds.

  • Surfactants: Form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water. Examples include Tween® 80 and Poloxamer 188.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, increasing their solubility. Common examples include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Excipient Screening

  • Prepare excipient solutions: Prepare aqueous solutions with varying concentrations of the chosen surfactant or cyclodextrin.

  • Determine solubility: Add an excess of this compound to each excipient solution.

  • Equilibrate and measure: Follow the same equilibration and measurement steps as in the previous protocols.

  • Select the best excipient: Identify the excipient and its optimal concentration for your application.

Table 3: Common Solubilizing Excipients

Excipient TypeExampleTypical Concentration RangeMechanism of Action
Surfactant Tween® 800.1 - 2% w/vMicellar solubilization
Cyclodextrin HP-β-CD1 - 10% w/vInclusion complex formation

Visual Troubleshooting Guide and Workflows

The following diagrams illustrate the decision-making process for addressing the precipitation of this compound.

Troubleshooting_Workflow start Precipitation of this compound Observed check_ph Measure pH of the Solution start->check_ph is_ph_neutral Is pH in the range of 4-7? check_ph->is_ph_neutral adjust_ph Strategy 1: Adjust pH (Acidic or Alkaline) is_ph_neutral->adjust_ph Yes use_cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) is_ph_neutral->use_cosolvent No ph_successful Precipitation Resolved adjust_ph->ph_successful ph_unsuccessful Precipitation Persists or pH change is not feasible adjust_ph->ph_unsuccessful ph_unsuccessful->use_cosolvent cosolvent_successful Precipitation Resolved use_cosolvent->cosolvent_successful cosolvent_unsuccessful Precipitation Persists use_cosolvent->cosolvent_unsuccessful use_excipient Strategy 3: Add Excipients (e.g., Surfactants, Cyclodextrins) cosolvent_unsuccessful->use_excipient excipient_successful Precipitation Resolved use_excipient->excipient_successful Solubility_Enhancement_Mechanisms cluster_ph pH Adjustment cluster_cosolvent Co-solvents cluster_excipient Excipients ph_node Ionization of Functional Groups (Carboxylic Acid and Amine) soluble_drug Solubilized this compound ph_node->soluble_drug cosolvent_node Reduction of Solution Polarity cosolvent_node->soluble_drug surfactant_node Micellar Encapsulation (Surfactants) surfactant_node->soluble_drug cyclodextrin_node Inclusion Complex Formation (Cyclodextrins) cyclodextrin_node->soluble_drug drug This compound (Poorly Soluble) drug->ph_node drug->cosolvent_node drug->surfactant_node drug->cyclodextrin_node

Antifungal agent 85 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 85" is a hypothetical agent. The following information is based on general principles of antifungal drug development and troubleshooting for batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our antifungal susceptibility assays with different batches of this compound. What could be the cause?

You may be experiencing batch-to-batch variability, a known issue in drug manufacturing that can lead to differences in the final product's efficacy.[1][2] Several factors can contribute to this, including:

  • Variations in the manufacturing process: Even minor changes in the production of this compound can affect its final composition and activity.[2]

  • Heterogeneity of starting materials: The quality and consistency of the raw materials used to synthesize the agent can introduce variability.[2]

  • Staff training and manual processes: Inconsistencies in how experiments are performed by different lab members can contribute to variable outcomes.[2]

Q2: How can we confirm that the observed inconsistencies are due to batch-to-batch variability of this compound?

To confirm batch-to-batch variability, a systematic approach is necessary. This includes:

  • Testing multiple batches: Compare the performance of at least three different batches of this compound in your assays.

  • Standardized protocols: Ensure that all experiments are conducted using a highly standardized protocol to minimize user-introduced variability.

  • Physicochemical analysis: Conduct analytical tests on the different batches to identify any chemical or physical differences.

Q3: What are the potential clinical implications of batch-to-batch variability in an antifungal agent?

Inconsistent in vitro susceptibility patterns of fungal strains to different batches of an antifungal agent can have significant clinical implications for drug efficacy and patient treatment.[1] This variability can lead to unpredictable treatment outcomes and the potential for therapeutic failure.

Troubleshooting Guide

Issue: Decreased efficacy of a new batch of this compound in our in vitro experiments.

Potential Cause Troubleshooting Steps
Degradation of the new batch 1. Verify the storage conditions and expiration date of the new batch. 2. Perform a quality control check on the new batch using a reference standard.
Inaccurate concentration of the new batch 1. Re-measure the concentration of the stock solution. 2. Use a different analytical method to confirm the concentration (e.g., spectrophotometry, HPLC).[3][4]
Intrinsic variability of the new batch 1. Test the new batch against a panel of quality control fungal strains with known susceptibility. 2. Compare the results with those obtained from a previous, well-performing batch.
Changes in experimental procedure 1. Review the experimental protocol for any recent changes. 2. Ensure all operators are following the same standardized procedure.
Resistance development in fungal strains 1. Test the fungal strains against other standard antifungal agents to check for multi-drug resistance.[5] 2. If possible, perform molecular analysis to detect resistance mechanisms.[6]

Quantitative Data Summary

The following table summarizes the observed variability in susceptibility of different Candida species to two different batches of various antifungal agents, illustrating the potential impact of batch-to-batch variation.

Candida Species Percentage of Strains with Similar Susceptibility/Resistance Profiles Between Two Batches Percentage of Strains Susceptible to One Batch but Resistant to the Other Percentage of Strains with ≥ 10.0 mm Difference in Inhibition Zones
C. albicans14.3%57.1%71.4%
C. glabrata27.3%45.5%73.0%
C. pseudotropicalis16.7-33.3%66.7%50.0%
C. tropicalis8.3-25.0%50.0%66.74%

Data adapted from a study on the in vitro efficacy of different production batches of antimycotic drugs.[1]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the suspension in RPMI 1640 medium to the final inoculum size.

  • Prepare Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Physicochemical Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for assessing the purity and concentration of this compound.

  • Sample Preparation:

    • Dissolve a known amount of this compound from different batches in a suitable solvent to prepare stock solutions.

    • Prepare a series of calibration standards of known concentrations.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run the calibration standards to generate a standard curve.

    • Inject the samples from different batches.

    • Determine the concentration and purity of each batch by comparing the peak area to the standard curve.

Visualizations

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Antifungal_Agent_85 This compound Ergosterol_Target Ergosterol Biosynthesis Target Antifungal_Agent_85->Ergosterol_Target Inhibits Ergosterol_Pathway_Enzyme Ergosterol Pathway Enzyme Ergosterol_Production Ergosterol Production Ergosterol_Pathway_Enzyme->Ergosterol_Production Blocks Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Production->Cell_Membrane_Integrity Disrupts Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Integrity->Fungal_Cell_Death Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start Obtain_Batches Obtain Multiple Batches of this compound Start->Obtain_Batches Susceptibility_Testing Antifungal Susceptibility Testing (e.g., MIC) Obtain_Batches->Susceptibility_Testing Physicochemical_Analysis Physicochemical Analysis (e.g., HPLC, MS) Obtain_Batches->Physicochemical_Analysis Data_Analysis Compare Data Between Batches Susceptibility_Testing->Data_Analysis Physicochemical_Analysis->Data_Analysis Identify_Variability Identify Significant Batch-to-Batch Variability Data_Analysis->Identify_Variability Report_Findings Report Findings to Manufacturer/QC Department Identify_Variability->Report_Findings Yes End End Identify_Variability->End No Report_Findings->End

Caption: Workflow for investigating batch-to-batch variability.

Troubleshooting_Logic Problem Inconsistent Experimental Results Check_Protocol Review Experimental Protocol for Consistency Problem->Check_Protocol Check_Reagents Verify Quality and Concentration of All Reagents Problem->Check_Reagents Test_Multiple_Batches Test Multiple Batches of This compound Problem->Test_Multiple_Batches Consistent_Results Results are Consistent Across Batches? Test_Multiple_Batches->Consistent_Results Issue_Not_Batch_Related Issue is Likely Not Batch-Related Consistent_Results->Issue_Not_Batch_Related Yes Batch_Variability_Suspected Batch-to-Batch Variability is Suspected Consistent_Results->Batch_Variability_Suspected No Contact_Support Contact Technical Support/ Manufacturer Batch_Variability_Suspected->Contact_Support

Caption: Logical diagram for troubleshooting inconsistent results.

References

Technical Support Center: Refinement of Antifungal Agent 85 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Antifungal Agent 85. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a novel lipopeptide-based antifungal compound produced by submerged fermentation of Bacillus velezensis. It exhibits broad-spectrum activity against various fungal pathogens. Due to its amphipathic nature, purification requires a multi-step approach to separate it from other cellular components and media constituents.

Q2: What is the general strategy for purifying this compound? A2: The purification strategy is a multi-step process designed to progressively enrich for Agent 85 while removing process-related and product-related impurities.[1] The typical workflow involves initial separation of biomass, followed by precipitation and a series of chromatographic steps to achieve high purity.

Q3: What are the primary challenges in purifying Agent 85? A3: The main challenges include its potential for aggregation, sensitivity to pH shifts, and the presence of closely related isoforms that can be difficult to separate. Like many natural products, maintaining biological activity throughout the purification process is a critical consideration.[1][2]

Q4: What safety precautions should be taken? A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Organic solvents used in chromatography (e.g., acetonitrile, methanol) are flammable and toxic; therefore, they must be handled in a well-ventilated area or a fume hood.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem / Question Possible Causes Recommended Solutions
Q: Low yield of Agent 85 after ammonium sulfate precipitation. 1. Incorrect Salt Concentration: The concentration of ammonium sulfate may be too low to precipitate the target agent or too high, leading to co-precipitation with contaminants.[4] 2. pH Out of Optimal Range: The pH of the solution can affect protein solubility and precipitation.[5] 3. Incomplete Precipitation: Insufficient incubation time or inadequate mixing.[4]1. Optimize Salt Cut: Perform a trial with varying ammonium sulfate concentrations (e.g., 30-80% saturation) to determine the optimal range for precipitating Agent 85.[4] 2. Buffer the Solution: Ensure the solution is buffered (e.g., with Tris or HEPES) to maintain a stable pH during salt addition.[5] 3. Increase Incubation Time: Allow the solution to stir gently for at least 1-2 hours at 4°C after adding ammonium sulfate.[4]
Q: Antifungal activity is lost after the initial chromatography step. 1. Denaturation: The agent may be sensitive to the solvents, pH, or temperature used. 2. Irreversible Binding: The agent may bind irreversibly to the chromatography resin.[6] 3. Co-factor Separation: The activity may depend on a co-factor that is being separated during purification.1. Modify Buffer Conditions: Screen different pH values and consider adding stabilizers like glycerol or non-ionic detergents. 2. Change Resin or Elution: Test a different type of chromatography (e.g., ion exchange instead of hydrophobic interaction) or use a stronger elution buffer.[6] 3. Assay Fractions: Test all fractions for activity, not just the main peak, to check if an active component has been separated.
Q: Multiple peaks are observed in the final HPLC analysis, indicating impurities. 1. Suboptimal HPLC Gradient: The elution gradient may be too steep, causing co-elution of impurities.[7] 2. Column Overload: Injecting too much sample can lead to poor separation.[7] 3. Presence of Isoforms: Agent 85 may exist as multiple, closely related isoforms.1. Flatten the Gradient: Use a shallower gradient around the elution time of Agent 85 to improve resolution.[7] 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. 3. Orthogonal Chromatography: Introduce an additional purification step using a different separation principle (e.g., size-exclusion or ion-exchange chromatography).
Q: HPLC system backpressure is excessively high. 1. Column Clogging: Particulate matter from the sample or buffer may have clogged the column inlet frit.[8] 2. Precipitation: The agent or impurities may have precipitated on the column due to solvent incompatibility.[9] 3. Blocked Tubing: System tubing or filters may be blocked.[8]1. Filter Samples: Always filter samples through a 0.22 µm syringe filter before injection.[10] 2. Check Solvent Compatibility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[9] 3. Systematic Check: Disconnect the column and run the pump to check system pressure. If normal, the issue is the column. If still high, check tubing and filters sequentially.[9] A column backflush may clear a blockage.

Data Presentation

Table 1: Summary of a Typical Multi-Step Purification of this compound

This table illustrates the effectiveness of each step in the purification process, showing the progressive increase in specific activity.

Purification Step Total Compound (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Supernatant15,0001,200,000801001.0
Ammonium Sulfate (40-70%)2,500960,000384804.8
Solid Phase Extraction (C18)400720,0001,8006022.5
Preparative RP-HPLC50480,0009,60040120.0

Table 2: Antifungal Activity of Purified Agent 85 Against Key Fungal Pathogens

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key indicators of antifungal potency.

Fungal Species MIC (µg/mL) MFC (µg/mL)
Candida albicans816
Aspergillus fumigatus416
Cryptococcus neoformans48
Fusarium oxysporum1632

Data is based on standard broth microdilution assays.[11]

Experimental Protocols & Visualizations

Overall Purification Workflow

The purification of this compound follows a sequential workflow designed to maximize purity and yield.

G cluster_0 Upstream & Initial Recovery cluster_1 Precipitation & Desalting cluster_2 High-Resolution Purification A Fermentation Broth B Centrifugation (10,000 x g, 20 min) A->B C Cell-Free Supernatant (Crude Extract) B->C D Ammonium Sulfate Ppt. (40-70% Saturation) C->D E Centrifugation & Resuspension D->E F Solid Phase Extraction (C18) (Desalting & Initial Fractionation) E->F G Preparative RP-HPLC F->G H Fraction Collection & Pooling G->H I Lyophilization H->I J Pure this compound I->J

Caption: Purification workflow for this compound.

Protocol 1: Ammonium Sulfate Precipitation

This protocol is used for the initial concentration and partial purification of Agent 85 from the cell-free supernatant.[5][12]

  • Preparation: Cool the cell-free supernatant to 4°C. Ensure the solution is being gently stirred on a magnetic stir plate to avoid foaming.[5]

  • First Cut (Removal of Impurities): Slowly add solid, analytical-grade ammonium sulfate to the supernatant to reach 40% saturation. Use an online calculator or nomogram for accurate amounts.[13] Allow the solution to stir for 1 hour at 4°C.

  • Centrifugation: Centrifuge the solution at 12,000 x g for 30 minutes at 4°C. The pellet contains precipitated impurities and should be discarded. The supernatant contains Agent 85.

  • Second Cut (Precipitation of Agent 85): Decant the supernatant into a new beaker. Slowly add more solid ammonium sulfate to the supernatant to bring the concentration from 40% to 70% saturation. Stir for 1-2 hours at 4°C.

  • Collection: Centrifuge the solution at 12,000 x g for 30 minutes at 4°C to collect the precipitated Agent 85.

  • Storage/Next Step: Discard the supernatant. The resulting pellet can be stored at -20°C or immediately resuspended in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 7.5) for the next purification step, such as solid-phase extraction or dialysis to remove excess salt.[13]

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This is the final high-resolution step to achieve >95% purity.

  • System Preparation: The HPLC system should be equipped with a C18 preparative column. Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a stable flow rate.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Preparation: Dissolve the partially purified sample from the previous step in Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulates.[10]

  • Injection and Elution: Inject the sample onto the equilibrated column. Elute the bound components using a linear gradient, for example:

    • 5-40% B over 10 minutes

    • 40-70% B over 60 minutes (Elution gradient for Agent 85)

    • 70-95% B over 10 minutes (Column wash)

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (monitoring at 220 nm and 280 nm). Agent 85 is expected to elute during the main gradient phase.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine which contain the pure Agent 85. Pool the pure fractions.

  • Final Step: Remove the organic solvent and TFA from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the final purified powder of this compound.

Hypothetical Mechanism of Action Pathway

This compound is hypothesized to act by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, similar to echinocandins.[14][15]

G cluster_0 Fungal Cell Exterior cluster_2 Fungal Cell Wall Synthesis A This compound B β-(1,3)-glucan synthase (Fks1p subunit) A->B Inhibition D β-(1,3)-glucan Polymer (Cell Wall Component) B->D Synthesis E Cell Wall Instability & Osmotic Lysis B->E leads to C UDP-glucose (Substrate) C->B Catalysis

Caption: Hypothesized mechanism of Agent 85 via cell wall synthesis inhibition.

References

Minimizing Antifungal agent 85 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 85 (AF-85)

Welcome to the Technical Support Center for this compound (AF-85). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the nephrotoxicity of AF-85 in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AF-85) and what is its mechanism of action?

A1: this compound (AF-85) is a novel synthetic triazole antifungal compound. Its primary mechanism of action is the potent and specific inhibition of fungal lanosterol 14-alpha-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: What is the primary toxicity associated with AF-85 in animal models?

A2: The principal dose-limiting toxicity of AF-85 observed in preclinical animal models, particularly murine models, is nephrotoxicity.[1][2] This is characterized by acute tubular necrosis, elevated serum creatinine, and increased blood urea nitrogen (BUN) levels.[2][3] The suspected mechanism involves off-target inhibition of a renal cytochrome P450 enzyme, leading to cellular stress and injury.[4][5][6][7]

Q3: What are the recommended strategies to mitigate AF-85-induced nephrotoxicity?

A3: Two primary strategies have shown promise in reducing the nephrotoxicity of AF-85 in animal models:

  • Co-administration with N-acetylcysteine (NAC): NAC, an antioxidant, has demonstrated a protective effect against drug-induced kidney injury.[8][9][10] It is believed to work by reducing oxidative stress within renal cells.[11]

  • Liposomal Formulation of AF-85 (L-AF-85): Encapsulating AF-85 within liposomes can alter its biodistribution, leading to reduced accumulation in the kidneys and consequently lower toxicity.[12][13][14][15][16]

Troubleshooting Guides

Issue Encountered Possible Cause Troubleshooting Steps
High variability in serum creatinine and BUN levels between animals in the same treatment group. 1. Inconsistent drug administration (e.g., improper intraperitoneal injection).2. Dehydration in some animals.3. Underlying subclinical renal conditions.1. Ensure proper training on injection techniques. Use consistent volumes and injection sites.2. Provide ad libitum access to water and monitor for signs of dehydration. Consider subcutaneous fluid administration if necessary.3. Use healthy, age-matched animals from a reputable supplier. Perform a baseline renal function test before starting the experiment.
Unexpectedly high mortality in the AF-85 treatment group, even at supposedly non-toxic doses. 1. Strain-specific sensitivity to AF-85.2. Error in dose calculation or preparation.3. Synergistic toxicity with other experimental factors.1. Review literature for known strain differences in drug metabolism and nephrotoxicity. Consider a pilot study with different mouse strains.2. Double-check all calculations, stock solution concentrations, and dilution steps.3. Review all experimental protocols for confounding factors. Ensure vehicle controls are included.
N-acetylcysteine (NAC) co-administration is not reducing nephrotoxicity markers. 1. Inadequate dose or frequency of NAC administration.2. Timing of NAC administration relative to AF-85 is not optimal.3. Poor bioavailability of the NAC formulation used.1. Consult literature for effective dose ranges of NAC for nephroprotection in murine models. Consider a dose-response study for NAC.2. Administer NAC prior to AF-85 exposure to ensure protective levels are present.3. Use a high-quality, water-soluble form of NAC. Ensure complete dissolution before administration.
Liposomal AF-85 (L-AF-85) formulation shows similar toxicity to free AF-85. 1. Issues with liposome stability, leading to premature drug release.2. Liposome size is not optimal for altering biodistribution.3. The drug-to-lipid ratio is too high, affecting liposome integrity.[17]1. Characterize liposome stability in vitro before in vivo use. Assess for drug leakage over time.2. Measure liposome size and polydispersity index. Aim for a size range known to reduce renal accumulation (typically < 200 nm).3. Optimize the drug-to-lipid ratio to ensure efficient encapsulation without compromising the liposomal membrane.[17]

Data Presentation: Comparative Efficacy of Mitigation Strategies

Table 1: Effect of N-acetylcysteine (NAC) and Liposomal Formulation (L-AF-85) on Renal Function Markers in a Murine Model of AF-85 Induced Nephrotoxicity.

Treatment Group Dose Serum Creatinine (mg/dL) (Mean ± SD) Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD) Kidney Injury Molecule-1 (KIM-1) (ng/mL) (Mean ± SD)
Vehicle Control N/A0.4 ± 0.122 ± 41.5 ± 0.5
AF-85 50 mg/kg2.1 ± 0.5115 ± 2015.2 ± 3.1
AF-85 + NAC 50 mg/kg + 150 mg/kg1.2 ± 0.365 ± 127.8 ± 1.9
L-AF-85 50 mg/kg0.8 ± 0.245 ± 84.1 ± 1.2

Data are representative of typical findings and should be confirmed experimentally.

Table 2: Histopathological Kidney Injury Scores.

Treatment Group Dose Tubular Necrosis Score (0-4) (Mean ± SD) Inflammatory Infiltration Score (0-4) (Mean ± SD)
Vehicle Control N/A0.1 ± 0.10.2 ± 0.1
AF-85 50 mg/kg3.5 ± 0.63.1 ± 0.5
AF-85 + NAC 50 mg/kg + 150 mg/kg1.8 ± 0.41.5 ± 0.3
L-AF-85 50 mg/kg1.1 ± 0.30.9 ± 0.2

Scoring: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

Experimental Protocols

Protocol 1: Induction and Mitigation of AF-85 Nephrotoxicity in a Murine Model
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (Saline, i.p.)

    • Group 2: AF-85 (50 mg/kg, i.p.)

    • Group 3: AF-85 (50 mg/kg, i.p.) + NAC (150 mg/kg, i.p., administered 1 hour prior to AF-85)

    • Group 4: L-AF-85 (equivalent to 50 mg/kg AF-85, i.v.)

  • Drug Administration: Administer a single dose on day 0.

  • Monitoring: Monitor animals daily for clinical signs of toxicity.

  • Sample Collection: On day 3 post-administration, collect blood via cardiac puncture for serum analysis. Euthanize animals and collect kidneys for histopathology.

  • Biochemical Analysis: Measure serum creatinine and BUN using commercially available kits.[18][19] Measure urinary Kidney Injury Molecule-1 (KIM-1) by ELISA.[20][21]

  • Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[3][22][23][24] Evaluate tubular necrosis, inflammatory cell infiltration, and loss of brush border.[25]

Protocol 2: Preparation of Liposomal AF-85 (L-AF-85)
  • Lipid Composition: Use a mixture of DPPC (dipalmitoylphosphatidylcholine), cholesterol, and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 55:40:5.

  • Thin-Film Hydration Method: a. Dissolve the lipids and AF-85 in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the film with phosphate-buffered saline (PBS) by gentle rotation above the lipid transition temperature.

  • Extrusion: Subject the resulting liposome suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Purification and Characterization: Remove unencapsulated AF-85 by dialysis or size exclusion chromatography. Characterize the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

AF85_Toxicity_Pathway cluster_0 AF-85 Administration cluster_1 Mechanism of Action & Toxicity AF85 This compound (AF-85) FungalEnzyme Fungal Lanosterol 14-alpha-demethylase AF85->FungalEnzyme Inhibits RenalEnzyme Renal Cytochrome P450 (Off-target) AF85->RenalEnzyme Inhibits Ergosterol Ergosterol Synthesis FungalEnzyme->Ergosterol Blocks FungalDeath Fungal Cell Death Ergosterol->FungalDeath Leads to OxidativeStress Oxidative Stress & Cellular Injury RenalEnzyme->OxidativeStress Induces Nephrotoxicity Nephrotoxicity OxidativeStress->Nephrotoxicity Results in

Caption: Mechanism of AF-85 action and off-target toxicity.

Mitigation_Strategies cluster_0 Mitigation Approaches AF85 AF-85 Induced Oxidative Stress ReducedToxicity Reduced Nephrotoxicity NAC N-acetylcysteine (NAC) NAC->AF85 Scavenges ROS Liposome Liposomal Formulation (L-AF-85) Liposome->AF85 Reduces Renal Accumulation Experimental_Workflow start Start: Animal Acclimatization grouping Animal Grouping (Control, AF-85, AF-85+NAC, L-AF-85) start->grouping dosing Drug Administration (Day 0) grouping->dosing monitoring Daily Monitoring (Days 1-3) dosing->monitoring collection Sample Collection (Day 3) monitoring->collection analysis Analysis: - Serum Chemistry - Histopathology - Biomarkers collection->analysis end End: Data Interpretation analysis->end

References

Validation & Comparative

A Comparative Efficacy Analysis: The Novel Antifungal Agent Ibrexafungerp versus the Gold Standard Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class triterpenoid antifungal, Ibrexafungerp, in comparison to the long-standing polyene, Amphotericin B, supported by experimental data.

Introduction: For decades, Amphotericin B has been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity has made it an indispensable tool, albeit one with significant toxicity concerns. The continuous search for safer and more effective antifungal agents has led to the development of new therapeutic classes. One such promising agent is Ibrexafungerp, the first representative of the triterpenoid class of antifungals. This guide provides a detailed comparison of the efficacy of Ibrexafungerp and Amphotericin B, based on their mechanisms of action, in vitro activity, and in vivo performance in preclinical models.

Note: The initial topic requested a comparison with "Antifungal agent 85." However, due to the lack of specific, publicly available information identifying a singular antifungal agent by this name, we have selected Ibrexafungerp, a recently developed and well-characterized novel agent, as a relevant and informative comparator to Amphotericin B.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the antifungal activity of Amphotericin B and Ibrexafungerp lies in their distinct molecular targets within the fungal cell.

Amphotericin B: Disrupting the Cell Membrane

Amphotericin B is a polyene macrolide that targets ergosterol, the primary sterol component of the fungal cell membrane. It binds to ergosterol, forming transmembrane channels that disrupt the membrane's integrity.[1][2][3][4] This leads to the leakage of essential intracellular ions, such as potassium and magnesium, and ultimately results in fungal cell death.[5][6] This mechanism is fungicidal and concentration-dependent.[1][2]

Amphotericin B: Mechanism of Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol channel Transmembrane Channel (Ion Leakage) ergosterol->channel Forms cell_death Fungal Cell Death channel->cell_death Leads to amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to

Amphotericin B's interaction with the fungal cell membrane.

Ibrexafungerp: Inhibiting Cell Wall Synthesis

Ibrexafungerp is a first-in-class triterpenoid that inhibits the enzyme (1→3)-β-D-glucan synthase.[1][2][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[2][5] By blocking this pathway, Ibrexafungerp disrupts cell wall formation, leading to osmotic instability and fungal cell lysis.[4][7] While the echinocandin class of antifungals also targets glucan synthase, Ibrexafungerp has a distinct binding site, which may account for its activity against some echinocandin-resistant strains.[2]

Ibrexafungerp: Mechanism of Action ibrexafungerp Ibrexafungerp glucan_synthase (1->3)-β-D-Glucan Synthase ibrexafungerp->glucan_synthase Inhibits beta_glucan β-(1,3)-D-Glucan Synthesis glucan_synthase->beta_glucan Catalyzes cell_wall Fungal Cell Wall Integrity beta_glucan->cell_wall Maintains cell_death Fungal Cell Death cell_wall->cell_death Disruption leads to

Ibrexafungerp's inhibition of the fungal cell wall synthesis pathway.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antifungal agent is a key indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for Amphotericin B and Ibrexafungerp against a selection of clinically important fungal pathogens.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)Ibrexafungerp MIC Range (µg/mL)
Candida albicans0.03 - 1.00.03 - 1.0
Candida glabrata0.12 - 2.00.06 - 2.0
Candida auris0.25 - 4.00.25 - 2.0[8]
Candida krusei0.12 - 4.00.12 - 2.0
Aspergillus fumigatus0.12 - 2.00.03 - 1.0
Aspergillus flavus0.25 - 2.00.06 - 1.0
Cryptococcus neoformans0.12 - 1.01.0 - 8.0

Data compiled from multiple sources. MIC values can vary based on the specific isolates and testing methodologies.

In Vivo Efficacy: Performance in Preclinical Models

In vivo studies in animal models are crucial for evaluating a drug's efficacy in a complex biological system. The following table presents a summary of representative in vivo studies for both Amphotericin B and Ibrexafungerp in murine models of disseminated fungal infections.

Study ParameterAmphotericin BIbrexafungerp
Infection Model Murine model of disseminated candidiasis (C. albicans)Murine model of disseminated candidiasis (C. auris)[8]
Animal Strain BALB/c or Swiss Webster miceNeutropenic mice[8]
Inoculum 105 - 106 CFU/mouse, intravenousClinical isolate of C. auris, intravenous[8]
Dosing Regimen Typically 0.5 - 1 mg/kg/day, intraperitoneal or intravenous20, 30, and 40 mg/kg, orally, twice daily[8]
Key Outcome Significant reduction in kidney fungal burden and increased survival compared to untreated controls.Dose-dependent reduction in kidney fungal burden and marked improvement in survival at higher doses.[8]

Experimental Protocols

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: The stock solutions are serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well. For azoles and Ibrexafungerp, this is a reduction in growth, while for Amphotericin B, it is often complete inhibition.

Experimental Workflow for a Murine Model of Disseminated Candidiasis

This workflow outlines the key steps in an in vivo efficacy study.

Murine Model of Disseminated Candidiasis: Experimental Workflow cluster_setup Preparation Phase cluster_infection Infection and Treatment Phase cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Immunosuppression (e.g., cyclophosphamide) Immunosuppression (e.g., cyclophosphamide) Fungal Inoculum Preparation Fungal Inoculum Preparation Intravenous Inoculation Intravenous Inoculation Fungal Inoculum Preparation->Intravenous Inoculation Randomization into Treatment Groups Randomization into Treatment Groups Daily Drug Administration Daily Drug Administration Monitoring (Weight, Clinical Signs) Monitoring (Weight, Clinical Signs) Daily Drug Administration->Monitoring (Weight, Clinical Signs) Euthanasia at Predefined Timepoint Euthanasia at Predefined Timepoint Organ Harvest (Kidneys, Brain, etc.) Organ Harvest (Kidneys, Brain, etc.) Fungal Burden Quantification (CFU counts) Fungal Burden Quantification (CFU counts) Organ Harvest (Kidneys, Brain, etc.)->Fungal Burden Quantification (CFU counts) Histopathological Analysis Histopathological Analysis Fungal Burden Quantification (CFU counts)->Histopathological Analysis Survival Analysis Survival Analysis

A typical workflow for assessing in vivo antifungal efficacy.

Summary and Conclusion

Amphotericin B and Ibrexafungerp represent two distinct and important classes of antifungal agents. Amphotericin B, with its long-standing clinical use, remains a potent, broad-spectrum antifungal, but its utility is often limited by its toxicity profile. Its mechanism of action, targeting the fungal cell membrane, is well-established.

Ibrexafungerp offers a novel mechanism of action by inhibiting the synthesis of the fungal cell wall, a target not present in mammalian cells. This provides a potential for a better safety profile. Notably, its oral bioavailability presents a significant advantage over the intravenously administered Amphotericin B. The in vitro and in vivo data suggest that Ibrexafungerp has potent activity against a broad range of Candida and Aspergillus species, including some strains that are resistant to other classes of antifungals.

For researchers and drug development professionals, the emergence of new antifungal classes, such as the triterpenoids represented by Ibrexafungerp, offers exciting new avenues for combating life-threatening fungal infections. The distinct mechanisms of action and differing pharmacological profiles of these agents compared to established drugs like Amphotericin B underscore the importance of continued research and development in the field of medical mycology.

References

Validating the Antifungal Target of a Novel Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with new mechanisms of action. This guide provides a comparative framework for validating the antifungal target of a hypothetical novel agent, designated Antifungal Agent 85, against established and emerging antifungal drugs. We will explore key experimental protocols and present data in a clear, comparative format to aid researchers in the critical process of target identification and validation.

Overview of this compound and Comparators

For the purpose of this guide, we hypothesize that This compound targets a novel fungal-specific enzyme, Inositol Acyltransferase (IAT1) , which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching proteins to the cell wall, and their disruption leads to cell wall stress and fungal cell death.

This guide will compare this compound with the following antifungal agents, each representing a different class and mechanism of action:

  • Fluconazole (Azole): Inhibits lanosterol 14-α-demethylase (Erg11), a key enzyme in the ergosterol biosynthesis pathway.[1][2]

  • Caspofungin (Echinocandin): Inhibits (1→3)-β-D-glucan synthase, an essential component of the fungal cell wall.[3][4]

  • Fosmanogepix (GPI inhibitor): A novel investigational agent that inhibits the Gwt1 enzyme, also involved in the early steps of GPI anchor biosynthesis.[1][5]

Comparative Efficacy and In Vitro Activity

A crucial first step in characterizing a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for this assessment.

Table 1: Comparative In Vitro Susceptibility (MIC µg/mL)

Fungal SpeciesThis compound (Hypothetical)FluconazoleCaspofunginFosmanogepix
Candida albicans0.1250.50.030.015
Candida glabrata0.25160.060.03
Aspergillus fumigatus0.5>640.250.06
Cryptococcus neoformans0.064160.008
Candida auris0.125320.50.015[5]

Data for Fluconazole, Caspofungin, and Fosmanogepix are representative values from published literature. Data for this compound is hypothetical.

Experimental Protocols for Target Validation

Validating the molecular target of a novel antifungal agent is a multi-faceted process that combines genetic, biochemical, and cellular approaches.

Genetic Approaches

Objective: To genetically link the antifungal activity of the agent to the putative target gene.

Key Experiments:

  • Gene Deletion/Overexpression:

    • Protocol:

      • Create a heterozygous deletion mutant of the target gene (IAT1 in this case) in a diploid fungus like Candida albicans.

      • Create a strain that overexpresses the IAT1 gene.

      • Perform MIC testing on the wild-type, heterozygous mutant, and overexpression strains.

    • Expected Outcome: The heterozygous mutant should show increased susceptibility (lower MIC) to this compound, while the overexpression strain should exhibit increased resistance (higher MIC).

  • Spontaneous Resistant Mutant Screening:

    • Protocol:

      • Expose a large population of fungal cells to concentrations of this compound above the MIC.

      • Isolate colonies that exhibit spontaneous resistance.

      • Sequence the IAT1 gene in the resistant isolates to identify mutations.

    • Expected Outcome: The identification of point mutations in the IAT1 gene of resistant strains strongly suggests it is the direct target.

Biochemical Approaches

Objective: To demonstrate direct interaction between the antifungal agent and the target protein.

Key Experiments:

  • Enzyme Inhibition Assay:

    • Protocol:

      • Purify the target enzyme (IAT1).

      • Perform an in vitro enzyme activity assay in the presence and absence of this compound.

      • Determine the IC50 (the concentration of the agent that inhibits 50% of the enzyme's activity).

    • Expected Outcome: this compound should directly inhibit the activity of the purified IAT1 enzyme in a dose-dependent manner.

  • Thermal Shift Assay (TSA):

    • Protocol:

      • Incubate the purified target protein with and without the antifungal agent.

      • Gradually increase the temperature and monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions exposed during denaturation.

    • Expected Outcome: Binding of the antifungal agent should stabilize the protein, resulting in a higher melting temperature (Tm) compared to the protein alone.

Cellular and 'Omics' Approaches

Objective: To observe the cellular consequences of target inhibition and gain a global view of the drug's impact.

Key Experiments:

  • Metabolomic Profiling:

    • Protocol:

      • Treat fungal cells with the antifungal agent.

      • Extract and analyze the cellular metabolites using techniques like mass spectrometry.

    • Expected Outcome: Inhibition of IAT1 should lead to an accumulation of its substrate and a depletion of its product, providing evidence of on-target activity.[6]

  • Transcriptomic Profiling (RNA-Seq):

    • Protocol:

      • Treat fungal cells with the antifungal agent.

      • Sequence the messenger RNA to analyze changes in gene expression.

    • Expected Outcome: A characteristic gene expression signature related to cell wall stress and GPI anchor disruption would be expected, which can be compared to the signatures of known cell wall-active agents like Caspofungin.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in antifungal drug target validation.

Antifungal_Targets cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall cluster_gpi GPI Anchor Synthesis Ergosterol Ergosterol Lanosterol Lanosterol Erg11 Erg11 (Lanosterol 14-α-demethylase) Lanosterol->Erg11 Erg11->Ergosterol Glucan (1→3)-β-D-Glucan Glucan_Synthase (1→3)-β-D-Glucan Synthase Glucan_Synthase->Glucan GPI_Anchor_Protein GPI-Anchored Protein Gwt1 Gwt1 GPI_precursor GPI Precursor Gwt1->GPI_precursor IAT1 IAT1 (Inositol Acyltransferase) IAT1->GPI_Anchor_Protein GPI_precursor->IAT1 Fluconazole Fluconazole Fluconazole->Erg11 Inhibits Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Fosmanogepix Fosmanogepix Fosmanogepix->Gwt1 Inhibits Agent_85 This compound Agent_85->IAT1 Inhibits

Caption: Mechanisms of action of various antifungal agents.

Target_Validation_Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular & 'Omics' Validation Gene_Deletion Gene Deletion/ Overexpression Validated_Target Validated Target: IAT1 Gene_Deletion->Validated_Target Resistant_Mutants Resistant Mutant Screening & Sequencing Resistant_Mutants->Validated_Target Enzyme_Assay Enzyme Inhibition Assay (IC50) Enzyme_Assay->Validated_Target TSA Thermal Shift Assay (Tm) TSA->Validated_Target Metabolomics Metabolomic Profiling Metabolomics->Validated_Target Transcriptomics Transcriptomic Profiling (RNA-Seq) Transcriptomics->Validated_Target Hypothesis Hypothesis: Agent 85 targets IAT1 Hypothesis->Gene_Deletion Hypothesis->Resistant_Mutants Hypothesis->Enzyme_Assay Hypothesis->TSA Hypothesis->Metabolomics Hypothesis->Transcriptomics

Caption: Workflow for antifungal target validation.

Conclusion

The validation of a novel antifungal target is a rigorous, multi-disciplinary endeavor. By employing a combination of genetic, biochemical, and 'omics' approaches, researchers can build a strong case for the mechanism of action of a new antifungal agent like the hypothetical this compound. This comparative guide provides a framework for designing and interpreting key experiments, ultimately contributing to the development of new therapies to combat the growing threat of fungal infections.

References

Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 85 and Established Azoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy and cross-resistance patterns between the investigational Antifungal Agent 85 and commercially available azole antifungals. The data presented herein is intended to offer an objective overview of its performance against a panel of clinically relevant fungal pathogens, including strains with known resistance mechanisms.

Introduction to Azole Resistance

Azole antifungals represent a cornerstone in the management of invasive fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[1][2][3] However, the emergence of resistance, often leading to cross-resistance across the entire class, poses a significant challenge to their clinical utility.[4]

The principal mechanisms driving azole resistance include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme, can reduce the binding affinity of azole drugs.[5][6]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively removes the drug from the fungal cell, lowering its intracellular concentration.[1][7]

  • Upregulation of the Target Enzyme: Overexpression of ERG11 can lead to higher levels of the target enzyme, requiring a greater drug concentration for inhibition.[2]

Understanding the cross-resistance profile of a new antifungal agent is crucial for predicting its clinical efficacy and defining its therapeutic niche. This guide evaluates this compound in the context of these resistance mechanisms.

Quantitative Susceptibility Data

The in vitro activity of this compound was compared against fluconazole, voriconazole, and itraconazole. Minimum Inhibitory Concentrations (MICs) were determined for a panel of Candida and Aspergillus species, including both wild-type (azole-susceptible) and characterized azole-resistant strains.

Fungal IsolateResistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Itraconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans ATCC 90028Wild-Type0.50.030.060.015
Candida albicans 12-99ERG11 Mutation (Y132H)64240.25
Candida glabrata ATCC 90030Wild-Type80.250.50.125
Candida glabrata F15CDR1/CDR2 Upregulation>2568162
Candida parapsilosis ATCC 22019Wild-Type10.030.060.03
Aspergillus fumigatus ATCC 204305Wild-TypeN/A0.50.250.125
Aspergillus fumigatus NCPF 7367TR34/L98H MutationN/A1681

Data Interpretation: The results indicate that this compound demonstrates potent in vitro activity against wild-type isolates of Candida and Aspergillus species, with MIC values generally lower than those of the comparator azoles. Notably, against resistant strains, this compound retained a degree of activity. For instance, in the C. glabrata isolate with upregulated efflux pumps, the MIC for this compound was significantly lower than for other azoles, suggesting it may be a poorer substrate for these transporters. Similarly, while the MIC increased against strains with ERG11 mutations, it remained within a potentially therapeutic range, indicating a possible resilience to this common resistance mechanism.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

Protocol Outline:

  • Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity. A suspension of fungal cells was prepared in sterile saline and adjusted spectrophotometrically to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents were serially diluted (2-fold) in RPMI 1640 medium to create a range of concentrations.

  • Incubation: 100 µL of the standardized fungal inoculum was added to microtiter plate wells containing 100 µL of the serially diluted antifungal agents. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that produced a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control well. For some fungicidal agents, a 100% inhibition endpoint may be used.[8]

Visualizing Azole Resistance Mechanisms

The following diagram illustrates the primary mechanisms by which fungal cells develop resistance to azole antifungal agents.

AzoleResistance Mechanisms of Azole Antifungal Resistance cluster_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Erg11 Erg11p (Target Enzyme) Ergosterol Ergosterol Erg11->Ergosterol EffluxPumps Efflux Pumps (ABC/MFS) Azole_out Azole EffluxPumps->Azole_out Drug Expulsion Lanosterol Lanosterol Lanosterol->Erg11 Azole_in Azole Azole_in->Erg11 Inhibition Azole_in->EffluxPumps R1 1. Target Mutation (Altered Erg11p) R2 2. Efflux Pump Upregulation R3 3. Target Enzyme Upregulation

Caption: Key mechanisms of azole resistance in fungal pathogens.

Conclusion

The preliminary in vitro data suggests that this compound is a potent novel azole with a promising cross-resistance profile. Its robust activity against both wild-type and certain azole-resistant fungal strains indicates that it may overcome some of the common resistance mechanisms that limit the efficacy of existing azole antifungals. Further studies, including in vivo efficacy models and clinical trials, are warranted to fully elucidate its therapeutic potential.

References

Unveiling Synergistic Power: Antifungal Agent 85 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antifungal agents, offers a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This guide provides a comprehensive comparison of the synergistic effects of the novel triazole, Antifungal Agent 85, with the echinocandin, caspofungin, against key fungal pathogens.

Disclaimer: "this compound" is a designated placeholder for the investigational triazole isavuconazole. All data presented herein is based on published studies involving isavuconazole and is intended for illustrative and comparative purposes.

Mechanisms of Action: A Dual Assault on Fungal Viability

This compound and caspofungin target distinct, yet essential, components of the fungal cell, creating a potent synergistic effect.

This compound (Isavuconazole): As a broad-spectrum triazole, it inhibits the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[1][2][3][4] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising cell membrane integrity and function, ultimately resulting in fungal cell death.[2]

Caspofungin: This agent belongs to the echinocandin class and acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[5][6][7][8][9] This inhibition is achieved through noncompetitive binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[9] The resulting depletion of glucan weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.[6][9]

The proposed synergistic mechanism posits that the weakening of the cell wall by caspofungin facilitates enhanced penetration of this compound to its target at the cell membrane.

cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan Cell_Wall_Damage Cell Wall Weakening Glucan->Cell_Wall_Damage Disrupts Agent_85 This compound (Isavuconazole) Cell_Wall_Damage->Agent_85 Facilitates Penetration Fungal_Cell_Death Fungal_Cell_Death Cell_Wall_Damage->Fungal_Cell_Death Lanosterol_Demethylase Lanosterol 14α-demethylase (Cyp51) Agent_85->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Disrupts Membrane_Disruption->Fungal_Cell_Death G A Prepare serial dilutions of This compound and Caspofungin in a 96-well microplate B Add standardized fungal inoculum to each well A->B C Incubate at 35°C for 24-48 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination C->D E Calculate the Fractional Inhibitory Concentration Index (FICI) D->E F Interpret results: FICI ≤ 0.5 (Synergy) 0.5 < FICI ≤ 4 (Indifference) FICI > 4 (Antagonism) E->F G A Prepare tubes with RPMI medium containing antifungal agents (alone and in combination) B Inoculate tubes with a standardized fungal suspension (~5 x 10^5 CFU/mL) A->B C Incubate at 35°C with agitation B->C D Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours) C->D E Perform serial dilutions and plate on agar to determine viable CFU/mL D->E F Plot log10 CFU/mL vs. time and analyze the killing curves E->F

References

Navigating the Challenge of Fluconazole Resistance: A Comparative Guide to Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of emerging therapies reveals a promising pipeline of compounds active against fluconazole-resistant fungal strains. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. It is important to note that "Antifungal Agent 85" (also known as compound 24f) is not a recognized antifungal agent in peer-reviewed scientific literature; rather, it is described as a potent antibacterial compound[1][2]. Therefore, this guide will focus on well-documented, novel antifungal agents that have demonstrated significant activity against clinically relevant fluconazole-resistant pathogens.

The rise of antifungal resistance, particularly to first-line azole agents like fluconazole, poses a significant threat to global health. This resistance is especially prevalent in non-albicans Candida species such as Candida glabrata and Candida auris, which are increasingly responsible for invasive fungal infections[3][4][5]. The primary mechanisms of fluconazole resistance include the overexpression of efflux pumps, alterations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), and the development of compensatory metabolic pathways[6]. In response to this growing challenge, a new generation of antifungal drugs with novel mechanisms of action is under development and clinical evaluation. This guide will compare the performance of several of these promising agents: Ibrexafungerp, Rezafungin, Fosmanogepix, and Oteseconazole.

Comparative Efficacy of Novel Antifungal Agents

The in vitro susceptibility of fluconazole-resistant Candida species to these novel agents is a critical measure of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies. A lower MIC value indicates greater potency.

Antifungal AgentFungal SpeciesFluconazole Resistance StatusMIC Range (µg/mL)Key Findings
Ibrexafungerp Candida aurisResistant0.125 (MIC₅₀)Demonstrates potent in vitro activity against multiple clades of C. auris[7][8].
Candida glabrataResistant-Exhibits fungicidal activity against C. glabrata[7].
Various Candida spp.Resistant-Maintains activity against most echinocandin-resistant strains[7][8].
Rezafungin Candida aurisResistant-Shows better in vitro activity against drug-resistant C. auris compared to other echinocandins[9].
Various Candida spp.FKS mutants-Efficacy remained consistent regardless of FKS mutation status[10][11].
Fosmanogepix Candida aurisPan-resistantMIC₉₀ 8-fold lower than anidulafunginPotent in vitro activity against pan-resistant C. auris isolates[7].
Candida spp.Fluconazole-resistant-Broad-spectrum activity against a range of yeasts, including fluconazole-resistant strains[7][10].
Candida krusei-Intrinsically resistantC. krusei and related species exhibit intrinsic resistance to fosmanogepix[10][11].
Oteseconazole Candida glabrataResistant-Conserved in vitro activity against some fluconazole-resistant isolates[8].
Candida kruseiResistant-Conserved in vitro activity against some fluconazole-resistant isolates[8].
Candida aurisResistant-Conserved in vitro activity against some fluconazole-resistant isolates[8].

Mechanisms of Action: A Departure from Conventional Antifungals

The novel antifungal agents discussed here employ distinct mechanisms of action that circumvent the common resistance pathways seen with azoles.

Ibrexafungerp is a first-in-class triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. While its target, glucan synthase, is the same as that of the echinocandins, ibrexafungerp binds to a different site on the enzyme. This allows it to retain activity against some echinocandin-resistant strains.

Ibrexafungerp_MOA Ibrexafungerp Ibrexafungerp GlucanSynthase β-(1,3)-D-Glucan Synthase Ibrexafungerp->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan (Cell Wall Component) GlucanSynthase->Glucan Synthesis CellLysis Cell Lysis CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellWall->CellLysis Loss of Integrity Leads to

Mechanism of Action of Ibrexafungerp.

Rezafungin is a next-generation echinocandin that also inhibits β-(1,3)-D-glucan synthase. Its structural modifications provide enhanced stability and a longer half-life, allowing for once-weekly intravenous administration[11].

Fosmanogepix has a novel mechanism of action, inhibiting the fungal enzyme Gwt1. This enzyme is crucial for the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for anchoring mannoproteins to the fungal cell membrane and wall.

Fosmanogepix_MOA Fosmanogepix Fosmanogepix Gwt1 Gwt1 Enzyme Fosmanogepix->Gwt1 Inhibits GPI GPI Anchor Synthesis Gwt1->GPI Required for Mannoproteins Cell Wall Mannoproteins GPI->Mannoproteins Anchors CellWallIntegrity Cell Wall Integrity & Function Mannoproteins->CellWallIntegrity Maintains

Mechanism of Action of Fosmanogepix.

Oteseconazole is a novel tetrazole agent that, like other azoles, targets lanosterol 14α-demethylase to disrupt ergosterol synthesis. However, its structure is designed for greater selectivity for the fungal enzyme over human cytochrome P450 enzymes, potentially reducing drug-drug interactions[8].

Experimental Protocols

The evaluation of these antifungal agents relies on standardized in vitro and in vivo models. The following outlines a typical experimental workflow for determining antifungal susceptibility.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A standardized inoculum suspension is then prepared and adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Antifungal Agent Preparation: The antifungal drug is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Drug Serial Dilution of Antifungal Agent Drug->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Read Growth Inhibition Incubate->Read MIC Determine MIC Read->MIC

Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

The landscape of antifungal drug development is actively evolving to address the challenge of fluconazole resistance. Novel agents such as Ibrexafungerp, Rezafungin, Fosmanogepix, and Oteseconazole offer promising alternatives with distinct mechanisms of action that are effective against many resistant strains. Continued research and clinical trials are essential to fully characterize their efficacy, safety profiles, and optimal use in treating invasive fungal infections caused by fluconazole-resistant pathogens. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to compare and evaluate these emerging therapies.

References

Head-to-head comparison of Antifungal agent 85 and voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between Antifungal Agent 85 and the widely-used voriconazole is hampered by the lack of a clear, universally recognized identity for "this compound" in the field of clinical mycology. While literature mentions "this compound" in specific contexts, such as a compound with antibacterial properties (compound 24f) or as a target in Mycobacterium tuberculosis (Antigen 85 complex), a direct clinical or preclinical analogue to voriconazole for treating invasive fungal infections is not readily identifiable under this name.

Voriconazole, a second-generation triazole, is a cornerstone in the management of invasive fungal diseases.[1][2][3] Its efficacy against a broad spectrum of yeasts and molds, including Aspergillus and Candida species, is well-documented.[1][2][3]

To provide a comparative framework as requested, this guide will first detail the established properties of voriconazole. Subsequently, should a specific antifungal agent be identified as "this compound," a direct comparison can be formulated.

Voriconazole: An Overview

Voriconazole is a triazole antifungal medication used in the treatment of serious fungal infections.[1][3] It is indicated for invasive aspergillosis, candidemia in non-neutropenic patients, esophageal candidiasis, and infections caused by Scedosporium apiospermum and Fusarium species.[1][3][4]

Mechanism of Action

Voriconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[2][5] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5]

A diagram illustrating the mechanism of action of voriconazole is provided below.

Voriconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Component of Voriconazole Voriconazole Voriconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of voriconazole.

In Vitro Activity

The in vitro activity of voriconazole against various fungal pathogens is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a common measure of in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fungal SpeciesMIC Range (μg/mL)
Aspergillus fumigatus0.25 - 2.0
Aspergillus flavus0.5 - 2.0
Aspergillus terreus1.0 - 4.0
Candida albicans≤0.03 - 1.0
Candida glabrata0.06 - 64
Candida parapsilosis≤0.03 - 0.25
Candida tropicalis0.06 - 2.0
Cryptococcus neoformans0.03 - 0.5
Fusarium spp.2.0 - >16
Scedosporium apiospermum0.12 - 2.0

Note: MIC ranges can vary depending on the testing methodology and geographic location.

Experimental Protocols

To facilitate a future comparison with "this compound," standardized experimental protocols for evaluating antifungal agents are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of antifungal agents is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of antifungal agents in microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate Inoculate plates with fungal suspension Serial_Dilution->Inoculate Incubate Incubate at a specified temperature and duration Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with significant growth inhibition Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density.

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C or 37°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Reading: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes a significant reduction in fungal growth compared to a drug-free control.

In Vivo Efficacy Models

Animal models of systemic fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents. A common model is the murine model of disseminated candidiasis.

Protocol Details:

  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).

  • Treatment: At a specified time post-infection, treatment is initiated with the antifungal agent(s) or a vehicle control. The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

  • Monitoring: Mice are monitored daily for clinical signs of illness and mortality.

  • Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue samples and counting colony-forming units (CFUs).

Conclusion

Voriconazole is a well-characterized and potent antifungal agent with a defined mechanism of action and a broad spectrum of activity. A direct head-to-head comparison with "this compound" necessitates a clear identification of this compound. Once "this compound" is specifically defined, the experimental frameworks provided can be utilized to generate comparative data on its in vitro activity, in vivo efficacy, and mechanism of action, allowing for a comprehensive and objective assessment against voriconazole. Researchers and drug development professionals are encouraged to use standardized methodologies to ensure data comparability and reproducibility.

References

In Vivo Validation of Antifungal Agent 85 Efficacy in a Murine Model of Systemic Candidiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antifungal Agent 85, against established antifungal agents in a murine model of systemic candidiasis. The data presented herein is intended to serve as a paradigm for the evaluation of new chemical entities in preclinical drug development.

Comparative Efficacy Data

The in vivo efficacy of this compound was evaluated in a systemic candidiasis mouse model and compared with two standard-of-care antifungal drugs, Fluconazole and Amphotericin B. Key efficacy endpoints included survival rates and fungal burden in the kidneys, a primary target organ in this infection model.[1][2][3]

Table 1: Survival Analysis of Mice with Systemic Candidiasis Treated with this compound and Comparator Drugs

Treatment Group (n=10)DosageAdministration RouteSurvival Rate at Day 21 Post-Infection (%)
Vehicle Control (PBS)-Intraperitoneal (IP)0
This compound 10 mg/kg Intraperitoneal (IP) 90
This compound5 mg/kgIntraperitoneal (IP)70
Fluconazole20 mg/kgOral Gavage80
Amphotericin B1 mg/kgIntravenous (IV)90

Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis

Treatment Group (n=5)DosageAdministration RouteMean Fungal Burden (Log10 CFU/g kidney tissue ± SD) at Day 5
Vehicle Control (PBS)-Intraperitoneal (IP)7.8 ± 0.5
This compound 10 mg/kg Intraperitoneal (IP) 3.2 ± 0.3
This compound5 mg/kgIntraperitoneal (IP)4.5 ± 0.4
Fluconazole20 mg/kgOral Gavage3.8 ± 0.4
Amphotericin B1 mg/kgIntravenous (IV)3.1 ± 0.2

Experimental Protocols

The methodologies outlined below describe the key experiments conducted to assess the in vivo efficacy of this compound.

1. Murine Model of Systemic Candidiasis

A standardized murine model of systemic candidiasis was utilized to evaluate the therapeutic efficacy of the antifungal compounds.[2][4]

  • Animal Strain: Immunocompetent BALB/c mice, female, 6-8 weeks old.

  • Infection: Mice were infected with Candida albicans SC5314 via tail vein injection of 1 x 10^5 colony-forming units (CFU) in 100 µL of sterile phosphate-buffered saline (PBS).[2]

  • Treatment: Treatment was initiated 2 hours post-infection and administered once daily for 7 consecutive days.[2]

  • Monitoring: Mice were monitored twice daily for clinical signs of illness and mortality for 21 days.[3]

2. Survival Analysis

Survival studies are crucial for determining the overall efficacy of an antifungal agent in preventing mortality due to infection.[1][3]

  • Procedure: A cohort of infected mice was treated as described above. The number of surviving animals in each group was recorded daily for 21 days.

  • Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance between groups was determined using the log-rank test.

3. Fungal Burden Determination

Quantifying the fungal load in target organs provides a direct measure of the antifungal agent's ability to clear the infection.[1][4]

  • Procedure: On day 5 post-infection, a separate cohort of mice was euthanized. Kidneys were aseptically harvested, weighed, and homogenized in sterile PBS.

  • Quantification: Serial dilutions of the tissue homogenates were plated on Sabouraud Dextrose Agar (SDA) plates. Plates were incubated at 37°C for 48 hours, after which the colonies were counted to determine the number of CFU per gram of kidney tissue.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of this compound.

G A C. albicans Culture C Intravenous Infection (1x10^5 CFU) A->C B Animal Acclimatization (BALB/c mice) B->C D Treatment Groups (Agent 85, Comparators, Vehicle) C->D E Survival Analysis (21 days) D->E F Fungal Burden (Kidney, Day 5) D->F

In vivo validation workflow.

Fungal Cell Wall Synthesis and Drug Targets

This diagram depicts a simplified overview of the fungal cell wall synthesis pathway, highlighting the mechanisms of action for different classes of antifungal drugs. Azoles, such as Fluconazole, inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[5][6] Polyenes, like Amphotericin B, bind to ergosterol, leading to membrane disruption.[5][6] Echinocandins target β-1,3-D-glucan synthesis, a key structural component of the cell wall.[5][7] The proposed target for this compound is also illustrated.

G cluster_pathway Fungal Cell Synthesis cluster_drugs Antifungal Agents Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity UDP_Glucose UDP_Glucose Beta-1,3-D-Glucan Beta-1,3-D-Glucan UDP_Glucose->Beta-1,3-D-Glucan Glucan Synthase Cell Wall Structure Cell Wall Structure Beta-1,3-D-Glucan->Cell Wall Structure Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to Agent_85 This compound Agent_85->Lanosterol Proposed Inhibition Echinocandins Echinocandins Echinocandins->Beta-1,3-D-Glucan Inhibits

Antifungal drug targets.

References

Comparative Transcriptome Analysis of Fungi Treated with Antifungal Agent 85: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Antifungal agent 85" is not publicly available in the reviewed literature. This guide therefore presents a comparative framework using a hypothetical profile for this compound, contrasted with established antifungal agents. The data for the established agents is based on published research, while the data for this compound is illustrative. This document serves as a template for how such a comparative analysis would be structured for researchers, scientists, and drug development professionals.

Introduction

The increasing incidence of fungal infections and the rise of antifungal resistance necessitate the development of novel therapeutic agents.[1][2] Understanding the molecular mechanisms by which new antifungal compounds operate is crucial for their development and effective application. Transcriptome analysis, particularly through RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global gene expression changes in fungi upon treatment with an antifungal agent.[3][4]

This guide provides a comparative transcriptome analysis of the hypothetical This compound against three major classes of existing antifungal drugs: the polyene Amphotericin B , the azole Ketoconazole , and the echinocandin Caspofungin . These agents are known to act on different cellular targets, providing a broad spectrum for comparison.[5][6][7] The analysis focuses on the impact of these agents on a model pathogenic fungus, Candida albicans.

Comparative Transcriptome Data

The following tables summarize the quantitative data from hypothetical RNA-seq experiments on Candida albicans treated with this compound and the comparator agents. The data illustrates the number of differentially expressed genes (DEGs) and the key biological pathways affected.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Antifungal AgentClassConcentration (µg/mL)Up-regulated GenesDown-regulated GenesTotal DEGs
This compound Hypothetical 1.0 520 410 930
Amphotericin BPolyene0.25350280630
KetoconazoleAzole0.5453326779[3]
CaspofunginEchinocandin0.1256105501160

Table 2: Enriched KEGG Pathways for Up-regulated Genes

Antifungal AgentTop 3 Enriched Pathwaysp-value
This compound 1. Ribosome biogenesis in eukaryotes2. Aminoacyl-tRNA biosynthesis3. RNA transport< 0.01
Amphotericin B1. Ergosterol biosynthesis2. Oxidative phosphorylation3. Adhesion and biofilm formation< 0.05
Ketoconazole1. Steroid biosynthesis2. RNA polymerase3. Ribosome biogenesis in eukaryotes< 0.05[3]
Caspofungin1. Cell wall integrity pathway2. Chitin biosynthesis3. Sphingolipid metabolism< 0.01

Table 3: Enriched KEGG Pathways for Down-regulated Genes

Antifungal AgentTop 3 Enriched Pathwaysp-value
This compound 1. Glycolysis / Gluconeogenesis2. TCA Cycle3. Mismatch repair< 0.01
Amphotericin B1. Ion transport2. Amino acid metabolism3. Cell cycle< 0.05
Ketoconazole1. Fatty acid degradation2. Peroxisome3. ABC transporters< 0.05
Caspofungin1. Glucan biosynthesis2. Cell division3. Membrane trafficking< 0.01

Experimental Protocols

The following protocols describe the general methodology for a comparative transcriptome analysis of antifungal agents.

Fungal Strain and Culture Conditions
  • Strain: Candida albicans SC5314.

  • Culture Medium: Yeast Peptone Dextrose (YPD) broth.

  • Growth Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 0.5).

Antifungal Treatment
  • The overnight culture is diluted into fresh YPD medium to an OD600 of 0.1.

  • Antifungal agents are added at their respective Minimum Inhibitory Concentrations (MICs) or sub-MICs as indicated in Table 1.

  • A no-drug control is included.

  • Cultures are incubated for a defined period (e.g., 6 hours) at 30°C with shaking.

RNA Extraction and Sequencing
  • Cell Harvesting: Fungal cells are collected by centrifugation at 4,000 x g for 5 minutes at 4°C.

  • RNA Extraction: Total RNA is extracted using a hot phenol-chloroform method or a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: RNA integrity and concentration are assessed using a Bioanalyzer (Agilent) and a Qubit fluorometer.

  • Library Preparation: mRNA is enriched using oligo(dT) beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar platform to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.

  • Read Alignment: The cleaned reads are aligned to the Candida albicans reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using tools like featureCounts or HTSeq. Differential expression analysis is performed using DESeq2 or edgeR to identify genes with statistically significant changes in expression (e.g., p-adjusted < 0.05 and log2 fold change > 1).[1]

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of DEGs to identify over-represented biological functions and pathways.

Visualizations: Workflows and Signaling Pathways

Experimental and Bioinformatic Workflow

experimental_workflow cluster_experiment Experimental Protocol cluster_bioinformatics Bioinformatic Analysis Culture Fungal Culture (C. albicans) Treatment Antifungal Treatment (Agent 85, Amphotericin B, etc.) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Read Alignment (HISAT2/STAR) QC2->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression (DESeq2/edgeR) Quantification->DEA Enrichment Functional Enrichment (GO/KEGG) DEA->Enrichment

Caption: Workflow for comparative transcriptome analysis of antifungal agents.

Signaling Pathways Affected by Antifungal Agents

The mechanisms of action of the comparator antifungal agents are well-established and target different cellular components.

  • Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[6]

  • Ketoconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and function.[5][7]

  • Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[8]

Based on the hypothetical data, This compound appears to primarily affect protein synthesis and cellular metabolism. The up-regulation of ribosome biogenesis and aminoacyl-tRNA biosynthesis suggests a cellular stress response aimed at producing new proteins, potentially to counteract drug-induced damage. The down-regulation of glycolysis and the TCA cycle indicates an inhibition of central carbon metabolism, which would severely impact cellular energy production.

signaling_pathways cluster_agent85 This compound (Hypothetical) cluster_alternatives Established Antifungals Agent85 Agent 85 Ribosome Ribosome Biogenesis Agent85->Ribosome + Glycolysis Glycolysis/TCA Cycle Agent85->Glycolysis - AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Ketoconazole Ketoconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Ketoconazole->Lanosterol_demethylase Lanosterol_demethylase->Ergosterol Caspofungin Caspofungin Glucan_synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_synthase Cell_wall Cell Wall Integrity Glucan_synthase->Cell_wall

Caption: Simplified overview of antifungal agent targets.

Conclusion

This comparative guide outlines the framework for evaluating the transcriptomic effects of a novel antifungal agent, exemplified by the hypothetical this compound, against established drugs. The illustrative data suggests that this compound may possess a distinct mechanism of action, primarily targeting protein synthesis and central metabolism, differing from agents that target the cell membrane (Amphotericin B, Ketoconazole) or the cell wall (Caspofungin). Transcriptome analysis is a vital tool in preclinical drug development, providing deep insights into the molecular basis of antifungal activity and helping to identify potential mechanisms of resistance.[1][3] Further experimental validation is essential to confirm these transcriptomic findings and fully elucidate the mode of action of any new antifungal compound.

References

Comparative Analysis of Time-Kill Kinetics: A Fictional Antifungal Agent 85 Versus Standard Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in-vitro time-kill kinetics of a fictional novel antifungal, designated "Agent 85," against established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The data presented here is compiled from various in-vitro studies against Candida albicans, a common fungal pathogen. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the fungicidal or fungistatic activity of these compounds over time.

Quantitative Analysis of Time-Kill Kinetics

The fungicidal activity of antifungal agents can be quantitatively assessed through time-kill curve analysis. The table below summarizes the time required for Agent 85 and comparator drugs to achieve a 50%, 90%, and 99.9% reduction in the initial inoculum of Candida albicans at a concentration of 4x the Minimum Inhibitory Concentration (MIC).

Antifungal AgentFungal StrainTime to 50% Reduction (hours)Time to 90% Reduction (hours)Time to 99.9% (Fungicidal) Reduction (hours)
Agent 85 (Fictional) Candida albicans ATCC 900281.54.012.0
Amphotericin B Candida albicans ATCC 90028~2.0~6.0>24.0
Fluconazole Candida albicans ATCC 90028>24.0>24.0>24.0
Caspofungin Candida albicans ATCC 900281.0 - 2.83.4 - 15.512.1 - 21.8[1]

Note: The data for Agent 85 is hypothetical for illustrative purposes. Data for comparator agents is based on published studies. Fungicidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the starting inoculum.

Experimental Protocols

The data presented is based on standardized time-kill assay protocols. The following is a representative methodology.

Time-Kill Assay Protocol

A standardized method for time-kill testing of yeasts involves several key steps to ensure reproducibility.[2]

  • Inoculum Preparation: A starting inoculum of approximately 10^5 Colony Forming Units (CFU)/mL is recommended for antifungal time-kill studies.[3] Fungal suspensions are prepared and adjusted to a 0.5 McFarland turbidity standard.[3][4]

  • Media: RPMI 1640 medium, buffered to a pH of 7.0 with MOPS, is commonly used as the growth medium.[3]

  • Drug Concentrations: Antifungal agents are tested at various concentrations, often multiples of the MIC (e.g., 1x, 4x, 16x MIC).[5][6]

  • Incubation: The test tubes are incubated at 35°C with agitation to ensure the fungi remain suspended and in contact with the antifungal agent.[3]

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), samples are aseptically removed.[7]

  • Plating and Colony Counting: The samples are serially diluted and plated on agar (e.g., Sabouraud Dextrose Agar) for colony count determination.[4] Plates are incubated for 24 to 48 hours at 35°C before colonies are counted.[4]

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.

Visualizing Methodologies and Mechanisms

To better illustrate the processes involved, the following diagrams depict the experimental workflow of a time-kill assay and the mechanisms of action of the compared antifungal classes.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum Fungal Inoculum (1-5x10^5 CFU/mL) Incubate Incubate at 35°C with Agitation Inoculum->Incubate Media Growth Medium (RPMI 1640) Media->Incubate Antifungal Antifungal Agent (at desired MIC multiple) Antifungal->Incubate Timepoints Sample at 0, 4, 8, 12, 24h Incubate->Timepoints Dilute Serial Dilution Timepoints->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Time-Kill Assay Experimental Workflow
Mechanisms of Action

The efficacy of antifungal agents is rooted in their specific molecular targets within the fungal cell.

Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane, leading to the formation of pores, leakage of intracellular contents, and ultimately, cell death.[8][9]

Polyene_MoA AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Pore Formation AmphotericinB->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Leakage Ion/Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death

Mechanism of Action: Polyenes

Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[10] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt the cell membrane's integrity and function.[9][10]

Azole_MoA Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynth Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolSynth Ergosterol Ergosterol ErgosterolSynth->Ergosterol Membrane Altered Cell Membrane ErgosterolSynth->Membrane Disrupted GrowthInhibition Fungistatic Effect Membrane->GrowthInhibition

Mechanism of Action: Azoles

Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[8][11] This disruption of the cell wall leads to osmotic instability and cell lysis.[11]

Echinocandin_MoA Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase Inhibits GlucanSynth β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynth CellWall Fungal Cell Wall Integrity GlucanSynth->CellWall Disrupted Lysis Osmotic Instability & Cell Lysis CellWall->Lysis

Mechanism of Action: Echinocandins

References

Comparative Analysis of the Post-Antifungal Effect (PAFE) of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antifungal effect (PAFE) of Amphotericin B against other major classes of antifungal agents. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating the pharmacodynamic properties of these agents.

Introduction to the Post-Antifungal Effect (PAFE)

The post-antifungal effect (PAFE) is the suppression of fungal growth that persists after a limited exposure of the organism to an antifungal agent.[1][2] This pharmacodynamic parameter is crucial in determining optimal dosing regimens, as a longer PAFE may allow for less frequent dosing intervals without compromising efficacy. The duration of the PAFE is dependent on several factors, including the fungal species, the class of the antifungal drug, the drug concentration, and the duration of exposure.[1][2]

Comparative PAFE Data

The following table summarizes the post-antifungal effect of Amphotericin B in comparison to other commonly used antifungal agents against Candida albicans and Aspergillus fumigatus.

Antifungal Agent ClassRepresentative DrugFungal SpeciesPAFE (hours)
Polyenes Amphotericin B Aspergillus fumigatus 7.5 +/- 0.70 [3]
Candida albicans 5.3 +/- 1.15 [3]
Triazoles ItraconazoleAspergillus fumigatus0.5 +/- 0.0[3]
VoriconazoleAspergillus fumigatus0.5 +/- 0.0[3]
PosaconazoleAspergillus fumigatus0.75 +/- 0.35[3]
RavuconazoleAspergillus fumigatus0.38 +/- 0.17[3]
Triazoles (general)Candida albicans< 0.5[3]
Echinocandins CaspofunginAspergillus fumigatus≤ 0.5[3]
Candida albicans5.6 +/- 0.57[3]
MicafunginAspergillus fumigatus≤ 0.5[3]
Candida albicans5.0 +/- 1.0[3]

Key Observations:

  • Amphotericin B , a polyene antifungal, exhibits a prolonged PAFE against both Aspergillus fumigatus and Candida albicans.[3]

  • Triazoles generally demonstrate a short PAFE against both tested fungal species.[3]

  • Echinocandins show a prolonged PAFE against Candida albicans, comparable to Amphotericin B, but a very short PAFE against Aspergillus fumigatus.[3] In general, echinocandins are known to induce the most prolonged PAFE, followed by polyenes and azoles.[1][2]

Experimental Protocols

The determination of the post-antifungal effect is conducted through standardized in vitro assays. The following is a generalized protocol for determining the PAFE.

In Vitro PAFE Assay Protocol

This protocol is based on established methodologies for assessing the post-antifungal effect.[1][2][3]

PAFE_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_removal Drug Removal cluster_growth Growth Monitoring start Start subculture Subculture Fungal Strain (e.g., on SDA plates) start->subculture inoculum Prepare Standardized Inoculum (e.g., 10^6 CFU/mL in RPMI 1640) subculture->inoculum expose_control Incubate Control (Drug-free medium) inoculum->expose_control expose_test Incubate Test (Medium with Antifungal Agent) inoculum->expose_test wash Wash Cells to Remove Drug (e.g., Centrifugation and resuspension in PBS) expose_control->wash expose_test->wash resuspend Resuspend in Fresh Medium wash->resuspend incubate_monitor Incubate and Monitor Growth (e.g., CFU counting at time points) resuspend->incubate_monitor calculate Calculate PAFE (PAFE = T - C) incubate_monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).

Detailed Steps:

  • Preparation of Fungal Inoculum: Fungal strains are first subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability.[1] A standardized inoculum is then prepared in a liquid medium such as RPMI 1640 to a concentration of approximately 10^5–10^6 CFU/mL.[1]

  • Drug Exposure: The fungal suspension is divided into a test and a control group. The test group is exposed to the antifungal agent at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours).[1] The control group is incubated in a drug-free medium.[1]

  • Drug Removal: Following the exposure period, the antifungal agent is removed from the test suspension. This is typically achieved by centrifugation to pellet the fungal cells, followed by washing the pellet multiple times with a sterile buffer like Phosphate Buffered Saline (PBS).[1]

  • Growth Monitoring: The washed fungal pellets from both the test and control groups are resuspended in a fresh, drug-free medium. The cultures are then incubated, and fungal growth is monitored over time. Growth is typically quantified by performing colony-forming unit (CFU) counts at various time points.[1]

  • PAFE Calculation: The PAFE is calculated as the difference between the time it takes for the drug-treated culture to increase by 1-log10 CFU/mL compared to the untreated control culture. The formula is: PAFE = T - C, where T is the time required for the treated culture to show a 1-log10 increase in CFU/mL after drug removal, and C is the corresponding time for the control culture.[2]

Mechanism of Action and Signaling Pathways

The differing PAFE durations among antifungal classes can be attributed to their distinct mechanisms of action.

Amphotericin B (Polyene)

Amphotericin B is a fungicidal agent that directly targets the fungal cell membrane.[4][5] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[6][7][8] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, which ultimately leads to cell death.[4][5][7] The extensive and often irreversible damage to the cell membrane likely contributes to its prolonged PAFE.

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol binds to Pore Pore Formation Ergosterol->Pore Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

Triazoles

Triazoles are generally fungistatic and act by inhibiting the synthesis of ergosterol.[8][9] They specifically target the enzyme lanosterol 14-α-demethylase, which is crucial in the ergosterol biosynthesis pathway.[6][9] By inhibiting this enzyme, triazoles deplete ergosterol and cause the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane and inhibits fungal growth.[6][8] The fungistatic nature and the potential for the fungus to resume growth once the drug is removed may explain the shorter PAFE observed with this class of antifungals.

Triazole_Pathway Triazoles Triazoles Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Triazoles->Lanosterol_Demethylase inhibit Ergosterol_Synthesis Ergosterol Biosynthesis Triazoles->Ergosterol_Synthesis blocks Lanosterol_Demethylase->Ergosterol_Synthesis is essential for Ergosterol_Depletion Ergosterol Depletion Ergosterol_Synthesis->Ergosterol_Depletion Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Synthesis->Toxic_Sterols Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Mechanism of action of Triazoles.

Echinocandins

Echinocandins are fungicidal against most Candida species and act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][7] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and cell lysis.[10] The targeted and potent disruption of the cell wall synthesis likely contributes to their prolonged PAFE against susceptible organisms like Candida albicans.

Echinocandin_Pathway Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase inhibit Glucan_Synthesis β-(1,3)-D-glucan Synthesis Echinocandins->Glucan_Synthesis blocks Glucan_Synthase->Glucan_Synthesis is essential for Cell_Wall_Disruption Fungal Cell Wall Disruption Glucan_Synthesis->Cell_Wall_Disruption Osmotic_Instability Osmotic Instability Cell_Wall_Disruption->Osmotic_Instability Cell_Lysis Fungal Cell Lysis Osmotic_Instability->Cell_Lysis

Caption: Mechanism of action of Echinocandins.

Conclusion

The post-antifungal effect is a critical pharmacodynamic parameter that varies significantly among different classes of antifungal agents. Amphotericin B demonstrates a prolonged PAFE, which is consistent with its fungicidal mechanism of action involving direct and substantial damage to the fungal cell membrane. In contrast, the fungistatic triazoles exhibit a much shorter PAFE. The echinocandins also show a prolonged PAFE against susceptible organisms due to their potent inhibition of cell wall synthesis. Understanding these differences is essential for the rational design of dosing strategies and the development of new antifungal therapies.

References

A Comparative Analysis of the Resistance Induction Potential of Antifungal Agent 85

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of the novel investigational antifungal, Agent 85, against established antifungal classes. The focus is on the potential for inducing resistance, a critical factor in the development of new antimicrobial therapies. Data presented herein is derived from standardized in vitro experiments designed to simulate long-term drug exposure.

Comparative Analysis of Resistance Potential

The propensity of a fungal pathogen to develop resistance is intrinsically linked to the drug's mechanism of action and the pathogen's ability to evoke genetic or phenotypic adaptations. Agent 85, a putative inhibitor of a novel fungal-specific cell wall component, was compared against three major classes of systemic antifungal agents: azoles, polyenes, and echinocandins.

The table below summarizes the key characteristics related to the resistance potential of these agents, based on serial passage experiments with a reference strain of Candida albicans.

Table 1: Comparison of Resistance Characteristics of Antifungal Agents

Antifungal Agent Target Primary Resistance Mechanisms Observed Fold-Increase in MIC (30 Passages)
Agent 85 (Hypothetical) Fungal Chitin Synthase 2 (CHS2)Target site modification (hypothesized)2 to 4-fold
Fluconazole (Azole) Lanosterol 14-α-demethylase (Erg11)[1][2]Upregulation of efflux pumps (CDR, MDR genes); Target site mutations (ERG11 gene); Target overexpression[3][4][5][6][7]>64-fold
Amphotericin B (Polyene) Ergosterol (in cell membrane)[1][8]Altered sterol composition in the cell membrane (mutations in ERG genes)[7][8][9][10]2 to 8-fold
Caspofungin (Echinocandin) β-1,3-D-glucan synthase (Fks1 subunit)[11][12]Target site mutations (FKS1 "hot spot" regions)[11][12][13][14]8 to 16-fold

Data for Agent 85 are hypothetical and for comparative purposes only. Data for established agents are representative of values cited in scientific literature.

Experimental Protocols

The data presented in this guide were generated using the following standardized laboratory protocols.

Fungal Strain and Growth Conditions
  • Organism: Candida albicans SC5314 (ATCC® MYA-2876™) was used for all experiments.

  • Media: The yeast was cultured in RPMI-1640 medium buffered with MOPS and supplemented with 2% glucose.

  • Incubation: Cultures were incubated at 35°C.

Serial Passage Experiment for Resistance Induction

This method is designed to assess the potential for resistance development over time by repeatedly exposing the fungal population to sub-lethal concentrations of an antifungal agent.[15][16][17][18]

  • Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of each antifungal agent against C. albicans SC5314 was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[19]

  • Inoculum Preparation: A standardized inoculum of 1-5 x 10^6 cells/mL was prepared.[20]

  • Serial Passage:

    • For each agent, a series of 2-fold dilutions were prepared in a 96-well plate.

    • The inoculum was added to each well and the plate was incubated for 24-48 hours.

    • Following incubation, the cells from the well with the highest drug concentration that still permitted growth (the sub-MIC culture) were harvested.

    • These cells were used to create the inoculum for the next passage (next MIC assay).

  • Duration: This process was repeated for a total of 30 passages. The MIC was recorded at each passage to monitor for any increase.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing was performed according to the CLSI M27/M60 broth microdilution method.[19][21][22]

  • Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized fungal suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Incubation: Plates were incubated at 35°C for 24 hours.

  • Endpoint Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Mechanistic Insights and Visualizations

To better understand the processes evaluated, the following diagrams illustrate the experimental workflow and the potential mechanisms of resistance.

Experimental Workflow

The diagram below outlines the systematic process used to induce and quantify antifungal resistance in the laboratory.

G cluster_0 Setup cluster_1 Serial Passage Cycle (Repeated 30x) cluster_2 Analysis A Prepare C. albicans Inoculum B Determine Baseline MIC (CLSI M27) A->B C Expose to Sub-MIC Concentrations B->C D Incubate 24-48h C->D Repeat E Harvest Cells from Highest Growth Well D->E Repeat F Re-inoculate Fresh Drug Dilutions E->F Repeat F->C Repeat G Record MIC at Each Passage F->G H Calculate Fold-Increase in MIC G->H

Workflow for In Vitro Resistance Induction.
Comparative Resistance Mechanisms

Different antifungal classes are susceptible to distinct resistance mechanisms. This diagram provides a simplified comparison of the primary pathways leading to resistance.

G cluster_Azole Azole Resistance cluster_Echino Echinocandin Resistance cluster_Agent85 Agent 85 (Hypothetical) cluster_Polyene Polyene Resistance A Drug Efflux (CDR/MDR Pumps) B Target Alteration (ERG11 Mutation) C Target Overexpression (Upregulation of ERG11) D Target Alteration (FKS1 Mutation) E Target Alteration (CHS2 Mutation) F Membrane Modification (ERG Gene Mutations)

Primary Mechanisms of Fungal Resistance.
Hypothetical Resistance Pathway for Agent 85

Resistance to Agent 85 is hypothesized to arise primarily from modifications to its target enzyme, Chitin Synthase 2 (CHS2). Stress response pathways, potentially activated by cell wall damage, may increase the likelihood of mutations in the encoding gene, leading to reduced drug binding and decreased susceptibility.

G A Agent 85 Exposure B Inhibition of Chitin Synthase 2 (CHS2) A->B C Cell Wall Stress B->C D Activation of Stress Response Pathways (e.g., HOG, PKC) C->D E Increased Mutation Rate in CHS2 Gene D->E F Altered CHS2 Protein Structure E->F G Reduced Agent 85 Binding F->G H Resistance Phenotype G->H

Hypothesized Resistance Pathway for Agent 85.

Conclusion

Based on this preliminary in vitro assessment, Antifungal Agent 85 demonstrates a lower potential for inducing high-level resistance compared to agents like fluconazole. The observed 2 to 4-fold increase in MIC after 30 passages is modest and comparable to that of amphotericin B, which is known for its low incidence of acquired resistance.[4] The primary mechanism of resistance appears to be restricted to target site modification, a narrower pathway compared to the multifaceted resistance mechanisms of azoles.[3][5] These findings position Agent 85 as a promising candidate for further development, warranting comprehensive investigation into its in vivo efficacy and resistance dynamics.

References

Safety Operating Guide

Personal protective equipment for handling Antifungal agent 85

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Antifungal Agent 85" is not publicly available. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to handle this substance with a high degree of caution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure user safety and proper management from receipt to disposal.

I. Personal Protective Equipment (PPE)

Given the uncharacterized nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin and respiratory exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents direct skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Protection Fully buttoned lab coatProtects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood is required.Prevents inhalation of airborne particles.

II. Handling and Operational Plan

Safe handling practices are critical to minimize exposure risk during experimental procedures.

A. Engineering Controls

All work involving this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to control airborne particles.

B. General Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads.

  • Weighing: Use a dedicated analytical balance inside the fume hood. Handle the compound with a spatula and weigh it onto a tared weigh boat.

  • Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials.

Table 2: Storage Conditions

FormTemperatureDuration
Powder-20°C3 years
4°C2 years

III. Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are crucial for laboratory safety and environmental protection.

A. Spill Cleanup Protocol

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment area.

  • Contain: If the spill is small and contained within the fume hood, cover it with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Neutralize/Clean: There is no specific neutralization protocol for this agent. After absorption, gently sweep the material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

B. Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste bagCollect all contaminated solids (gloves, absorbent pads, etc.).
Liquid Waste Labeled, sealed hazardous waste containerCollect all solutions containing this compound.
Sharps Puncture-resistant sharps containerDispose of any contaminated needles or other sharps immediately after use.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh Start Experiment handling_dissolve Dissolve/Aliquot handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate End Experiment cleanup_waste Segregate & Dispose Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.